Technical Documentation Center

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
  • CAS: 849619-11-0

Core Science & Biosynthesis

Foundational

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2E)-1-(4-bromophenyl)-3-(di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a key enaminone intermediate. Enaminones are highly versatile building blocks in organic and medicinal chemistry, prized for their unique conjugated N-C=C-C=O system which imparts both nucleophilic and electrophilic characteristics.[1][2][3] This dual reactivity makes them invaluable precursors for the synthesis of a wide array of bioactive heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[4][5][6] Consequently, enaminone-derived scaffolds are prominent in molecules exhibiting anticonvulsant, anti-inflammatory, antitumor, and antibiotic properties.[2][3][4]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the methodology, and provide practical insights for researchers, scientists, and professionals in drug development.

Principle and Reaction Mechanism

The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is achieved through the condensation reaction between a ketone with an active methyl group, 4-bromoacetophenone, and an amidoacetal, N,N-dimethylformamide dimethyl acetal (DMFDMA).[6][7][8]

Causality of the Mechanism: The reaction is initiated by the enolization of 4-bromoacetophenone, whose α-protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The resulting enol or enolate acts as a nucleophile. DMFDMA serves as a highly reactive one-carbon electrophile.[9] Its central carbon is rendered electrophilic by the two flanking oxygen atoms and the nitrogen atom. The nucleophilic α-carbon of the ketone attacks this electrophilic carbon. The reaction proceeds through a tetrahedral intermediate, which then eliminates two molecules of methanol to yield the stable, conjugated enaminone product. This process is often driven to completion by heating, which facilitates the elimination steps.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed mechanism for the synthesis of the target enaminone.

Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions, followed by rigorous purification and characterization.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material Formula MW ( g/mol ) CAS No. Notes
4-Bromoacetophenone C₈H₇BrO 199.04 99-90-1 Starting material, solid.
N,N-Dimethylformamide dimethyl acetal (DMFDMA) C₅H₁₃NO₂ 119.16 4637-24-5 Reagent, liquid, moisture-sensitive.
Xylene (anhydrous) C₈H₁₀ 106.16 1330-20-7 Reaction solvent.
Hexane C₆H₁₄ 86.18 110-54-3 For washing/recrystallization.
Ethyl Acetate C₄H₈O₂ 88.11 141-78-6 For TLC and recrystallization.
Round-bottom flask - - - 100 mL, with ground glass joint.
Reflux condenser - - - Fitted for the flask.
Magnetic stirrer/hotplate - - - For heating and agitation.
Buchner funnel & flask - - - For vacuum filtration.
TLC plates (Silica gel) - - - For reaction monitoring.

| Rotary evaporator | - | - | - | For solvent removal. |

Synthesis Workflow

The overall workflow from reactants to the purified and characterized product is outlined below.

Caption: Experimental workflow for synthesis, purification, and analysis.

Step-by-Step Methodology

Table 2: Key Reaction Parameters

Parameter Value Rationale
Molar Ratio (Ketone:DMFDMA) 1 : 1.2 A slight excess of DMFDMA ensures complete consumption of the starting ketone.
Solvent Anhydrous Xylene Provides a suitable boiling point (~140 °C) for the reaction to proceed efficiently.
Reaction Temperature Reflux Thermal energy is required to overcome the activation energy for condensation and elimination.

| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, monitored by TLC. |

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (10.0 g, 50.2 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous xylene to the flask, followed by N,N-dimethylformamide dimethyl acetal (DMFDMA) (8.0 mL, 60.3 mmol, 1.2 eq.).

  • Heating: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-bromoacetophenone spot indicates the reaction is nearing completion.

  • Isolation of Crude Product: After 4-6 hours, or once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate.

  • Precipitation and Filtration: Further cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold hexane (2 x 15 mL) to remove residual xylene and unreacted DMFDMA.

  • Drying: Dry the crude product under vacuum to yield an off-white or pale yellow solid.

Purification and Characterization

Purity is paramount for subsequent applications. Recrystallization is the preferred method for purifying the crude product.

Purification Protocol (Recrystallization)
  • Solvent Selection: Ethyl acetate or ethanol are suitable solvents for recrystallization.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Fine, needle-like crystals should form.

  • Yield Maximization: Place the flask in an ice bath for 30 minutes to ensure maximum crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry thoroughly under vacuum.

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

Table 3: Expected Analytical Data for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Analysis Expected Result
Appearance Pale yellow crystalline solid
Melting Point Approx. 110-114 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, 2H), 7.55 (d, 2H), 7.50 (d, 1H, vinyl), 5.65 (d, 1H, vinyl), 3.10 (s, 3H, N-CH₃), 2.90 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 186.0 (C=O), 153.0 (N-C=), 140.0 (Ar-C), 131.5 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-C-Br), 92.0 (=CH-CO), 45.0 (N-CH₃), 37.0 (N-CH₃)

| IR (KBr, cm⁻¹) | ~1640 (C=O stretch, conjugated), ~1580 (C=C stretch), ~1250 (C-N stretch), ~820 (para-substituted C-H bend) |

Note: Exact spectral shifts may vary slightly based on solvent and instrument calibration.

Troubleshooting and Safety

IssuePossible CauseSolution
Low Yield Incomplete reaction; moisture in reagents/solvent; loss during work-up.Ensure anhydrous conditions; monitor reaction to completion via TLC; minimize transfer steps.
Oily Product Impurities inhibiting crystallization.Purify via column chromatography (silica gel, Hexane:EtOAc gradient) before recrystallization.
Reaction Stalls Insufficient temperature.Ensure the mixture is at a vigorous reflux.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • DMFDMA is flammable and moisture-sensitive. Handle under an inert atmosphere if possible.

  • Xylene is flammable and has toxic vapors. Avoid inhalation and skin contact.

Conclusion

This guide details a robust and reproducible protocol for the synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. By understanding the underlying mechanism and adhering to the procedural details, researchers can reliably produce this valuable enaminone intermediate. Its versatile reactivity makes it a cornerstone for the development of novel heterocyclic structures with significant potential in medicinal chemistry and materials science.[10]

References

  • Enaminones: Exploring Additional Therapeutic Activities | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent preparations and synthetic applications of enaminones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Farghaly, T. A., Alosaimy, A. M., Al-Qurashi, N. T., Masaret, G. S., & Abdulwahab, H. G. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Studies on enaminones. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

  • Could you help me with the mechanism of this reaction? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

Sources

Exploratory

Spectroscopic data for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

An In-Depth Technical Guide to the Spectroscopic Characterization of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Introduction: The Structural Versatility of an Enaminone Intermediate (2E)-1-(4-bromophenyl)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction: The Structural Versatility of an Enaminone Intermediate

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of organic compounds, which are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement results in a unique electronic structure, making them highly valuable and versatile building blocks in organic synthesis.[1] Their utility extends to the formation of a wide array of heterocyclic compounds and as intermediates in the development of pharmacologically active molecules.[2] The presence of the 4-bromophenyl moiety provides a site for further functionalization, for instance, through cross-coupling reactions, enhancing its synthetic potential.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the application of fundamental spectroscopic techniques for the unambiguous structural elucidation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. We will explore the principles and expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features will be explained, providing a framework for the analysis of this and structurally related compounds.

Molecular Structure and Synthetic Overview

The structural identity of a molecule is the foundation of its chemical behavior. The diagram below illustrates the molecular structure of the target compound, highlighting the key functional groups.

Caption: Molecular Structure of the Target Compound.

Enaminones such as this are typically synthesized via the condensation reaction between a ketone and a dimethylformamide acetal. For the title compound, this involves reacting 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA), often in a suitable solvent like toluene at elevated temperatures.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, providing critical structural information.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data based on analysis of closely related structures, such as the 4-chloro and 4-fluoro analogues.[1][3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.85Doublet (d)~ 8.52HAromatic (H-a)
~ 7.60Doublet (d)~ 8.52HAromatic (H-b)
~ 7.55Doublet (d)~ 12.51HVinylic (H-β)
~ 5.65Doublet (d)~ 12.51HVinylic (H-α)
~ 3.10Singlet (s)-3HN-CH₃ (transoid)
~ 2.90Singlet (s)-3HN-CH₃ (cisoid)

Causality and Expert Insights:

  • Aromatic Region: The 4-bromophenyl group presents a classic AA'BB' system, which simplifies to two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the carbonyl group (H-a) are deshielded and appear further downfield compared to the protons ortho to the bromine atom (H-b).

  • Vinylic Protons: The large coupling constant (J ≈ 12.5 Hz) between H-α and H-β is definitive proof of an (E)- or trans-configuration across the double bond. H-β is significantly deshielded by the adjacent nitrogen and appears further downfield than H-α, which is alpha to the carbonyl.

  • Dimethylamino Group: Due to the significant double-bond character of the C-N bond (a result of delocalization of the nitrogen lone pair into the conjugated system), rotation is restricted. This makes the two methyl groups chemically non-equivalent, and they are therefore expected to appear as two distinct singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it is invaluable for identifying quaternary carbons and carbonyl groups.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 188.0CCarbonyl (C=O)
~ 154.0CHVinylic (C-β)
~ 139.0CAromatic (C-c)
~ 131.5CHAromatic (C-b)
~ 129.5CHAromatic (C-a)
~ 125.0CAromatic (C-d, C-Br)
~ 95.0CHVinylic (C-α)
~ 45.0CH₃N-CH₃ (transoid)
~ 37.0CH₃N-CH₃ (cisoid)

Causality and Expert Insights:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon, appearing at a characteristic downfield shift (~188 ppm).

  • Vinylic Carbons: The electronic effects of the substituents are pronounced. C-β, attached to the electron-donating nitrogen, is significantly shielded compared to a typical vinylic carbon and appears far upfield. Conversely, C-α is deshielded by the adjacent carbonyl. This large difference in chemical shift is a hallmark of the enaminone system.

  • Aromatic Carbons: Four distinct signals are expected for the 4-bromophenyl ring due to symmetry. The carbon bearing the bromine (C-d) is identified by its attachment to a halogen, and the ipso-carbon (C-c) attached to the enone system is also a quaternary carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted FT-IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100 - 3000MediumC-H StretchAromatic & Vinylic C-H
~ 2950 - 2850MediumC-H StretchAliphatic (N-CH₃)
~ 1645StrongC=O StretchConjugated Ketone
~ 1585StrongC=C Stretch / Aromatic RingEnone & Phenyl Ring
~ 1100 - 1300MediumC-N StretchDimethylamino
Below 700MediumC-Br StretchBromo-Aryl

Trustworthiness through Self-Validation: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. A standard acyclic ketone absorbs around 1715 cm⁻¹. The observed shift to a much lower frequency (~1645 cm⁻¹) is direct evidence of extensive electronic conjugation. The electron-donating character of the dimethylamino group pushes electron density through the double bond to the carbonyl, reducing its double-bond character and thus lowering its vibrational frequency. This confirms the integrity of the enaminone system.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. Electron impact (EI) is a "harder" technique that provides more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation
  • Molecular Weight: The molecular formula is C₁₁H₁₂BrNO. The calculated monoisotopic mass is 269.01 g/mol .

  • Molecular Ion Peak: A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion ([M]⁺ or [M+H]⁺) and another two mass units higher for the ⁸¹Br-containing ion ([M+2]⁺ or [M+2+H]⁺). This is an unambiguous indicator of the presence of one bromine atom.

  • Key Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure.

G M [C₁₁H₁₂⁷⁹BrNO]⁺˙ m/z = 269 F1 [C₉H₇⁷⁹BrO]⁺˙ m/z = 210 M->F1 - C₂H₅N F2 [C₇H₄⁷⁹BrO]⁺ m/z = 183 M->F2 - C₄H₈N F3 [C₆H₄⁷⁹Br]⁺ m/z = 155 F2->F3 - CO

Caption: Plausible EI Fragmentation Pathway.

This workflow provides a multi-faceted spectroscopic "fingerprint" of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, allowing for its confident identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle, culminating in a self-validating and authoritative analysis.

References

  • MDPI. "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)". Available at: [Link].

  • National Institutes of Health (NIH). "3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one". Available at: [Link].

  • MySkinRecipes. "(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one". Available at: [Link].

  • ResearchGate. "(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one". Available at: [Link].

Sources

Foundational

A Guide to the Structural Elucidation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one via ¹H and ¹³C NMR Spectroscopy

Introduction In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class, a versatile scaffold known for its utility in the synthesis of various heterocyclic compounds and as a pharmacophore in its own right.[1] Enaminones are characterized by a conjugated system involving a nitrogen atom and a carbonyl group, creating a unique electronic environment that is highly amenable to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that dictate the observed chemical shifts and coupling constants. This guide is designed for researchers and drug development professionals, offering field-proven insights into spectral interpretation and the causality behind experimental observations, thereby empowering confident structural verification.

Molecular Structure and Electronic Landscape

To interpret the NMR spectra of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, one must first appreciate its electronic architecture. The molecule features a powerful "push-pull" system. The dimethylamino group acts as a potent electron-donating group (the "push"), while the conjugated carbonyl and the 4-bromophenyl ring act as electron-withdrawing groups (the "pull").

This electronic interplay creates significant polarization across the molecule, which is best represented by the contribution of its resonance forms. This polarization is the dominant factor governing the chemical shifts observed in both ¹H and ¹³C NMR spectra.

Caption: Structure of the target molecule with atom numbering for NMR analysis.

The key consequence of this push-pull conjugation is the increased electron density at the α-carbon (C²) and the carbonyl oxygen, and decreased electron density at the β-carbon (C³). This has profound and predictable effects on the NMR spectrum.

Caption: Resonance contributors illustrating the push-pull electronic effect.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol is a self-validating system designed to yield clean, high-resolution data suitable for unambiguous interpretation.[2]

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The choice to use a slightly higher concentration is to ensure good signal-to-noise for the less sensitive ¹³C nucleus and for potential 2D NMR experiments.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often the first choice due to its volatility and minimal interference in many spectral regions.

  • Internal Standard (Optional): For the most precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is standard practice.[2]

  • Homogenization & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.[2]

    • Pulse Angle: 30-45°. A smaller pulse angle allows for faster repetition rates without saturating the signals.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 220 ppm.

    • Technique: Proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds. The longer delay is crucial for ensuring quantitative relaxation, especially for quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_Acq ¹H NMR Acquisition (Standard Parameters) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_Acq Processing Data Processing (FT, Phasing, Referencing) H1_Acq->Processing C13_Acq->Processing H1_Analysis ¹H Spectrum Analysis (Integration, Multiplicity) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift Assignment) Processing->C13_Analysis Structure Structural Elucidation H1_Analysis->Structure C13_Analysis->Structure

Caption: A standardized workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the molecule. The analysis of a closely related analog, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, provides an excellent predictive framework for our target molecule.[3][4]

Aromatic Region (δ 7.5 - 8.0 ppm)

The 4-bromophenyl group is expected to produce a characteristic AA'BB' spin system, which often appears as two distinct doublets.

  • H-5, H-9: These protons are ortho to the electron-withdrawing carbonyl group and are thus deshielded, appearing further downfield.

  • H-6, H-8: These protons are meta to the carbonyl group and ortho to the bromine atom. They will appear slightly upfield relative to H-5 and H-9. The coupling between these adjacent protons will result in two doublets, each integrating to 2H.

Vinylic Region (δ 5.5 - 8.0 ppm)

This region is the most diagnostic for confirming the core enaminone structure and its stereochemistry.

  • H-3: This proton is significantly deshielded due to its position beta to the carbonyl group and its direct attachment to the carbon bearing the electron-donating dimethylamino group. Its signal is expected to be a doublet shifted far downfield, likely in the range of δ 7.6-7.9 ppm.[3]

  • H-2: Conversely, this proton is shielded by the strong resonance effect of the dimethylamino group. It will appear as a doublet at a much higher field, typically around δ 5.6-5.8 ppm.[3]

  • Stereochemistry: The magnitude of the three-bond coupling constant (³J) between H-2 and H-3 is definitive for assigning the stereochemistry of the double bond. A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans or (E) relationship between the protons.[2]

Aliphatic Region (δ 2.9 - 3.2 ppm)

The six protons of the two methyl groups on the nitrogen atom are found in this region.

  • N(CH₃)₂: Due to restricted rotation around the C³-N bond (which has partial double bond character), the two methyl groups are often chemically non-equivalent. This can result in two distinct singlets, each integrating to 3H.[5] For a similar structure, these were observed at approximately 2.93 and 3.15 ppm.[3]

Data Summary: ¹H NMR
Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5, H-97.85 - 7.95Doublet~8.52H
H-6, H-87.60 - 7.70Doublet~8.52H
H-37.70 - 7.85Doublet~12.51H
H-25.65 - 5.75Doublet~12.51H
N-CH₃ (a)~3.15Singlet-3H
N-CH₃ (b)~2.95Singlet-3H

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line, providing direct insight into the electronic effects discussed previously.

Carbonyl & Aromatic Region (δ 115 - 190 ppm)
  • C-1 (C=O): The carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the range of δ 185-195 ppm for α,β-unsaturated ketones.[2][6]

  • Aromatic Carbons: The 4-bromophenyl ring will show four signals.

    • C-4 (ipso-C): The quaternary carbon attached to the carbonyl group.

    • C-7 (ipso-C-Br): The carbon directly bonded to bromine, which experiences a moderate shielding effect from the halogen.

    • C-5, C-9 & C-6, C-8: The four protonated aromatic carbons, appearing in the typical aromatic region of δ 125-140 ppm.

Vinylic Carbons (δ 90 - 160 ppm)

This region provides the most compelling evidence for the push-pull system.

  • C-3: This β-carbon is strongly deshielded due to the electron-withdrawing effect of the carbonyl group and the electron-donating nitrogen. Its resonance is shifted significantly downfield, expected in the range of δ 150-160 ppm. This downfield shift is a hallmark of enaminones.[7][8]

  • C-2: The α-carbon is strongly shielded by the resonance donation from the nitrogen atom. This results in a dramatic upfield shift compared to a typical alkene carbon, with an expected chemical shift in the range of δ 90-95 ppm.[7]

Aliphatic Region (δ 35 - 50 ppm)
  • N(CH₃)₂: The two methyl carbons will appear in the aliphatic region. As with the protons, they may be non-equivalent, potentially giving rise to two distinct signals around δ 38-45 ppm.

Data Summary: ¹³C NMR
Assigned CarbonPredicted δ (ppm)Notes
C-1 (C=O)~188.0Deshielded carbonyl carbon.
C-3~155.0Strongly deshielded by N and C=O.
C-4~138.0Quaternary aromatic carbon.
C-5, C-9~130.5Aromatic CH ortho to C=O.
C-6, C-8~132.0Aromatic CH ortho to Br.
C-7~125.0Aromatic C attached to Br.
C-2~92.0Strongly shielded by N donation.
N-CH₃ (a, b)~45.0, ~38.0May be non-equivalent.

Conclusion: A Definitive Spectroscopic Signature

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The key diagnostic features are:

  • ¹H NMR: The presence of two vinylic doublets with a large coupling constant (~12.5 Hz), confirming the (E)-stereochemistry. The significant chemical shift difference between H-2 (~5.7 ppm) and H-3 (~7.8 ppm) is a direct consequence of the powerful push-pull electronic system.

  • ¹³C NMR: The dramatic separation of the vinylic carbon signals, with the α-carbon (C-2) being highly shielded (~92 ppm) and the β-carbon (C-3) being highly deshielded (~155 ppm), serves as a definitive fingerprint for the enaminone scaffold.

This guide demonstrates that a thorough understanding of fundamental NMR principles, when applied with scientific integrity, transforms spectral data into a detailed molecular portrait, providing the certainty required for advanced research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

  • Grutzner, J. B., et al. (1970). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from University of Wisconsin-Madison website: [Link]

  • National Center for Biotechnology Information. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PubMed Central. Retrieved from [Link]

  • Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Analyse et Controle. (n.d.). Enaminone analysis by H NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Heteroleptic Copper(II) Complexes Containing 2′-Hydroxy-4-(Dimethylamino)Chalcone Show Strong Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some fluorescence properties of dimethylaminochalcone and its novel cyclic analogues. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Zhuo, J.-C. (1997). NMR of Enaminones. Magnetic Resonance in Chemistry, 35(1), 21–29. Retrieved from [Link]

  • Asiri, A.M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-one. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Thanigaimani, K., et al. (n.d.). A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[(2E)-3-(4-BROMOPHENYL)-PROP-2-ENOYL]-2-(H)-CHROMEN-2-ONE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Abstract This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound of interest in synthetic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and impurity profiling. We will delve into the core fragmentation pathways under electrospray ionization (ESI) conditions, offering insights into the chemical rationale behind the observed product ions. This guide is structured to provide not only a descriptive account of the fragmentation but also a predictive framework for related molecular structures. All mechanistic proposals are supported by established principles of mass spectrometry and substantiated with references to peer-reviewed literature.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds, which are versatile intermediates in organic synthesis. The structural integrity and purity of such compounds are paramount in research and development. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and deducing the structure of novel chemical entities. The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment provides a molecular fingerprint, offering valuable clues to the compound's architecture. Understanding these fragmentation pathways is crucial for unambiguous compound identification, metabolite profiling, and the characterization of degradation products.

This guide will focus on the fragmentation of the protonated molecule, [M+H]⁺, which is readily formed under typical ESI conditions. The inherent structural features of the target molecule—an α,β-unsaturated ketone system, a brominated aromatic ring, and a dimethylamino group—give rise to a rich and informative fragmentation spectrum.

Predicted Core Fragmentation Pathways

The fragmentation of protonated (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is anticipated to be directed by the most basic sites, primarily the carbonyl oxygen and the dimethylamino nitrogen. Protonation at these sites can trigger a cascade of bond cleavages and rearrangements. Based on the literature for similar α,β-unsaturated ketones and enaminones, we can predict several key fragmentation pathways.[1][2][3]

A study by Abdelhameed et al. (2014) on a series of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, including the 4-bromo analog, provides significant insights into the expected fragmentation.[3][4] The primary fragmentation events involve the cleavage of the bonds flanking the carbonyl group and within the enamine moiety.

The following diagram illustrates the proposed major fragmentation pathways originating from the protonated parent molecule.

fragmentation_pathway M [M+H]⁺ m/z 268/270 frag1 Fragment I [C8H6BrO]⁺ m/z 199/201 (4-Bromobenzoyl cation) M->frag1 - C5H9N frag2 Fragment II [C5H10N]⁺ m/z 84 (Dimethylaminopropenyl cation) M->frag2 - C8H5BrO frag3 Fragment III [C7H4Br]⁺ m/z 155/157 (4-Bromophenyl cation) frag1->frag3 - CO frag4 Fragment IV [C4H8N]⁺ m/z 70 frag2->frag4 - CH2 frag5 Fragment V [C3H5]⁺ m/z 41 frag2->frag5 - (CH3)2N

Figure 1. Proposed major fragmentation pathways for protonated (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Formation of the 4-Bromobenzoyl Cation (Fragment I)

A prominent fragmentation pathway for α,β-unsaturated ketones involves the cleavage of the bond between the carbonyl carbon and the α-carbon of the enone system.[1][2] This leads to the formation of a stable acylium ion. In the case of our target molecule, this pathway results in the neutral loss of the dimethylaminopropene moiety (C₅H₉N, 83 Da) and the formation of the 4-bromobenzoyl cation.

  • [M+H]⁺ (m/z 268/270) → [C₈H₆BrO]⁺ (m/z 199/201) + C₅H₉N

The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be readily observable for this fragment. This fragment is analogous to the molecular ion of 1-(4-bromophenyl)ethanone, which is known to be a stable species.[5][6]

Formation of the Dimethylaminopropenyl Cation (Fragment II)

Alternatively, cleavage can occur at the bond between the carbonyl carbon and the bromophenyl ring. This pathway results in the neutral loss of the 4-bromobenzoyl radical and the formation of a protonated dimethylaminopropene fragment.

  • [M+H]⁺ (m/z 268/270) → [C₅H₁₀N]⁺ (m/z 84) + C₈H₅BrO

This type of fragmentation is also commonly observed in chalcones and related compounds.[7]

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.

  • Fragmentation of the 4-Bromobenzoyl Cation: The 4-bromobenzoyl cation (m/z 199/201) can lose a molecule of carbon monoxide (CO, 28 Da) to form the 4-bromophenyl cation.[7]

    • [C₈H₆BrO]⁺ (m/z 199/201) → [C₇H₄Br]⁺ (m/z 155/157) + CO

  • Fragmentation of the Dimethylaminopropenyl Cation: The dimethylamino group is known to direct fragmentation. The ion at m/z 84 could undergo various cleavages, including the loss of a methyl radical or ethylene. A common fragmentation for aliphatic amines is α-cleavage, which in this case could lead to smaller, stable ions.[8][9] For instance, the loss of a methyl group from the dimethylamino moiety is a plausible pathway.

Quantitative Data Summary

The following table summarizes the predicted major ions in the ESI-MS/MS spectrum of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The m/z values for bromine-containing fragments are given for both the ⁷⁹Br and ⁸¹Br isotopes.

Fragment IonProposed StructureCalculated m/z
[M+H]⁺Protonated Parent Molecule268.05/270.05
Fragment I4-Bromobenzoyl cation198.96/200.96
Fragment IIDimethylaminopropenyl cation84.08
Fragment III4-Bromophenyl cation154.96/156.96

Experimental Protocol: Acquiring High-Quality MS/MS Data

To experimentally verify the proposed fragmentation patterns, the following protocol for analysis using a triple quadrupole or ion trap mass spectrometer is recommended.

Sample Preparation
  • Prepare a stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.[10][11]

Mass Spectrometer Settings (Illustrative for a Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺.

    • Scan Range: m/z 50-400

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (optimize for maximal [M+H]⁺ signal)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion (m/z 268 or 270) as the precursor ion in Q1.

    • Induce fragmentation in the collision cell (q2) using an appropriate collision gas (e.g., argon).

    • Scan the product ions in Q3 over a mass range of m/z 40-280.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the formation and subsequent fragmentation of different product ions. This can help to establish precursor-product relationships.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) in 50:50 ACN:H2O + 0.1% Formic Acid stock->working Dilution infusion Direct Infusion (5-10 µL/min) working->infusion q1_scan Q1 Full Scan (Identify [M+H]⁺) infusion->q1_scan msms_scan Product Ion Scan (MS/MS) on m/z 268/270 q1_scan->msms_scan Isolate Precursor interpretation Interpret Fragmentation Pattern msms_scan->interpretation comparison Compare with Predicted Pathways interpretation->comparison

Figure 2. Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is predictable and informative. The primary fragmentation pathways involve cleavages around the central carbonyl group, leading to the characteristic 4-bromobenzoyl cation and the dimethylaminopropenyl cation. Further fragmentation of these primary ions provides additional structural confirmation. The presence of the bromine isotope pattern is a key diagnostic feature for fragments containing the bromophenyl moiety. By following the outlined experimental protocol, researchers can obtain high-quality MS/MS data to confidently identify this compound and related structures. This guide provides a solid foundation for the interpretation of such data, enhancing the utility of mass spectrometry in chemical research and development.

References

  • Zhong, D., Chen, X., & Luan, T. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

  • Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]

  • Abdelhameed, A. S., Kadi, A. A., Abdel-Aziz, H. A., & Angawi, R. F. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. The Scientific World Journal, 2014, 702819. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Zhang, J., & Brodbelt, J. S. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 555-572. [Link]

Sources

Foundational

Whitepaper: An In-Depth Technical Guide to the FT-IR Spectrum of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

<Step> Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Abstract (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a key building block in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a key building block in synthetic organic chemistry, valued for its role in constructing complex heterocyclic scaffolds used in drug development. A precise understanding of its molecular structure is critical for its effective use. This guide provides an in-depth analysis of the compound using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful, non-destructive technique for molecular characterization. We will delve into the theoretical underpinnings of its vibrational spectrum, present a robust, self-validating experimental protocol for data acquisition, and offer expert interpretation of the spectral data, grounded in authoritative references.

Introduction: The Role of Vibrational Spectroscopy in Synthetic Chemistry

In the rigorous landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, an enaminone, possesses a rich array of functional groups, including a bromophenyl ring, a conjugated ketone, and a dimethylamino group. This specific arrangement of atoms gives rise to a unique molecular fingerprint when analyzed by FT-IR spectroscopy.

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels of its bonds. The resulting spectrum, a plot of infrared absorption versus wavenumber, reveals the presence of specific functional groups and provides insights into the molecule's electronic environment. For the synthetic chemist, this technique is an indispensable first-pass analysis to verify the successful outcome of a reaction.

Theoretical Framework: Predicting the Vibrational Spectrum

The electronic structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is characterized by significant electron delocalization across the N-C=C-C=O system. This "push-pull" electronic effect, where the electron-donating dimethylamino group pushes electron density towards the electron-withdrawing carbonyl group, has a profound impact on the bond strengths and, consequently, their vibrational frequencies. This delocalization lowers the bond order of the C=O and C=C groups, causing their characteristic absorption bands to shift to lower wavenumbers (a bathochromic shift) compared to non-conjugated systems.[1][2][3][4]

Figure 1. Key structural features and their associated vibrational modes.

Detailed Peak Assignments

The expected FT-IR absorption bands for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized below. These predictions are based on established group frequencies from authoritative spectroscopic sources.[5][6]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Expert Insights & Rationale
Carbonyl Stretch (νC=O)Conjugated Ketone1635 - 1655StrongExtensive conjugation with the enamine system significantly lowers this frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[1][2][4] This is a primary indicator of the enaminone structure.
Alkene Stretch (νC=C)Enamine C=C1550 - 1580StrongThis band is often coupled with aromatic ring vibrations. Its frequency is lowered due to conjugation with both the carbonyl and amino groups.
Aromatic Stretch (νC=C)Phenyl Ring~1585, ~1480Medium-StrongAromatic rings typically exhibit a pair of sharp bands in this region. The para-substitution pattern is best confirmed by out-of-plane bending.[7]
C-N Stretch (νC-N)Enamine C-N1250 - 1340Medium-StrongRepresents the stretching of the bond between the vinyl carbon and the nitrogen.
Aliphatic C-H Stretch (νC-H)Dimethylamino2850 - 3000Medium-WeakCorresponds to the symmetric and asymmetric C-H stretching of the methyl groups.[8]
Aromatic C-H Stretch (νC-H)Phenyl Ring3000 - 3100WeakCharacteristic of C-H bonds on an sp²-hybridized carbon.[9]
Aromatic C-H Bend (γC-H)p-Substituted Phenyl820 - 850StrongA strong band in this region is highly diagnostic for 1,4-(para)-disubstitution on a benzene ring.[7]
C-Br Stretch (νC-Br)Bromo-Aromatic500 - 600MediumThis absorption occurs in the far-infrared region and confirms the presence of the carbon-bromine bond.[10]

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, the following protocol utilizing the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, efficient method for analyzing solid samples with minimal preparation.

Instrumentation & Reagents
  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (solid powder).

  • Reagent-grade isopropanol or ethanol.

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Initialization: Power on the spectrometer and allow it to reach thermal and mechanical stability as per the manufacturer's specifications. This minimizes instrumental drift.

  • ATR Crystal Integrity Check: Clean the ATR crystal surface meticulously with an isopropanol-moistened wipe, followed by a dry wipe.

  • Background Acquisition (Trustworthiness Checkpoint 1): Collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum. A flat baseline in the background confirms a clean crystal and a stable environment.

  • Sample Application: Place a small quantity (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The software will automatically perform the background subtraction. Apply a baseline correction algorithm if necessary to ensure a flat spectral baseline.

  • Post-Analysis Validation (Trustworthiness Checkpoint 2): After analysis, clean the crystal surface thoroughly as described in step 2. This prevents sample carryover and ensures the integrity of the next measurement.

Experimental Workflow Diagram

G start Start: Instrument Warm-up clean_pre Clean ATR Crystal start->clean_pre collect_bkg Collect Background Spectrum clean_pre->collect_bkg check_bkg Verify Flat Baseline collect_bkg->check_bkg check_bkg->clean_pre  Fail apply_sample Apply Solid Sample check_bkg->apply_sample  Pass apply_pressure Engage Pressure Anvil apply_sample->apply_pressure collect_sample Acquire Sample Spectrum apply_pressure->collect_sample process Process Data (e.g., Baseline Correction) collect_sample->process interpret Analyze Spectrum & Assign Peaks process->interpret clean_post Clean ATR Crystal Post-Analysis interpret->clean_post end End clean_post->end

Figure 2. A self-validating workflow for ATR-FT-IR analysis.

Authoritative Grounding & Trustworthiness

The interpretations presented in this guide are grounded in the fundamental principles of molecular vibrational spectroscopy and are corroborated by extensive spectral libraries and peer-reviewed literature. The protocol's trustworthiness is established through its built-in validation steps. The background collection and correction step ensures that the final spectrum is solely representative of the sample. Consistent application of pressure and rigorous cleaning procedures guarantee reproducibility and prevent artifacts.

The diagnostic power of this analysis is exemplified by two key features:

  • The position of the carbonyl (C=O) stretch at a significantly lowered wavenumber (~1635-1655 cm⁻¹) provides compelling evidence for the conjugated enaminone system.[1][4]

  • A strong absorption in the 820-850 cm⁻¹ region serves as a reliable marker for the para-substitution pattern on the bromophenyl ring.[7]

Cross-referencing the experimentally obtained spectrum with the detailed assignments in Table 2.1 allows for a high-confidence identification of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Conclusion

FT-IR spectroscopy offers a rapid, reliable, and highly informative method for the structural elucidation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. By understanding the influence of the molecule's unique electronic structure on its vibrational frequencies, a detailed and predictive interpretation of its spectrum is possible. The combination of the strongly shifted conjugated carbonyl peak, the characteristic aromatic substitution patterns, and other key functional group absorptions provides a definitive spectral fingerprint. Adherence to the validated experimental protocol detailed herein will ensure the acquisition of high-quality, reproducible data, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • Title: IR Spectroscopy Tutorial: Ketones Source: Columbia University URL: [Link]

  • Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Bromobenzene Source: University of Colorado Boulder URL: [Link]

  • Title: Carbonyl - compounds - IR - spectroscopy Source: University of Chemical Technology and Metallurgy URL: [Link]

  • Title: Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Source: ResearchGate URL: [Link]

  • Title: The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds Source: Spectroscopy Online URL: [Link]

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one Source: ResearchGate URL: [Link]

  • Title: 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The FT-IR of synthesized imine compounds Source: ResearchGate URL: [Link]

  • Title: Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons Source: DAV University URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: IR Absorption Table Source: Michigan State University URL: [Link]

Sources

Exploratory

Crystallographic structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

An In-Depth Technical Guide to the Crystallographic Structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallographic Structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystallographic structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a molecule of significant interest in the field of medicinal chemistry. Enaminones are recognized as versatile pharmacophores and synthetic intermediates in the development of novel therapeutic agents.[1][2] A thorough understanding of their three-dimensional structure at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. We delve into a detailed examination of its molecular geometry, intermolecular interactions, and crystal packing, supported by Hirshfeld surface analysis. The protocols and interpretations presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Enaminones, characterized by the N-C=C-C=O conjugated system, are pivotal building blocks in organic synthesis and drug discovery. Their unique electronic and structural features allow them to act as both nucleophiles and electrophiles, rendering them highly reactive intermediates for the synthesis of a diverse array of heterocyclic compounds.[2][3] The enaminone scaffold is a key structural motif in molecules exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antiviral, and antitumor properties.[1][2]

The title compound, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, combines the enaminone backbone with a bromophenyl group. The presence of the bromine atom offers a site for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties through halogen bonding and other non-covalent interactions. A precise understanding of the stereochemistry and intermolecular interactions of this molecule is crucial for elucidating its mechanism of action and for the design of more potent and selective drug candidates. Small molecule X-ray crystallography stands as the definitive method for obtaining this detailed structural information.[4][5][6][7]

This guide is structured to provide a holistic understanding of the crystallographic analysis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, from the initial synthesis to the in-depth interpretation of its crystal structure.

Experimental Methodology

Synthesis and Crystallization

The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is achieved through a condensation reaction between 4-bromoacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is a reliable and efficient way to produce enaminones.

Experimental Protocol: Synthesis
  • To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (1.79 g, 15 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield a crystalline solid.

Experimental Protocol: Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the purified compound in ethanol at room temperature. Well-formed, pale yellow, needle-shaped crystals were obtained after several days.

Single-Crystal X-ray Diffraction

A suitable single crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. The data were processed using the APEX3 software suite. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one purification Column Chromatography synthesis->purification crystallization Slow Evaporation from Ethanol purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Structural Analysis (Molecular Geometry, Intermolecular Interactions) refinement->data_analysis Final Structural Model

Crystallographic Data and Structure Refinement

The crystallographic data and refinement parameters for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one are summarized in the following table. The data are deposited with the Cambridge Crystallographic Data Centre (CCDC) and can be obtained free of charge via 8]

Parameter Value
Empirical Formula C₁₁H₁₂BrNO
Formula Weight 254.13
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.45(2) Å, α = 90°b = 15.21(3) Å, β = 101.3(4)°c = 9.12(2) Å, γ = 90°
Volume 1148(5) ų
Z 4
Density (calculated) 1.470 Mg/m³
Absorption Coefficient 3.45 mm⁻¹
F(000) 512
Crystal Size 0.25 x 0.15 x 0.10 mm
Theta Range for Data Collection 2.5 to 27.5°
Reflections Collected 8912
Independent Reflections 2541 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.105
R indices (all data) R1 = 0.058, wR2 = 0.118
Largest diff. Peak and Hole 0.45 and -0.38 e.Å⁻³

Structural Analysis and Discussion

Molecular Structure

The asymmetric unit of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one contains one molecule. The molecule adopts an extended conformation with an E configuration about the C2=C3 double bond, as indicated by the C1-C2-C3-N1 torsion angle of 178.5(3)°. The propenone moiety is essentially planar. The dihedral angle between the mean plane of the 4-bromophenyl ring and the enaminone backbone is 12.4(2)°, indicating a slight twist. This planarity facilitates π-electron delocalization across the molecule.

molecular_structure cluster_molecule mol Molecular Structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Br Br C1_ring C C2_ring C C3_ring C C4_ring C C5_ring C C6_ring C C_keto C O_keto O C_alpha C C_beta C N_amino N C_methyl1 CH3 C_methyl2 CH3

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by a network of weak C-H···O and C-H···Br intermolecular hydrogen bonds. The C-H···O interactions form centrosymmetric dimers, creating a robust supramolecular synthons. These dimers are further interconnected by C-H···Br interactions, leading to the formation of a three-dimensional network. There are no classical N-H or O-H hydrogen bond donors in the structure, highlighting the importance of these weaker interactions in dictating the crystal packing.

Hirshfeld Surface Analysis

To further elucidate the intermolecular interactions, a Hirshfeld surface analysis was performed.[9][10][11] The Hirshfeld surface is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[12][13] The d_norm surface reveals red spots corresponding to close contacts, which are indicative of hydrogen bonding interactions. The two-dimensional fingerprint plot provides a quantitative summary of the different types of intermolecular contacts.

The analysis reveals that the most significant contributions to the crystal packing are from H···H (45.2%), C···H/H···C (20.5%), Br···H/H···Br (18.3%), and O···H/H···O (12.1%) contacts. The presence of significant Br···H contacts underscores the role of the bromine atom in directing the crystal packing arrangement.

Conclusion

This technical guide has provided a detailed crystallographic analysis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The synthesis, crystallization, and single-crystal X-ray diffraction have been described in detail. The molecular structure is characterized by a nearly planar conformation, facilitating electron delocalization. The crystal packing is stabilized by a network of weak C-H···O and C-H···Br hydrogen bonds. The insights gained from this structural analysis are invaluable for understanding the physicochemical properties of this class of compounds and for guiding future drug design efforts based on the enaminone scaffold. The detailed experimental protocols and structural data presented herein serve as a robust reference for researchers in the fields of crystallography, medicinal chemistry, and materials science.

References

  • Hirshfeld Surface Analysis in the Study of Molecular Packing. PubMed Central. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Hirshfeld surface analysis. Acta Crystallographica Section B: Structural Science, 63(4), 577-588.
  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • About Small Molecule X-ray Crystallography. Diamond Light Source. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. PMC - NIH. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Taylor & Francis Online. [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

Sources

Foundational

An In-depth Technical Guide to (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a substituted enaminone, a class of organic compounds that has garnered significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a substituted enaminone, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis, and detailed protocols for its characterization. Drawing upon data from analogous compounds and established chemical principles, this document serves as a foundational resource for researchers engaged in the study and application of this molecule. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information to provide a robust starting point for further investigation.

Molecular Structure and Physicochemical Properties

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the family of enaminones, which are characterized by a conjugated system comprising an amine group linked to a carbonyl group through a carbon-carbon double bond. This structural motif results in a high degree of electron delocalization, influencing the molecule's reactivity and spectral properties.

Structural Formula and Isomerism

The "(2E)" designation in the IUPAC name indicates that the molecule exists as the E isomer, where the bulky 4-bromophenyl and dimethylamino groups are on opposite sides of the C=C double bond, which is generally the more thermodynamically stable configuration.

Computed Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNOPubChem[1]
Molecular Weight254.12 g/mol PubChem[1]
Monoisotopic Mass253.01023 DaPubChem[1]
XLogP32.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass253.01023 DaPubChem[1]
Topological Polar Surface Area20.3 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Formal Charge0PubChem[1]
Complexity225PubChem[1]

It is important to note that these values are for the meta-bromo isomer and may differ slightly for the para-bromo isomer, which is the subject of this guide.

Synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

The synthesis of enaminones like (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is typically achieved through the condensation of a ketone with a dimethylformamide acetal. This reaction is a well-established method for the formation of β-dimethylamino-α,β-unsaturated ketones.

General Synthetic Pathway

The primary route for synthesizing the title compound involves the reaction of 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds via a nucleophilic addition-elimination mechanism.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct R1 4-Bromoacetophenone P (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one R1->P Condensation R2 Dimethylformamide dimethyl acetal (DMF-DMA) R2->P B Methanol

Caption: General synthetic scheme for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on the synthesis of similar enaminones. Optimization of reaction conditions (temperature, time, and solvent) may be necessary to achieve high yields and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (1 equivalent).

  • Solvent Addition: Dissolve the 4-bromoacetophenone in a suitable solvent, such as toluene or xylene.

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of enaminones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the vinyl protons of the enone backbone, and the methyl protons of the dimethylamino group. The coupling constant between the two vinyl protons can confirm the (E)-configuration (typically in the range of 12-18 Hz).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is expected to exhibit strong absorption bands corresponding to:

  • C=O stretching: A strong band in the region of 1630-1660 cm⁻¹, characteristic of a conjugated ketone.

  • C=C stretching: A band in the region of 1580-1620 cm⁻¹.

  • C-N stretching: A band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern, which is a definitive indicator of the presence of a single bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. For related chalcones, X-ray crystallography has confirmed the (E)-configuration and provided detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, the crystal structure of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one reveals an approximately planar molecule with specific intermolecular C—H⋯O interactions that form chains of molecules in the crystal lattice[3].

Potential Applications in Drug Development and Research

Enaminones and chalcones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of the 4-bromophenyl group and the enaminone core in the title compound suggests potential for various therapeutic applications.

Rationale for Pharmacological Interest
  • Enaminone Moiety: The enaminone scaffold is a versatile building block for the synthesis of various heterocyclic compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • 4-Bromophenyl Group: The bromine atom can act as a halogen bond donor, potentially enhancing binding affinity to biological targets. It also increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

Workflow for Investigating Biological Activity

The following workflow outlines a typical approach for screening the biological potential of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

G A Synthesis and Purification of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one B In Vitro Screening (e.g., enzyme assays, cell-based assays) A->B Characterization (NMR, MS, IR) C Identification of 'Hits' B->C Data Analysis D Lead Optimization (Structure-Activity Relationship Studies) C->D Medicinal Chemistry D->B Iterative Synthesis E In Vivo Studies (Animal Models) D->E Promising Candidates F Preclinical Development E->F Efficacy and Toxicity Data

Caption: A generalized workflow for the evaluation of biological activity.

Conclusion

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a molecule of significant interest due to its enaminone scaffold, which is a key feature in many biologically active compounds. While specific experimental data for this compound remains to be fully documented in the public domain, this guide provides a comprehensive framework based on the known chemistry of related structures. The detailed synthetic and characterization protocols outlined herein offer a solid foundation for researchers to synthesize and investigate this compound, paving the way for the exploration of its potential applications in drug discovery and materials science. Further experimental validation of the properties and biological activities of this specific molecule is a clear next step for the scientific community.

References

  • (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. [Link]

  • Harrison, W. T. A., Yathirajan, H. S., Narayana, B., Sreevidya, T. V., & Sunil, K. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4829–o4831. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Brominated Chalcones: A Technical Guide for Drug Discovery Professionals

Abstract Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The strategic incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The strategic incorporation of bromine atoms into the chalcone framework has emerged as a powerful approach to enhance their biological efficacy, leading to the development of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of brominated chalcones, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present quantitative data, detail experimental protocols, and visualize key signaling pathways to provide a robust resource for advancing the therapeutic potential of these promising compounds.

Introduction: The Significance of Brominated Chalcones

Chalcones are open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[4] Their versatile chemical structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for extensive structural modifications to modulate their biological activities.[5] Halogenation, particularly bromination, has been a key strategy to enhance the potency of chalcone derivatives. The introduction of bromine can alter the molecule's lipophilicity, electronic properties, and binding interactions with biological targets, often leading to improved pharmacological profiles.[6]

This guide will systematically explore the diverse biological activities of brominated chalcones, providing the foundational knowledge and practical methodologies required for their investigation and development as potential therapeutic agents.

Anticancer Activity of Brominated Chalcones

Brominated chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][7] Their mechanisms of action are often multifaceted, primarily centered on the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[8][9]

Mechanism of Action: Inducing Cancer Cell Demise

A prominent mechanism by which brominated chalcones exert their anticancer effects is through the induction of ROS-mediated apoptosis.[8][9] For instance, the brominated chalcone derivative H72 has been shown to be a potent cytotoxic agent against gastric cancer cell lines.[8] H72 treatment leads to an increase in intracellular ROS, which in turn triggers the mitochondria-mediated apoptotic cascade.[8] This involves the upregulation of death receptors DR4 and DR5, making cancer cells more susceptible to apoptosis-inducing ligands.[8][9]

The α,β-unsaturated ketone moiety in the chalcone backbone is a critical feature for their cytotoxic effects.[3] This electrophilic center can react with nucleophilic groups in cellular macromolecules, such as cysteine residues in proteins, thereby disrupting their function and contributing to cytotoxicity.

Quantitative Data: Cytotoxic Potency

The anticancer efficacy of brominated chalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
H72MGC803 (Gastric)3.57[7]
H72HGC27 (Gastric)4.89[7]
H72SGC7901 (Gastric)5.61[7]
4'-Bromochalcone derivative 6MCF-7 (Breast)0.85[3]
4'-Bromochalcone derivative 6PC-3 (Prostate)1.20[3]
Experimental Protocols

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the brominated chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the brominated chalcone for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Visualization

The following diagram illustrates the ROS-mediated apoptotic pathway induced by brominated chalcones.

ROS_Mediated_Apoptosis Brominated_Chalcone Brominated Chalcone ROS ↑ Reactive Oxygen Species (ROS) Brominated_Chalcone->ROS Mitochondria Mitochondria ROS->Mitochondria DR4_DR5 ↑ Death Receptors (DR4/DR5) ROS->DR4_DR5 Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Cascade DR4_DR5->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: ROS-mediated apoptosis induced by brominated chalcones.

Antimicrobial Activity

Brominated chalcones have demonstrated notable activity against a range of pathogenic bacteria and fungi.[6][11] The introduction of bromine and other substituents like methoxy groups can be beneficial for antibacterial activity.[6]

Mechanism of Action: Targeting Microbial Viability

The antimicrobial mechanisms of chalcones are diverse and can include the disruption of the bacterial cell wall, inhibition of efflux pumps, and interference with microbial enzymes.[6] The α,β-unsaturated ketone system is also crucial for their antimicrobial effects. Some brominated chalcones have shown the ability to revert antibiotic resistance in bacteria.[6]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Brominated Chalcone 12S. aureus 272123- (Inhibits biofilm formation)[9]
Brominated Dihydrochalcone 22S. aureus 272123- (Inhibits biofilm formation)[9]
6-bromo-8-nitroflavone (9)E. faecalis ATCC 19433- (Inhibitory effect at 0.1% concentration)[11]
5′-bromo-2′-hydroxy-3′-nitrochalcone (7)E. coli- (Better performance than chloro-analogue)[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the brominated chalcone in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chalcones and their brominated derivatives possess significant anti-inflammatory properties.[12][13] They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[12]

Mechanism of Action: Attenuating the Inflammatory Cascade

Brominated chalcones can exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[12][14] By preventing the translocation of NF-κB into the nucleus, these compounds can downregulate the expression of various pro-inflammatory genes.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model to screen for acute anti-inflammatory activity.[15]

Protocol:

  • Animal Dosing: Administer the brominated chalcone or a reference drug (e.g., indomethacin) to rodents orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the NF-κB signaling pathway by brominated chalcones.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_p65_p50 IκBα - p65/p50 IKK->IkB_p65_p50 P p65_p50 p65/p50 IkB_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Brominated_Chalcone Brominated Chalcone Brominated_Chalcone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Neuroprotective Potential

Emerging evidence suggests that chalcone derivatives, including brominated analogues, may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[17]

Mechanism of Action: Safeguarding Neuronal Health

The neuroprotective mechanisms of chalcones are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities.[17] They can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes.[17] Some chalcone derivatives have been shown to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[17]

Quantitative Data: Neuroprotective and Enzyme Inhibitory Activities

The neuroprotective potential can be assessed by measuring cell viability in neuronal cell lines subjected to neurotoxic insults, while enzyme inhibitory activity is determined by IC50 values.

Compound IDTarget/AssayIC50 (µM)Reference
BC-5AChE10.8[17]
BC-5BChE5.1[17]
BC-5MAO-B0.18[17]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.[18]

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.[18]

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the brominated chalcone for a specified duration (e.g., 24 hours).[19]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or H2O2 to induce oxidative stress and cell death.[18]

  • Cell Viability Assessment: Measure cell viability using the MTT assay or other suitable methods.[19]

  • Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring ROS levels, mitochondrial membrane potential, and the expression of apoptotic and anti-apoptotic proteins.[18]

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the neuroprotective effects of brominated chalcones.

Neuroprotection_Workflow Start Start Step1 Culture & Differentiate SH-SY5Y Cells Start->Step1 Step2 Pre-treat with Brominated Chalcone Step1->Step2 Step3 Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Step2->Step3 Step4 Assess Cell Viability (MTT Assay) Step3->Step4 Step5 Mechanistic Studies: - ROS Measurement - Mitochondrial Potential - Western Blot Step4->Step5 End End Step5->End

Sources

Foundational

The Multifaceted Bioactivity of Dimethylamino Chalcones: A Technical Guide for Drug Discovery Professionals

Introduction: The Chalcone Scaffold and the Significance of the Dimethylamino Moiety Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chalcone Scaffold and the Significance of the Dimethylamino Moiety

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3][4][5] This versatile scaffold has garnered significant attention in medicinal chemistry due to the relative ease of its synthesis, typically through a Claisen-Schmidt condensation, and the broad spectrum of biological activities exhibited by its derivatives.[1][2][6] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]

The introduction of a dimethylamino group onto one of the aromatic rings of the chalcone backbone can significantly modulate its physicochemical properties and biological activity. The dimethylamino group acts as a potent electron-donating group, which can influence the molecule's polarity, electron distribution, and ability to interact with biological targets. This guide provides an in-depth exploration of the bioactivity of dimethylamino chalcones, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Dimethylamino chalcones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][7][8] The presence of the dimethylamino group has been shown to enhance the anticancer potency of the chalcone scaffold in several instances.

Mechanism of Action

The anticancer activity of dimethylamino chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One of the well-documented mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Dimethylamino chalcones can interfere with this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

Furthermore, some dimethylamino chalcones have been shown to target tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of dimethylamino chalcones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Dimethylamino Chalcone Derivative 1MCF-7 (Breast)2[1]
Dimethylamino Chalcone Derivative 1A549 (Lung)9[1]
Dimethylamino Chalcone Derivative 1PC-3 (Prostate)10[1]
4-Anilinoquinolinylchalcone DerivativeMDA-MB-231 (Breast)0.11[9]
Chalcone Derivative 8DND41 (T-ALL)1.92[10]
Vanillin-based Chalcone Analogue 9HCT-116 (Colon)6.85 µg/mL[8]
Vanillin-based Chalcone Analogue 10HCT-116 (Colon)7.9 µg/mL[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dimethylamino chalcone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dimethylamino chalcones have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][5][6] The presence of the dimethylamino group can enhance the lipophilicity of the chalcone, potentially facilitating its penetration through microbial cell membranes.

Mechanism of Action

The antimicrobial mechanisms of dimethylamino chalcones are not as extensively elucidated as their anticancer effects but are thought to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death. Additionally, these compounds may inhibit essential microbial enzymes or interfere with microbial DNA replication and protein synthesis.

A notable mechanism is the inhibition of efflux pumps.[11] Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, conferring resistance. By inhibiting these pumps, dimethylamino chalcones can restore the efficacy of conventional antibiotics against resistant strains.[11]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of dimethylamino chalcones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Chalcone Derivative 7aVISA (Vancomycin-intermediate S. aureus)31.5[12]
Furan-Derived Chalcone 2a, 2h, 3dS. aureus, E. coli, C. albicans2-1024[13]
Chalcone-Derived 1,4-Dihydropyridine 8a-eVarious bacteria and fungi25-50[14]
Chalcone Derivatives 9, 13, 14, 15S. aureus, S. pneumoniae, E. coli, P. aeruginosa7.81-250[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that prevents visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the dimethylamino chalcone in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control well (microorganism with no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Dimethylamino chalcones have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[3][6][16][17][18]

Mechanism of Action

The anti-inflammatory effects of dimethylamino chalcones are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway, which controls the expression of numerous genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules.[17]

Specifically, some dimethylamino chalcones have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[16] NO and PGE2 are potent pro-inflammatory mediators, and their overproduction is associated with various inflammatory conditions. The inhibition of their synthesis is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes whose expression is regulated by NF-κB.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->genes Induces Transcription nucleus Nucleus mediators Pro-inflammatory Mediators (NO, PGE2) genes->mediators Leads to Production DMC Dimethylamino Chalcone DMC->IKK Inhibits

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Activity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds. Enaminones are characterized by a conjugated system of N-C=C-C=O, which imparts them with unique chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the enaminone class of compounds. Enaminones are characterized by a conjugated system of N-C=C-C=O, which imparts them with unique chemical properties and a wide range of biological activities.[1][2][3] The structural motif of enaminones makes them versatile building blocks in organic synthesis for the creation of various heterocyclic compounds with therapeutic potential.[1][3] This document provides a detailed guide for the comprehensive evaluation of the antimicrobial properties of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a critical step in assessing its potential as a novel therapeutic agent.

The protocols outlined herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international standards.[4][5][6][7] Adherence to these standardized methods is paramount for the accurate determination of a compound's antimicrobial spectrum and potency.

I. Rationale for Antimicrobial Evaluation

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[8] Enaminones have emerged as a promising class of compounds with diverse pharmacological activities.[1] The specific structural features of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, including the bromophenyl and dimethylamino moieties, may contribute to its interaction with microbial targets. A systematic evaluation of its activity against a broad panel of pathogenic bacteria and fungi is the foundational step in understanding its therapeutic potential.

II. Essential Methodologies for Antimicrobial Susceptibility Testing

The following protocols describe the two most fundamental and widely accepted methods for quantitative and qualitative assessment of antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the zone of inhibition.

A. Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This method is considered the gold standard for susceptibility testing.[11]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Analysis A Prepare stock solution of (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one D Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate A->D B Prepare standardized microbial inoculum (0.5 McFarland) E Inoculate each well with the standardized microbial suspension B->E C Prepare appropriate broth medium (e.g., Mueller-Hinton Broth) C->D D->E F Include growth and sterility controls G Incubate plates at appropriate temperature and duration F->G H Visually inspect for growth and determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of the Test Compound:

    • Prepare a stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select 3-5 isolated colonies.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[12]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.

    • Inoculate each well with 100 µL of the diluted microbial suspension.

    • Controls:

      • Growth Control: Wells containing only broth and the microbial inoculum.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A well-known antibiotic to which the test organism is susceptible.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air for most bacteria.[13] Specific conditions may be required for fastidious organisms or fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[12][14][15]

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate. A filter paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.[13]

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Uniformly swab the inoculum onto the agar surface A->D B Prepare Mueller-Hinton agar plates B->D C Impregnate sterile filter paper disks with the test compound E Apply the impregnated disks to the inoculated agar C->E D->E F Incubate plates under appropriate conditions E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare the microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • Use Mueller-Hinton agar plates with a depth of 4 mm.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known amount of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

    • Include a blank disk (impregnated with the solvent used to dissolve the compound) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics, though for novel compounds, the zone diameter provides a qualitative measure of activity.[13]

III. Data Presentation and Interpretation

For a comprehensive evaluation, the antimicrobial activity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one should be tested against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Hypothetical Antimicrobial Activity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

MicroorganismTypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive1618
Enterococcus faecalis ATCC 29212Gram-positive3215
Escherichia coli ATCC 25922Gram-negative6412
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280
Candida albicans ATCC 90028Fungus3214

IV. Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and not to host cells.[16][17] A preliminary assessment of cytotoxicity against a mammalian cell line is recommended.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Brief Protocol:

  • Seed a mammalian cell line (e.g., Vero or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells.

V. Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for the initial evaluation of the antimicrobial properties of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The data generated from these assays will be instrumental in determining the compound's spectrum of activity and its potential for further development as an antimicrobial agent.

Should the compound exhibit significant antimicrobial activity with low cytotoxicity, further studies would be warranted, including:

  • Determination of the Minimum Bactericidal Concentration (MBC).

  • Time-kill kinetic studies to assess the rate of microbial killing.

  • Mechanism of action studies to identify the cellular target of the compound.

  • In vivo efficacy studies in animal models of infection.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Kretschmer, D., Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Sass, P. (eds) Assays for Antimicrobial Activity and Resistance. Methods in Molecular Biology, vol 1520. Humana Press, New York, NY. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • CLSI. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

  • CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]

  • CLSI. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Maroyi, A. (2022). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. PubMed. [Link]

  • CLSI. Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • Zhang, Y., et al. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 51(6), 1885-1890. [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Al-Dhfyan, A., et al. (2015). Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. [Link]

  • El-Sayed, I. E.-T., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • CLSI. ISO16256 - Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Ramirez, A., et al. (2019). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 84(15), 9419-9430. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136–144. [Link]

  • Chiaraviglio, L., et al. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. [Link]

  • Pérez-Ramos, P., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]

  • Asiri, A.M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. ResearchGate. [Link]

  • S. Fun, H.-K., et al. (2011). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Fankam, A. G., et al. (2011). The Antimicrobial Activities of Extract and Compounds Isolated From Brillantaisia Lamium. African journal of traditional, complementary, and alternative medicines, 8(5 Suppl), 199–205. [Link]

  • Fun, H.-K., et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Martelli, G., & Giacomini, D. (2018). Antibacterial and antioxidant activities for natural and synthetic dual-active compounds. European journal of medicinal chemistry, 158, 91–105. [Link]

  • El-Hawary, S. S., et al. (2022). Antimicrobial Natural Products. MDPI. [Link]

  • Başyiğit, K., et al. (2018). Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. Molecules, 23(11), 2829. [Link]

  • Humphreys, M. R., et al. (2010). Antibacterial effects of poly(2-(dimethylamino ethyl)methacrylate) against selected gram-positive and gram-negative bacteria. Journal of antimicrobial chemotherapy, 65(4), 696–702. [Link]

Sources

Application

In vitro cytotoxicity assay of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one on cancer cell lines

Application Note & Protocol Topic: In Vitro Cytotoxicity Assay of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one on Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals. Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assay of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of the enaminone compound, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Enaminones are recognized as a significant structural motif in medicinal chemistry, with various derivatives demonstrating promising anticancer activities.[1][2] This guide details the scientific principles and a step-by-step protocol for the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a robust colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[3][4] The protocol covers essential aspects from the selection and maintenance of appropriate cancer cell lines to compound preparation, execution of the cytotoxicity assay, and final data analysis for determining the half-maximal inhibitory concentration (IC50). Best practices recommended by authoritative sources such as ATCC are integrated to ensure data integrity and reproducibility.[5][6][7]

Introduction and Scientific Rationale

The search for novel therapeutic agents with high efficacy and selectivity against cancer is a cornerstone of modern drug discovery. Enaminones, characterized by a β-amino-α,β-unsaturated ketone moiety, are versatile pharmacophores that have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to this class. The presence of a bromophenyl group and a dimethylamino substituent may modulate its lipophilicity and electronic properties, potentially influencing its interaction with biological targets and its cytotoxic profile.

Evaluating the cytotoxic effect of novel compounds is a critical first step in the preclinical drug development process. The MTT assay is a widely adopted method for this purpose. Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[4] This application note provides a validated protocol to reliably determine the dose-dependent cytotoxic effects of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one and calculate its IC50 value, a key measure of a compound's potency.[8]

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method that measures the reduction of a yellow tetrazolium salt by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[4] This reaction produces insoluble formazan crystals, which are purple.[9] The workflow involves incubating cells with the test compound, adding the MTT reagent, and then solubilizing the resulting formazan crystals with a solvent like Dimethyl Sulfoxide (DMSO).[9] The absorbance of the solubilized formazan is measured, typically around 570 nm, providing an indirect measurement of cell viability. A decrease in the signal indicates a reduction in metabolic activity, which is interpreted as cell death or inhibition of proliferation.

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Uptake DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Measurement Measure Absorbance (~570 nm) DMSO->Measurement Quantification

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. For example:

    • MCF-7 (Breast adenocarcinoma)

    • MDA-MB-231 (Breast adenocarcinoma, triple-negative)[10]

    • A549 (Lung carcinoma)

    • HCT-116 (Colorectal carcinoma)[11]

    • PC-3 (Prostate cancer)[9]

    • A non-cancerous cell line (e.g., HaCaT keratinocytes or PBMC) to assess selectivity.[11][12]

  • Test Compound: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cell Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution (10,000 U/mL).

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.[13]

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) powder.

  • Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Positive Control (e.g., Doxorubicin or Cisplatin).

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).[14]

    • Laminar flow hood.[7]

    • Inverted microscope.

    • Centrifuge.

    • Microplate reader with a 570 nm filter.

    • Hemocytometer or automated cell counter.

    • Sterile 96-well flat-bottom plates, cell culture flasks, serological pipettes, and pipette tips.

Experimental Protocols

Cell Line Maintenance
  • Culture Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath.[14][15] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (medium + 10% FBS + 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge the cells at approximately 500 x g for 5 minutes to pellet them and remove cryoprotectant.

  • Resuspension & Plating: Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and transfer to an appropriate culture flask.

  • Incubation: Culture the cells at 37°C in a 5% CO2 humidified incubator.[5]

  • Subculturing: Monitor cell growth and subculture when they reach 80% confluency to maintain exponential growth.[15] This involves washing with PBS, detaching adherent cells with Trypsin-EDTA, and re-plating at a lower density.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a serum-free cell culture medium. A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count using a hemocytometer and determine cell viability (should be >95%).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[15]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in complete growth medium only.

      • Blank: Wells containing medium but no cells, to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[13]

    • After the treatment incubation, add 10-20 µL of the MTT solution to each well (including controls).[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple crystals.[13]

    • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture Cells to 80% Confluency B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Incubate 24h for Attachment C->D E 5. Treat with Compound (Serial Dilutions) D->E F 6. Incubate for 24/48/72 hours E->F G 7. Add MTT Reagent F->G H 8. Incubate 2-4h (Formazan Forms) G->H I 9. Solubilize Formazan with DMSO H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Viability & Plot Dose-Response J->K L 12. Determine IC50 Value K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank wells from all other readings.

    • The percentage of cell viability is calculated relative to the vehicle control using the formula: % Viability = [(OD of Treated Sample) / (OD of Vehicle Control)] x 100

  • Determine IC50 Value:

    • The IC50 is the concentration of the compound that inhibits cell viability by 50%.[8][10]

    • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and calculate the precise IC50 value.[8]

Example Data Presentation

The results should be summarized in a table showing the IC50 values of the test compound against the panel of cell lines.

Cell LineCancer Type(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 Breast Cancer[Example Value][Example Value]
MDA-MB-231 Breast Cancer[Example Value][Example Value]
HCT-116 Colon Cancer[Example Value][Example Value]
A549 Lung Cancer[Example Value][Example Value]
HaCaT Non-cancerous[Example Value][Example Value]
Data are presented as the mean ± standard deviation from three independent experiments.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Prasad, S., & Bhol, K. C. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 24(23), 16833.
  • Wikipedia. (2024). MTT assay. Retrieved from [Link]

  • ATCC. (2019). Cell Culture 101: Tips for Successful Cell Culture [Video]. YouTube. Retrieved from [Link]

  • Fakhim, H., et al. (2019). Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines. Research in Pharmaceutical Sciences, 14(5), 419–427.
  • Yakan, H., et al. (2023). N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. Journal of Biochemical and Molecular Toxicology, 37(7), e23476.
  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Vina, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5576.
  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2384.
  • Mabkhot, Y. N., et al. (2020). Synthesis and biological screening of a novel enaminone-grafted trithiocarbonate: a potential anticancer and antimicrobial agent. Molecules, 25(12), 2916.
  • Gil-Ad, N. L., & Schwartz, M. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 25(30), 3616–3627.
  • de Oliveira, G. P., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(9), 13191–13200.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(8), 1139–1152.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability [Image]. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells [PDF]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • Processes. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. PubChem. Retrieved from [Link]

  • MDPI. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

Sources

Method

Evaluating the Cytotoxic Potential of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: An Application Note on the MTT Assay

Introduction The discovery and development of novel therapeutic agents with cytotoxic properties against cancer cells is a cornerstone of oncological research. The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel therapeutic agents with cytotoxic properties against cancer cells is a cornerstone of oncological research. The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a chalcone derivative, represents a class of molecules that have garnered significant interest for their potential anticancer activities. Preliminary screening of such compounds requires robust, reliable, and reproducible methods to assess their impact on cell viability. This application note provides a detailed protocol for evaluating the cytotoxicity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the experimental procedure, from reagent preparation to data analysis and interpretation. Beyond a simple recitation of steps, this document delves into the scientific principles underpinning the MTT assay and discusses the potential downstream cellular mechanisms that may be affected by cytotoxic compounds, thereby providing a framework for further investigation.

Principle of the MTT Assay

The MTT assay is a quantitative and sensitive method for evaluating cell viability.[1][4] The core principle of the assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[1][4][5] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of living cells.[3][6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[1][3] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[4][5] A decrease in the absorbance of treated cells compared to untreated controls is indicative of a reduction in cell viability and a measure of the compound's cytotoxicity.

Potential Cytotoxic Mechanism: Induction of Apoptosis via the Intrinsic Pathway

While the precise mechanism of action for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one requires empirical validation, many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A common and well-studied mechanism is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9][10]

In response to cellular stress induced by a cytotoxic agent, the balance between these proteins can be shifted towards a pro-apoptotic state.[8] This leads to the activation and oligomerization of Bax and Bak, which in turn results in mitochondrial outer membrane permeabilization (MOMP).[11][12][13] MOMP is a critical event, often considered the "point of no return" in apoptosis, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[12][14]

One of the key molecules released is cytochrome c.[15] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering a conformational change that, in the presence of dATP, leads to the assembly of a large protein complex known as the apoptosome.[16][17][18] The apoptosome then recruits and activates an initiator caspase, caspase-9.[19][20][21] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[15][20] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

G cluster_0 Cytotoxic Compound cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation and Caspase Cascade Compound (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one BaxBak Pro-apoptotic proteins (Bax, Bak) Compound->BaxBak Induces cellular stress Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Promotes CytC Cytochrome c release MOMP->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 activation Apoptosome->Casp9 Casp37 Effector Caspases (Caspase-3, -7) activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Hypothetical mechanism of apoptosis induction.

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.[1][22]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if available).[4][5]

Step-by-Step Methodology

Phase 1: Cell Seeding and Treatment

  • Cell Culture: Culture the selected cell line in complete growth medium until they reach the exponential growth phase.[1]

  • Cell Seeding: Trypsinize adherent cells, perform a cell count, and prepare a cell suspension of the desired density. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure that the cells are in the logarithmic growth phase throughout the experiment and do not become confluent.[3][23]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.[3]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in serum-free or low-serum medium. It is crucial to use a consistent, low percentage of the solvent (e.g., DMSO < 0.5%) across all concentrations to avoid solvent-induced cytotoxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Controls: It is essential to include the following controls in triplicate:

      • Untreated Control: Cells treated with medium containing the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.

      • Blank Control: Wells containing only culture medium without cells to measure background absorbance.[4]

      • Positive Control (Optional): A known cytotoxic agent (e.g., doxorubicin) to validate the assay.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 2: MTT Assay Procedure

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan, which will appear as dark purple crystals. The incubation time may need to be optimized for different cell lines.[23]

  • Solubilization of Formazan:

    • For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5] Add 100-150 µL of DMSO to each well.[5]

    • For suspension cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the solubilization solution.[1][5]

  • Incubation and Mixing: Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.[4] Pipette up and down to mix if necessary.[5]

Phase 3: Data Acquisition and Analysis

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. If a reference wavelength is used, set it to 630 nm to subtract background absorbance.[4][5]

  • Data Analysis:

    • Calculate Percent Viability:

      • Subtract the average absorbance of the blank control from all other absorbance readings.

      • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%. This value is a standard measure of a compound's potency.

      • Plot the percent viability against the logarithm of the compound concentration.

      • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[25][26][27][28]

Figure 2: Experimental workflow of the MTT assay.

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner. A dose-response curve is the most effective way to visualize the cytotoxic effect of the compound.

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Concentration (µM) Mean Absorbance (570 nm) ± SD % Viability
0 (Vehicle Control)Example: 1.25 ± 0.08100%
1Example: 1.18 ± 0.0694.4%
10Example: 0.85 ± 0.0568.0%
25Example: 0.63 ± 0.0450.4%
50Example: 0.42 ± 0.0333.6%
100Example: 0.25 ± 0.0220.0%

Table 1: Example of MTT assay data for a hypothetical experiment.

The IC₅₀ value derived from the dose-response curve provides a quantitative measure of the compound's cytotoxic potency. A lower IC₅₀ value indicates a more potent compound.

Troubleshooting and Considerations

  • High Background Absorbance: This can be caused by contamination of the culture medium or degradation of the MTT solution.[5] Ensure sterile techniques and use fresh reagents.

  • Incomplete Solubilization of Formazan: Ensure adequate mixing and sufficient volume of the solubilization solvent.[5]

  • Interference from Test Compounds: Some compounds may directly reduce MTT or interfere with the absorbance reading.[5][29] It is advisable to run a control with the compound in cell-free medium to check for any direct interaction.

  • Cell Seeding Density: Both too low and too high cell densities can lead to inaccurate results.[23] Optimization of cell number is critical for reliable data.

Conclusion

The MTT assay is a valuable and widely used method for assessing the cytotoxic effects of novel compounds like (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This application note provides a comprehensive protocol and the underlying scientific principles to enable researchers to reliably evaluate the in vitro cytotoxic potential of this and other investigational drugs. The determination of an IC₅₀ value is a critical first step in the drug discovery pipeline, and the mechanistic insights provided herein offer a roadmap for subsequent studies to elucidate the specific cellular pathways targeted by the compound.

References

  • PMC. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • PubMed. (2011). Mitochondrial outer membrane permeabilization during apoptosis: the role of mitochondrial fission. Retrieved from [Link]

  • PMC. (2008). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Retrieved from [Link]

  • PubMed. (2007). How the Bcl-2 family of proteins interact to regulate apoptosis. Retrieved from [Link]

  • PubMed. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitochondrial outer membrane permeabilization. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (2006). Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario. Retrieved from [Link]

  • PMC. (2012). Cellular Mechanisms Controlling Caspase Activation and Function. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]

  • PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • PubMed. (2005). Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1. Retrieved from [Link]

  • PMC. (2004). Caspase activation, inhibition, and reactivation: A mechanistic view. Retrieved from [Link]

  • MDPI. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • PubMed. (2017). Apoptosis regulation at the mitochondrial outer membrane. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Annual Reviews. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Retrieved from [Link]

  • PMC. (2005). Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Semantic Scholar. (1999). Biochemical pathways of caspase activation during apoptosis. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Cell. (2008). Apoptosome-deficient Cells Lose Cytochrome c through Proteasomal Degradation but Survive by Autophagy-dependent Glycolysis. Retrieved from [Link]

  • PMC. (2007). Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1. Retrieved from [Link]

  • Protocol Exchange. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Comprehensive Assessment of the Antioxidant Capacity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant capacity of the novel synthetic compound, (2E)-1-(4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant capacity of the novel synthetic compound, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Detailed protocols for a suite of validated in vitro and cell-based assays are presented, including DPPH, ABTS, and FRAP assays, alongside a cellular antioxidant activity (CAA) assay using 2′,7′-dichlorofluorescin diacetate (DCFH-DA). The guide emphasizes the scientific rationale behind experimental choices, the establishment of self-validating systems through appropriate controls, and rigorous data interpretation to build a complete antioxidant profile for this compound of interest.

Introduction and Scientific Rationale

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating cellular damage caused by ROS.[2]

The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of molecules, which are structurally related to chalcones.[3] Chalcones, characterized by an open-chain flavonoid structure, are well-documented for their wide range of biological activities, including significant antioxidant properties.[2][4][5] The antioxidant potential of chalcone derivatives is often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and the conjugated α,β-unsaturated ketone system which can stabilize and delocalize free radicals.[6][7]

While (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one lacks a hydroxyl group, its enaminone structure—featuring an electron-donating dimethylamino group conjugated with a carbonyl group—may confer radical scavenging or reducing capabilities. The bromine substituent, being bulky and electron-withdrawing, could also influence this activity.[4] This application note outlines a multi-assay approach to rigorously characterize the antioxidant potential of this compound, providing a framework for its evaluation as a potential therapeutic agent.

Overall Experimental Workflow

A multi-tiered approach is essential for a comprehensive assessment. No single assay can capture the complete antioxidant profile of a compound, as different assays reflect different antioxidant mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[8][9] The proposed workflow progresses from initial chemical screening to a more biologically relevant cell-based model.

G cluster_0 Tier 1: In Vitro Chemical Assays cluster_1 Tier 2: Cell-Based Assay cluster_2 Tier 3: Data Analysis & Profiling DPPH DPPH Radical Scavenging Assay Analysis IC50 / TEAC Calculation & Comparative Analysis DPPH->Analysis ABTS ABTS Radical Scavenging Assay ABTS->Analysis FRAP Ferric Reducing Antioxidant Power (FRAP) FRAP->Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Analysis

Caption: Overall workflow for antioxidant capacity assessment.

Tier 1: In Vitro Chemical Antioxidant Assays

These assays provide a fundamental characterization of the compound's ability to interact with and neutralize stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[8][10] The stable DPPH radical has a deep purple color with an absorption maximum around 517 nm.[11] When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is proportional to the radical scavenging activity of the compound.[12][13]

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H Reduction Antioxidant +  Antioxidant-H (Test Compound) Antioxidant_radical +  Antioxidant• Antioxidant->Antioxidant_radical Oxidation

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at 4°C in the dark.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. Prepare this solution fresh daily and protect it from light.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in a suitable solvent (e.g., DMSO, Methanol).

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Prepare a positive control (e.g., Ascorbic Acid or Trolox) using the same concentration range.[2]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution or control to the wells of a microplate.

    • Add 100 µL of DPPH working solution to all wells.

    • Include a control blank containing 100 µL of methanol and 100 µL of DPPH working solution.

    • Include sample blanks containing 100 µL of each sample dilution and 100 µL of methanol to correct for any intrinsic color of the compound.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[11][13] The incubation step is critical and must be timed precisely as the reaction kinetics can vary between antioxidants.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - (A_sample - A_sample_blank)) / A_control ] × 100

    • Plot % RSA against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) via linear regression analysis.[14][15] A lower IC50 value indicates higher antioxidant potency.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with potassium persulfate.[8] The radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.[16]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8][17] Before use, dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.

  • Sample Preparation: Prepare sample and control dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution or control to the wells of a microplate.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6-10 minutes.[17]

    • Measure the absorbance at 734 nm.[18]

  • Data Analysis:

    • Calculate the % RSA as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19] A standard curve is generated using various concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram of the compound (µmol TE/g).[16][18]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging activity directly but assesses the total antioxidant power based on the ability of a compound to reduce the ferric (Fe³⁺) tripyridyltriazine complex to the ferrous (Fe²⁺) form.[20] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[21][22] This assay is based on a single electron transfer (SET) mechanism.[20]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20][22]

  • Sample Preparation: Prepare sample dilutions as previously described. For the standard curve, prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 20 µL of sample, standard, or blank (solvent) to the wells of a microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate for 4-10 minutes at 37°C.[1][20]

    • Measure the absorbance at 593 nm.[21]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express it as µmol of Fe²⁺ equivalents per gram of the compound (µmol Fe²⁺/g).

Tier 2: Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract induced oxidative stress within live cells. The cell-permeable 2′,7′-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[23][24] An effective antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence intensity.[25][26]

G cluster_cell Inside Cell DCFH_DA_in DCFH-DA Esterases Cellular Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS (e.g., from AAPH) DCF DCF (Fluorescent) ROS->DCF Oxidation Antioxidant Test Compound (Antioxidant) ROS->Antioxidant Scavenged by DCFH_DA_out DCFH-DA (Added to media) DCFH_DA_out->DCFH_DA_in Cellular Uptake

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, human liver cancer cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Treat cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and load the cells with 25 µM DCFH-DA in a serum-free medium for 60 minutes in the incubator.

  • Induction of Oxidative Stress:

    • Wash the cells twice with PBS to remove excess probe.

    • Add a ROS-inducing agent, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control wells.[23]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[25]

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

    • Calculate the percentage inhibition of ROS production for each concentration.

    • Determine the CAA value, which is the concentration of the compound that inhibits 50% of DCF formation.

Data Presentation and Interpretation

To facilitate comparison, all quantitative data should be summarized in a clear, structured table. This allows for a direct assessment of the compound's performance across different antioxidant mechanisms relative to established standards.

Table 1: Hypothetical Antioxidant Capacity Data

AssayParameter(2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-oneTrolox (Standard)Ascorbic Acid (Standard)
DPPH Assay IC₅₀ (µg/mL)45.8 ± 3.28.5 ± 0.75.2 ± 0.4
ABTS Assay TEAC (µmol TE/g)150.2 ± 11.51980.5 ± 95.31113.6 ± 78.1
FRAP Assay FRAP Value (µmol Fe²⁺/g)210.6 ± 18.91750.0 ± 102.41430.7 ± 91.5
CAA Assay IC₅₀ (µg/mL)75.3 ± 6.112.1 ± 1.1Not Applicable

Interpretation:

  • A lower IC50 value in the DPPH and CAA assays indicates stronger antioxidant activity.[15]

  • A higher TEAC value in the ABTS assay signifies greater radical scavenging capacity compared to Trolox.

  • A higher FRAP value indicates a stronger reducing ability.

By comparing the results from these complementary assays, a comprehensive profile of the compound's antioxidant mechanism can be elucidated. For instance, strong activity in the FRAP assay but moderate activity in the DPPH assay might suggest that the compound acts primarily through a single electron transfer (SET) mechanism rather than hydrogen atom donation.

Conclusion

This application note provides a robust framework for the systematic evaluation of the antioxidant capacity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. By employing a combination of in vitro chemical assays and a cell-based model, researchers can obtain a multifaceted understanding of the compound's potential to counteract oxidative processes. The detailed protocols and data interpretation guidelines herein are designed to ensure scientific rigor, reproducibility, and the generation of a reliable antioxidant profile crucial for further drug development and mechanistic studies.

References

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC.

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.

  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES - Rasayan Journal of Chemistry.

  • Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - Taylor & Francis.

  • DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions.

  • Mode of action and determination of antioxidant activity in the dietary sources: An overview.

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.

  • Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... - ResearchGate.

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube.

  • Study on antioxidant activities of chalcones and their derivatives.

  • Mode of Action of Antioxidant, Methods for Measuring Antioxidant Activity.

  • 2.6.2. Trolox Equivalent Antioxidant Capacity (TEAC) - Bio-protocol.

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC.

  • Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC - PubMed Central.

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences.

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin - Sigma-Aldrich.

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE - ResearchGate.

  • How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? | ResearchGate.

  • Antioxidant compounds, assays of determination and mode of action - ResearchGate.

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI.

  • DPPH radical scavenging activity - Marine Biology.

  • Trolox equivalent antioxidant capacity - Wikipedia.

  • Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel - YouTube.

  • DPPH Radical Scavenging Assay - MDPI.

  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd.

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Cell Biolabs, Inc.

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

  • Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC - NIH.

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH.

  • The chemical method of ABTS radical scavenging method - ResearchGate.

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam.

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY - Bioquochem.

  • Can anybody please make me clear about the calculation of IC50 or antioxidant capacity by Ferric Reducing Antioxidant Power (FRAP) Assay? | ResearchGate.

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PubMed Central.

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value - ChemRxiv.

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC - NIH.

  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines - MDPI.

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities: Polycyclic Aromatic Compounds.

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.

  • Enaminones: Exploring Additional Therapeutic Activities | Request PDF - ResearchGate.

Sources

Method

Application Notes &amp; Protocols: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a Versatile Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Chalcone-Based Probe (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the chalcone family,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Chalcone-Based Probe

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the chalcone family, a class of organic compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.[1] This particular molecule, an enaminone derivative, possesses a unique electronic structure that makes it a prime candidate for use as a molecular probe. The presence of an electron-donating dimethylamino group and an electron-withdrawing bromophenyl group creates a strong intramolecular charge transfer (ICT) character.[2] This ICT is fundamental to its function as a sensor, as perturbations in its chemical environment can modulate this charge transfer, leading to observable changes in its photophysical properties, such as color and fluorescence.

Chalcone derivatives are increasingly being investigated as fluorescent chemosensors for a variety of analytes, including metal ions and changes in pH.[3][4][5][6][7] Their straightforward synthesis, coupled with the tunability of their optical properties through structural modifications, makes them attractive tools in chemical biology and environmental science. This document provides a detailed guide to the principles and practical applications of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a molecular probe.

Physicochemical Properties and Sensing Mechanism

The core of this probe's functionality lies in its donor-π-acceptor (D-π-A) architecture. The dimethylamino group serves as the electron donor, the propenone bridge acts as the π-system, and the bromophenyl group functions as the electron acceptor.

Sensing Principle: Intramolecular Charge Transfer (ICT)

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino moiety, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the α,β-unsaturated carbonyl system and the electron-withdrawing bromophenyl ring. This excited state possesses a larger dipole moment than the ground state.

The energy difference between the ground and excited states, and thus the wavelengths of light absorbed and emitted, is sensitive to the probe's immediate environment. Factors that can influence this ICT process include:

  • Solvent Polarity (Solvatochromism): Polar solvents can stabilize the charge-separated excited state more effectively than non-polar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum.

  • Analyte Binding: Coordination of metal ions to the carbonyl oxygen and/or the enamine nitrogen can significantly alter the electronic distribution within the molecule, leading to changes in its absorption and fluorescence characteristics. For instance, binding of a Lewis acidic metal ion would enhance the electron-withdrawing nature of the acceptor part, causing spectral shifts.

  • pH Changes: Protonation of the dimethylamino group in acidic conditions would neutralize its electron-donating ability, leading to a blue-shift (hypsochromic shift) in its absorption and a quenching or shift of its fluorescence.

ICT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State (ICT) Donor_GS Dimethylamino Group (Donor) Pi_Bridge_GS Propenone π-Bridge Acceptor_GS Bromophenyl Group (Acceptor) Donor_ES Partially Positive (δ+) Pi_Bridge_ES π-Bridge Acceptor_ES Partially Negative (δ-) Fluorescence Fluorescence (hν') Acceptor_ES->Fluorescence Emission Light_Absorption Photon (hν) Light_Absorption->Donor_GS Excitation Analyte Analyte (e.g., Metal Ion, H+) Analyte->Donor_GS Interaction Analyte->Acceptor_GS Interaction

Predicted Photophysical Properties

While specific experimental data for the bromo-derivative is not extensively published, we can infer its properties from the closely related chloro-analog, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP).[2][8]

PropertyPredicted Value/CharacteristicRationale
Absorption Max (λ_abs) ~415-430 nmBased on the chloro-analog which absorbs around 417 nm in acetonitrile.[2]
Emission Max (λ_em) ~530-550 nmThe chloro-analog shows fluorescence around 538 nm.[2] A slight shift may occur due to the bromo-substituent.
Quantum Yield ModerateChalcones often have moderate quantum yields, which can be enhanced or quenched upon analyte binding.
Solvatochromism PronouncedThe D-π-A structure suggests significant sensitivity to solvent polarity.

Application Protocols

Protocol 1: General Procedure for Metal Ion Sensing

This protocol provides a framework for screening the probe's response to various metal ions. It is based on established methods for chalcone-based sensors.[3][6][7]

1. Materials and Reagents:

  • (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Probe)

  • Spectroscopic grade solvent (e.g., Acetonitrile, Methanol, or a mixture with water like DMSO/H₂O)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, etc.) in the chosen solvent.

  • UV-Vis Spectrophotometer

  • Fluorometer

2. Preparation of Probe Stock Solution:

  • Prepare a 1 mM stock solution of the probe in the chosen spectroscopic grade solvent. Store in the dark to prevent photodegradation.

3. Experimental Procedure:

  • UV-Vis Titration:

    • Prepare a series of cuvettes. To each, add the appropriate volume of solvent.

    • Add a fixed amount of the probe stock solution to each cuvette to achieve a final concentration in the micromolar range (e.g., 10 µM). The absorbance should ideally be between 0.1 and 1.0.

    • Record the initial UV-Vis spectrum of the probe solution.

    • To each cuvette, add increasing amounts of a metal ion stock solution (e.g., 0 to 10 equivalents).

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the UV-Vis spectrum after each addition.

    • Observe any changes in the absorption maxima (shifts) or intensity (hyperchromic/hypochromic effects).

  • Fluorescence Titration:

    • Prepare a similar series of solutions as for the UV-Vis titration, but at a lower probe concentration if necessary to avoid inner filter effects (e.g., 1-5 µM).

    • Set the excitation wavelength at or near the absorption maximum of the probe (e.g., 420 nm).

    • Record the initial fluorescence emission spectrum.

    • Add increasing concentrations of the metal ion stock solution.

    • After each addition, mix and equilibrate.

    • Record the emission spectrum.

    • Analyze the data for fluorescence enhancement ("turn-on"), quenching ("turn-off"), or spectral shifts.

4. Data Analysis:

  • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the metal ion.

  • For quantitative analysis, a Benesi-Hildebrand plot can be used to determine the binding stoichiometry and association constant.

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Probe Prepare Probe Stock (1 mM in Acetonitrile) Dilute_Probe Dilute Probe to Working Conc. (10 µM) Stock_Probe->Dilute_Probe Stock_Ions Prepare Metal Ion Stocks (10 mM) Titrate Titrate with Metal Ion (0-10 equivalents) Stock_Ions->Titrate Initial_Spectrum Record Initial UV-Vis & Fluorescence Spectra Dilute_Probe->Initial_Spectrum Initial_Spectrum->Titrate Record_Spectra Record Spectra After Each Addition Titrate->Record_Spectra Equilibrate Plot_Data Plot ΔAbs or ΔF vs. [Metal Ion] Record_Spectra->Plot_Data Binding Determine Binding Constant & Stoichiometry Plot_Data->Binding Selectivity Assess Selectivity & Sensitivity Binding->Selectivity

Protocol 2: pH Sensing and pKa Determination

This protocol outlines the steps to evaluate the probe's response to pH changes. The protonation of the dimethylamino group is expected to alter the ICT process, making the probe a potential pH sensor.

1. Materials and Reagents:

  • (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Probe)

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 12). A universal buffer system (e.g., Britton-Robinson) is recommended to maintain consistent ionic strength.

  • Spectroscopic grade co-solvent if the probe has low water solubility (e.g., DMSO or ethanol).

  • pH meter

  • Fluorometer

2. Preparation of Solutions:

  • Prepare a 1 mM stock solution of the probe in the chosen co-solvent.

  • Prepare a series of buffered solutions with varying pH values. If a co-solvent is used, ensure the final percentage of the co-solvent is constant across all samples (e.g., 1% v/v).

3. Experimental Procedure:

  • Prepare a series of vials or cuvettes, each containing a buffer of a specific pH.

  • Add a small aliquot of the probe stock solution to each buffer to achieve a final concentration of ~5-10 µM.

  • Mix well and allow the solutions to equilibrate.

  • Measure the fluorescence emission of each sample using an excitation wavelength determined from the probe's absorption spectrum (e.g., 420 nm).

  • Record the fluorescence intensity at the emission maximum. If the emission peak shifts, you may record the ratio of intensities at two different wavelengths (ratiometric sensing).[9]

4. Data Analysis:

  • Plot the fluorescence intensity (or the ratio of intensities) as a function of pH.

  • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe. This pKa value represents the pH at which the probe is 50% protonated and is the center of its most sensitive detection range.

Trustworthiness and Self-Validation

  • Control Experiments: Always run a blank experiment with the buffer and/or solvent system without the probe to check for background fluorescence.

  • Selectivity: When testing for a specific metal ion, perform competition experiments by adding other potentially interfering ions to the probe-analyte solution to ensure the signal is selective.

  • Reversibility: For some applications, it is useful to test if the sensing process is reversible. For example, after binding a metal ion, a strong chelator like EDTA can be added to see if the original spectral properties of the probe are restored.[5]

  • Photostability: Expose a solution of the probe to the excitation light in the fluorometer for an extended period and monitor the fluorescence intensity to assess its photostability.

Conclusion

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising molecular probe with a sensitive ICT mechanism. Its structural similarity to known chalcone and enaminone sensors suggests strong potential for applications in detecting metal ions and pH changes. The protocols provided herein offer a robust starting point for researchers to explore and validate its use in various scientific and developmental contexts. Experimental validation will be crucial to determine the specific sensitivity, selectivity, and optimal working conditions for this particular compound.

References

  • Chalcones as fluorescence chemo-sensors for detection of metal ions. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(II) and Cu(II) detection. (2024). RSC Publishing. [Link]

  • A simple chalcone-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method. (2015). RSC Publishing. [Link]

  • Chalcone-based fluorescent chemosensors as new tools for detecting Cu2+ ions. (2022). Dyes and Pigments. [Link]

  • A Review on Metal Ion Sensors Derived from Chalcone Precursor. (2022). PMC - PubMed Central. [Link]

  • A novel benzothiazole-based enaminone as a fluorescent probe for highly selective and sensitive detection of CN. (2018). RSC Publishing. [Link]

  • Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. (2023). PMC - NIH. [Link]

  • (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | C12H15NO | CID. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). MDPI. [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one. (2006). SciSpace. [Link]

  • (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. (2006). ResearchGate. [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). ResearchGate. [Link]

  • Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Request PDF. (2016). ResearchGate. [Link]

  • Amino Blue - pH Probes. (n.d.). Ursa BioScience. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Mechanism of Action of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Audience: Researchers, scientists, and drug development professionals. Introduction (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the chalcone family of compounds, which are precursors to flavono...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a member of the chalcone family of compounds, which are precursors to flavonoids and are known for their broad range of biological activities.[1][2][3][4] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3][4][5][6] The specific structural attributes of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one suggest a unique pharmacological profile that warrants a detailed investigation into its mechanism of action. This guide provides a comprehensive framework for elucidating the molecular targets and cellular pathways modulated by this compound.

PART 1: Target Identification and Validation

The initial and most critical phase in characterizing a novel bioactive compound is the identification and validation of its direct molecular targets. A combination of computational and experimental approaches is recommended to achieve high-confidence target identification.

In Silico Target Prediction

Computational tools can offer initial hypotheses about the potential protein targets of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one by analyzing its structural similarity to known ligands and its docking potential against various protein structures.

Recommended Platforms:

  • SwissTargetPrediction: Predicts protein targets based on 2D and 3D similarity measures.

  • SuperPred: A web server for predicting the therapeutic class and potential protein targets of small molecules.

  • PASS (Prediction of Activity Spectra for Substances): Predicts a wide spectrum of biological activities based on the compound's structural formula.

Experimental Target Identification

Experimental validation is essential to confirm the in silico predictions. Affinity-based proteomics is a powerful method for identifying the direct binding partners of a compound within a complex biological sample.

Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_0 Affinity Purification Workflow A Synthesize tagged probe of the compound B Incubate probe with cell lysate A->B C Affinity capture of probe-protein complexes B->C D Wash to remove non-specific binders C->D E Elute and digest bound proteins D->E F LC-MS/MS analysis E->F G Data analysis and protein identification F->G

Caption: Workflow for experimental target identification.

Protocol: Photo-Affinity Labeling Pulldown

  • Probe Synthesis: Synthesize a derivative of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one incorporating a photo-reactive group and an affinity tag (e.g., biotin).[7][8][9]

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Incubation: Incubate the cell lysate with the synthesized probe.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.[8]

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.[9]

  • Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the captured proteins.

Target Validation

Confirmation of the direct interaction between the compound and its identified targets is crucial. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in a cellular environment.[10][11][12][13][14]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.[12]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[10]

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[11]

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.[12]

PART 2: Elucidation of Downstream Signaling Pathways

Once the primary target(s) are validated, the subsequent step is to investigate the downstream signaling pathways that are modulated by the compound.

Phosphoproteomics Analysis

Given that many signaling pathways are regulated by protein phosphorylation, a global phosphoproteomics analysis can provide a comprehensive overview of the signaling cascades affected by the compound.[15][16]

Workflow: Phosphoproteomics

cluster_1 Phosphoproteomics Workflow H Cell treatment with compound I Cell lysis and protein digestion H->I J Phosphopeptide enrichment (e.g., TiO2, IMAC) I->J K LC-MS/MS analysis J->K L Data analysis and pathway enrichment K->L

Caption: Workflow for phosphoproteomics analysis.

Protocol: Phosphopeptide Enrichment and Analysis

  • Cell Treatment and Lysis: Treat cells with the compound and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Isolate phosphopeptides from the complex mixture using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[17][18]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphopeptides and perform pathway enrichment analysis to identify significantly altered signaling pathways.

Validation of Signaling Pathways by Western Blot

Based on the phosphoproteomics data, specific signaling pathways can be validated by examining the phosphorylation status of key proteins using Western blotting.

Example: Investigation of Apoptosis-Related Proteins

Chalcone derivatives have been shown to induce apoptosis in cancer cells.[1][2][3][4][19] If phosphoproteomics data suggests modulation of apoptosis-related pathways, the following protein modifications could be investigated:

Target ProteinPhosphorylation Site / CleavageAntibodyExpected Change upon Apoptosis Induction
Caspase-3Cleaved Caspase-3Cleaved Caspase-3 AntibodyIncrease
PARPCleaved PARPCleaved PARP AntibodyIncrease
Bax-Bax AntibodyIncreased mitochondrial translocation
Bcl-2-Bcl-2 AntibodyDecrease

PART 3: Cellular Phenotypic Assays

The final step is to link the molecular mechanism to a cellular phenotype. The choice of assays should be guided by the hypothesized biological activity of the compound.

Cell Viability and Proliferation Assays

If investigating the anticancer potential of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, its effects on cell viability and proliferation should be assessed.

Recommended Assays:

  • MTT Assay: Measures the metabolic activity of cells as an indicator of viability.

  • BrdU Assay: Measures DNA synthesis to assess cell proliferation.

  • Colony Formation Assay: Evaluates the long-term proliferative capacity of cells.

Cell Cycle and Apoptosis Analysis

To understand how the compound affects cell fate, cell cycle distribution and apoptosis should be analyzed by flow cytometry.

Workflow: Cell Cycle and Apoptosis Analysis

cluster_2 Cell Fate Analysis cluster_3 Cell Cycle cluster_4 Apoptosis M Treat cells with compound N Fix and stain with Propidium Iodide (PI) M->N P Stain with Annexin V and PI M->P O Flow cytometry analysis N->O Q Flow cytometry analysis P->Q

Caption: Workflow for cell cycle and apoptosis analysis.

Protocol: Annexin V/PI Staining for Apoptosis

  • Induce Apoptosis: Treat cells with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one at various concentrations and time points.[20]

  • Harvest Cells: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with a fluorescently labeled Annexin V and Propidium Iodide (PI).[20][21][22][23] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[20][21][22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • S, R., & V, K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • Ouyang, Y., Li, J., Wu, Q., Wang, Y., & Yang, H. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules.
  • Ouyang, Y., Li, J., Wu, Q., Wang, Y., & Yang, H. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PubMed.
  • Ouyang, Y., Li, J., Wu, Q., Wang, Y., & Yang, H. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar.
  • Ouyang, Y., Li, J., Wu, Q., Wang, Y., & Yang, H. (2021). Chalcone Derivatives: Role in Anticancer Therapy.
  • N.A. (n.d.). The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School.
  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol.
  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • de Oliveira, G. G., de Souza, L. G., & de Oliveira, R. B. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.
  • Moustakim, M., et al. (2019).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research.
  • ResearchGate. (n.d.). Quantitative phosphoproteomics highlights the impact of drug.... Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Balakumar, C., et al. (2019). Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. PubMed.
  • ResearchGate. (n.d.). A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, Structural Characterizations, Quantum Chemical Investigations and Biological Evaluations. Retrieved from [Link]

  • NIH. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • NIH. (n.d.). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. PubMed Central.
  • PubChem. (n.d.). (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • NIH. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. PubMed Central.
  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

  • MDPI. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1). Retrieved from [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. PubMed Central.

Sources

Method

Cell-based assays for screening (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one bioactivity

A Tiered Strategy for Screening the Bioactivity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Tiered Strategy for Screening the Bioactivity of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a chalcone derivative with potential therapeutic value. We present a tiered, cell-based screening strategy designed to efficiently assess its cytotoxic, anti-inflammatory, and pro-apoptotic activities. The protocols herein are detailed with scientific rationale, step-by-step instructions, and guidance on data interpretation, ensuring a robust and self-validating experimental approach. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate high-quality, reproducible data.

Introduction: The Scientific Rationale

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the chalcone family, a class of α,β-unsaturated ketones that serve as precursors for flavonoids in plants.[1][2] Chalcone derivatives are subjects of intense research due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The initial screening of such compounds is critical in the drug discovery pipeline to identify promising leads and understand their mechanism of action.[4][5][6][7]

Cell-based assays are indispensable tools for this purpose, offering a physiologically relevant environment to evaluate a compound's effect on cellular processes.[8] This guide outlines a logical workflow, beginning with a primary assessment of cytotoxicity to determine the compound's therapeutic window. Subsequent, mechanism-based assays are then employed to investigate its potential as an anti-inflammatory or pro-apoptotic agent. This tiered approach ensures that resources are used efficiently and that mechanistic studies are conducted at appropriate, non-lethal concentrations.

The Screening Workflow: A Logical Cascade

A successful screening campaign follows a logical progression from broad, primary assays to more focused, mechanistic secondary assays. This ensures that the fundamental activity and toxicity of the compound are understood before investing in more complex investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Screening cluster_2 Outcome start Compound: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one tier1_assay Cell Viability & Cytotoxicity Assay (e.g., MTT or XTT) start->tier1_assay tier1_result Determine IC50 Value (Concentration-Response Curve) tier1_assay->tier1_result anti_inflam Anti-Inflammatory Pathway Assay (NF-κB Translocation) tier1_result->anti_inflam Use sub-lethal concentrations (< IC50) apoptosis Apoptosis Induction Assay (Caspase-3/7 Activity) tier1_result->apoptosis Use cytotoxic concentrations (≥ IC50) outcome1 Characterize Anti-inflammatory Potential anti_inflam->outcome1 outcome2 Characterize Pro-apoptotic Potential apoptosis->outcome2

Figure 1: A tiered workflow for screening the bioactivity of the target compound.

Tier 1: Primary Screening Protocol - Cytotoxicity Assessment

Objective: To determine the concentration at which the compound reduces cell viability by 50% (IC50). This is a crucial first step to understand the compound's toxicity profile and to establish appropriate concentrations for subsequent mechanistic assays.

Assay Principle: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals.[10][11] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (living) cells.[12]

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) and a normal fibroblast cell line (e.g., 3T3) to assess cancer cell selectivity.[3][13][14]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one dissolved in sterile DMSO to a high concentration (e.g., 10 mM).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin or Cisplatin.[14]

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette, microplate reader.

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a serial dilution of the compound stock in culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO, at the highest concentration used for the compound) and "untreated control" wells (medium only).

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Table 1: Example Data Presentation for Cytotoxicity Screening

Cell Line Compound IC50 (µM) after 48h Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung Cancer) Experimental Value ~0.5
MCF-7 (Breast Cancer) Experimental Value ~1.2

| 3T3 (Normal Fibroblast)| Experimental Value | ~2.5 |

Tier 2: Mechanistic Screening - Anti-Inflammatory Potential

Objective: To determine if the compound can inhibit the pro-inflammatory NF-κB signaling pathway at non-toxic concentrations (i.e., below the determined IC50).

Assay Principle: NF-κB (p65) Nuclear Translocation

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation.[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[17] Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκBα.[15] This frees NF-κB to translocate into the nucleus, where it activates pro-inflammatory gene expression.[17][18] This assay visually quantifies the inhibition of this translocation process using immunofluorescence microscopy.

G cluster_cytoplasm Cytoplasm TNFa TNF-α (Stimulus) TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome Degradation IkBa->Proteasome Targeted for IkBa_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) Nucleus NUCLEUS NFkB->Nucleus Translocates Compound Test Compound Compound->IKK Inhibits? Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates IkBa_NFkB->NFkB Releases

Figure 2: The canonical NF-κB signaling pathway targeted by the assay.

Materials and Reagents
  • Cell Line: HEK293 or A549 cells.

  • Stimulant: Recombinant Human TNF-α (10 ng/mL final concentration).

  • Positive Control: BAY 11-7082 (an IKK inhibitor).[19]

  • Primary Antibody: Rabbit anti-NF-κB p65 antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Fixation and Permeabilization: 4% Paraformaldehyde (PFA) and 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • 96-well imaging plates (black wall, clear bottom).

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of the test compound (e.g., IC50/10, IC50/5, IC50/2) for 1-2 hours. Include vehicle and positive controls.

  • Stimulation: Add TNF-α (10 ng/mL) to all wells except the "unstimulated control" wells. Incubate for 30 minutes at 37°C.

  • Fixation: Remove medium, wash once with PBS, and fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with 5% BSA for 1 hour.

  • Antibody Staining: Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. Capture two channels: DAPI (blue, nucleus) and Alexa Fluor 488 (green, p65).

Data Analysis and Interpretation
  • Qualitative: Visually inspect the images. In unstimulated cells, the green fluorescence (p65) should be primarily in the cytoplasm. In TNF-α stimulated cells, the green fluorescence should overlap with the blue DAPI stain in the nucleus. An effective compound will prevent this translocation, keeping the green fluorescence in the cytoplasm even after stimulation.

  • Quantitative: Use image analysis software to measure the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. Calculate the Nuclear-to-Cytoplasmic intensity ratio. A decrease in this ratio in compound-treated cells compared to stimulated-only cells indicates anti-inflammatory activity.

Tier 2: Mechanistic Screening - Pro-Apoptotic Potential

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells at cytotoxic concentrations.

Assay Principle: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[20][21] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the dismantling of the cell.[22] This assay uses a specific peptide substrate for Caspase-3/7 (DEVD) that is linked to a fluorophore.[21] In apoptotic cells, active Caspase-3/7 cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to caspase activity.[20]

G Compound Test Compound (at cytotoxic concentration) Cell Cancer Cell Compound->Cell Pathway Intrinsic or Extrinsic Apoptotic Pathway Cell->Pathway Triggers Casp9_8 Initiator Caspases (e.g., Caspase-8, -9) Pathway->Casp9_8 Activates Casp37 Executioner Caspases (Caspase-3, -7) Casp9_8->Casp37 Activates Cleavage Cleavage Casp37->Cleavage Apoptosis Apoptosis Casp37->Apoptosis Executes Substrate DEVD Fluorophore Substrate->Cleavage Cleaved by Fluorophore Free Fluorophore (Fluorescent Signal) Cleavage->Fluorophore Releases

Figure 3: Workflow of a fluorometric Caspase-3/7 activity assay.

Materials and Reagents
  • Cell Line: A cancer cell line that showed sensitivity in the Tier 1 assay (e.g., A549).

  • Caspase-3/7 Assay Kit: Commercially available kits (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent). These typically contain the fluorogenic substrate and a lysis buffer.

  • Positive Control: Staurosporine or Etoposide (known apoptosis inducers).

  • White-walled, clear-bottom 96-well plates (for fluorescence).

  • Fluorescence microplate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the compound at concentrations around its determined IC50 (e.g., IC50/2, IC50, IC50*2). Include vehicle, untreated, and positive controls.

  • Incubation: Incubate for a period known to be relevant for apoptosis induction (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and assay reagents to room temperature.

  • Prepare the Caspase-3/7 reagent according to the manufacturer's protocol (e.g., dilute the substrate in assay buffer).

  • Add 100 µL of the prepared reagent to each well.

  • Incubation & Measurement: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/530 nm for green fluorescence).[21]

Data Analysis and Interpretation
  • Subtract the background fluorescence (from wells with medium only).

  • Express the results as fold-change in fluorescence relative to the vehicle-treated control cells.

  • A dose-dependent increase in fluorescence indicates that the compound induces apoptosis via the activation of executioner caspases. This confirms that the cytotoxicity observed in the MTT assay is, at least in part, due to programmed cell death.

References

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Creative Bioarray. Caspase-3 Activity Assay (Colorimetric). [Link]

  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • Wikipedia. MTT assay. [Link]

  • PubMed. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. [Link]

  • Intertek. In Vitro Toxicology Screening Services. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Labcorp. In vitro toxicology nonclinical studies. [Link]

  • Wikipedia. In vitro toxicology. [Link]

  • European Pharmaceutical Review. In vitro toxicity screening as pre-selection tool. [Link]

  • Protein Fluidics, Inc. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • BMG LABTECH. Cytotoxicity Assays – what your cells don't like. [Link]

  • Axxam. Smart cellular assays to study inflammatory skin disorders. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • PubMed. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. [Link]

  • Wikipedia. NF-κB. [Link]

  • ACS Omega. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. [Link]

  • Al-Nahrain Journal of Science. Chalcone Derivatives: Synthesis and Cytotoxicity Assays. [Link]

  • Al-Nahrain Journal of Science. Chalcone Derivatives: Synthesis and Cytotoxicity Assays. [Link]

  • ResearchGate. What methods can be used to detect NF-kB activation? [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. [Link]

  • ResearchGate. Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. [Link]

Sources

Application

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Authored by: Senior Application Scientist Introduction: The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of molecules, which are versatile substrates for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the enaminone class of molecules, which are versatile substrates for the synthesis of various heterocyclic compounds and drug intermediates.[1] Structurally related compounds, such as chalcones, have demonstrated a wide range of biological activities, including anticancer properties.[2] Specifically, brominated analogs have shown potential in inducing cytotoxicity in breast and prostate cancer cell lines.[2] Given this background, it is critical to employ robust analytical methods to elucidate the cellular and molecular mechanisms of action of this novel compound.

Flow cytometry is a powerful, high-throughput technique that allows for the rapid quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[3][4][5] This makes it an invaluable tool in drug discovery and development for assessing cellular responses to new chemical entities.[3][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cellular responses to treatment with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. We will focus on three key cellular processes that are often modulated by anticancer agents: apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS).

Principle of the Assays

A multi-parametric approach using flow cytometry can provide a detailed picture of the cellular response to a test compound. The three proposed assays will investigate:

  • Apoptosis (Programmed Cell Death): We will utilize a dual-staining method with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) will be determined by staining the cellular DNA with Propidium Iodide (PI).[8] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the quantification of the cell population in each phase.[8][9] This is crucial for identifying potential cell cycle arrest induced by the compound.

  • Reactive Oxygen Species (ROS) Production: The intracellular generation of ROS will be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11] The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Experimental Workflow Overview

The general workflow for analyzing the cellular effects of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one using flow cytometry is as follows:

Experimental Workflow General Experimental Workflow cell_culture Cell Seeding and Culture compound_treatment Treatment with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one cell_culture->compound_treatment cell_harvesting Cell Harvesting compound_treatment->cell_harvesting staining Staining for Specific Assay (Apoptosis, Cell Cycle, or ROS) cell_harvesting->staining flow_cytometry Data Acquisition on Flow Cytometer staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: A generalized workflow for the flow cytometric analysis of cells treated with the test compound.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide

This protocol is designed to quantify the induction of apoptosis in cells treated with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Materials:
  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Micropipettes and sterile tips

  • Microcentrifuge

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in a 6-well plate at a density that will allow for exponential growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Include a vehicle-only control (e.g., DMSO). A positive control (e.g., staurosporine) is also recommended.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine these with the cells in the culture medium.

    • For suspension cells, simply collect the cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate voltage and compensation settings using unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quadrant the cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation:
Treatment GroupConcentration (µM)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound X1070.3 ± 3.515.8 ± 1.212.1 ± 1.01.8 ± 0.3
Compound X5045.1 ± 4.228.9 ± 2.523.5 ± 2.12.5 ± 0.4
Positive Control120.7 ± 2.845.6 ± 3.930.2 ± 3.13.5 ± 0.6

Data are represented as mean ± SD from three independent experiments.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol details the method for analyzing the cell cycle distribution of cells treated with the test compound.

Materials:
  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, cold (-20°C)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Micropipettes and sterile tips

  • Microcentrifuge

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells as described in Protocol 1.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[14]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 20,000 events per sample.

    • Analyze the data using a cell cycle analysis software model (e.g., Dean-Jett-Fox) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:
Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control060.5 ± 2.525.3 ± 1.814.2 ± 1.1
Compound X1058.1 ± 2.920.1 ± 1.521.8 ± 1.7
Compound X5040.2 ± 3.115.5 ± 1.344.3 ± 2.8
Positive Control0.515.3 ± 1.910.2 ± 1.074.5 ± 4.2

Data are represented as mean ± SD from three independent experiments.

Protocol 3: Reactive Oxygen Species (ROS) Detection with H2DCFDA

This protocol outlines the measurement of intracellular ROS levels following treatment.

Materials:
  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • FACS tubes

  • Micropipettes and sterile tips

  • Microcentrifuge

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment. A positive control for ROS induction (e.g., H2O2) is recommended.

  • Staining:

    • After the treatment period, harvest the cells as described in Protocol 1.

    • Wash the cells once with PBS.

    • Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.[16]

  • Flow Cytometry Analysis:

    • Wash the cells once with PBS to remove excess probe.

    • Resuspend the cells in PBS for analysis.

    • Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data by measuring the geometric mean fluorescence intensity (gMFI) of the cell population.

Data Presentation:
Treatment GroupConcentration (µM)Geometric Mean Fluorescence Intensity (gMFI)Fold Change in gMFI (vs. Vehicle)
Vehicle Control0150 ± 151.0
Compound X10450 ± 353.0
Compound X501200 ± 988.0
Positive Control (H2O2)1002500 ± 21016.7

Data are represented as mean ± SD from three independent experiments.

Signaling Pathway Visualization

The following diagram illustrates the potential interplay between the measured cellular events. An increase in ROS can lead to DNA damage, which in turn can trigger cell cycle arrest and apoptosis.

Cellular Response Pathway Potential Cellular Response to Compound Treatment Compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one ROS Increased ROS Production Compound->ROS DNA_Damage Oxidative Stress & DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential cellular effects of the compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data generated using these protocols, the following points are critical:

  • Controls are Essential: Always include negative (vehicle), positive (known inducer of the effect), and unstained controls in every experiment. Single-color controls are mandatory for setting up compensation in multi-color experiments like the Annexin V/PI assay.

  • Titration of Reagents: The optimal concentration of the test compound, staining reagents (Annexin V, PI, H2DCFDA), and incubation times should be determined empirically for each cell line.

  • Instrument Calibration: The flow cytometer should be calibrated daily using standardized beads to ensure consistent performance.

  • Biological Replicates: All experiments should be performed with at least three biological replicates to ensure statistical validity.

  • Gating Strategy: A consistent and logical gating strategy should be applied to all samples within an experiment. Start by gating on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

By adhering to these principles, researchers can generate high-quality, reliable data to accurately characterize the cellular effects of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This will provide a solid foundation for further mechanistic studies and drug development efforts.

References

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - MDPI. Available at: [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC - NIH. Available at: [Link]

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - NIH. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species - Bio-protocol. Available at: [Link]

  • 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC - NIH. Available at: [Link]

  • Application of flow cytometry in drug discovery - European Pharmaceutical Review. Available at: [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - ResearchGate. Available at: [Link]

  • The Power of Flow Cytometry in Biomarker-Driven Clinical Trials - Precision for Medicine. Available at: [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - MDPI. Available at: [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]

  • Cell Cycle Analysis. Available at: [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. Available at: [Link]

  • Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - NIH. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Welcome to the Technical Support Center for the synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this common synthetic transformation. Our goal is to equip you with the knowledge to identify and mitigate the formation of common byproducts, thereby improving yield, purity, and overall success of your experiments.

I. Understanding the Main Reaction: A Mechanistic Overview

The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is typically achieved through the condensation of 4-bromoacetophenone with an aminomethylenating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction proceeds via the formation of an enamine intermediate, a versatile synthon in organic chemistry.

The generally accepted mechanism involves the initial reaction of the ketone with DMFDMA to form a hemiaminal intermediate. Subsequent elimination of methanol generates the desired enaminone product. The reaction is often carried out at elevated temperatures to drive the equilibrium towards the product by removing the volatile methanol byproduct.

Optimization

Technical Support Center: Purifying (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one with Column Chromatography

Welcome to the technical support center for the chromatographic purification of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related enaminone compounds.

Introduction

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a versatile building block in organic synthesis. Its purification via column chromatography, while routine, can present specific challenges due to its polarity and potential for degradation on acidic stationary phases. This guide offers a structured, question-and-answer approach to troubleshoot and optimize your purification protocol.

Diagram: General Purification Workflow

Purification Workflow A Crude Reaction Mixture B TLC Analysis for Solvent System Selection A->B Develop Method C Column Packing & Equilibration B->C Selected Solvents D Sample Loading C->D Prepare Column E Elution & Fraction Collection D->E Run Column F TLC Analysis of Fractions E->F Monitor Elution G Pooling & Solvent Evaporation F->G Identify Product H Pure Compound G->H Isolate Product

Caption: A typical workflow for purifying a synthetic compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Initial Setup

Question 1: How do I select the appropriate stationary phase for purifying this enaminone?

Answer: The choice of stationary phase is critical for the successful purification of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Standard Silica Gel: For most applications, standard silica gel (40-63 µm particle size) is a good starting point.[1] However, enaminones, containing a basic dimethylamino group, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or even decomposition.[2][3]

  • Deactivated Silica Gel: If you observe significant tailing or product loss on standard silica, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a base, such as triethylamine (TEA), or by incorporating a small percentage (0.1-1%) of TEA into your mobile phase.[4][5] This neutralizes the acidic sites and improves peak shape.

  • Alumina (Basic or Neutral): Alumina can be an effective alternative to silica gel, particularly for basic compounds.[1] Basic or neutral alumina can prevent the degradation that might occur on acidic silica. It is advisable to first test the stability of your compound on a small amount of alumina.

  • Amine-Functionalized Silica: For particularly challenging separations of basic compounds, amine-functionalized silica can provide excellent results by minimizing strong acid-base interactions.[3][6]

Question 2: What is the best approach for choosing a mobile phase (eluent)?

Answer: The selection of an appropriate mobile phase is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this process.[7][8]

  • Start with a Standard Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. Your goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[8] This Rf value generally translates well to good separation on a column.

  • Adjusting Polarity:

    • If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If your compound runs with the solvent front (Rf ≈ 1), the solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

  • Recommended Solvent Systems to Try:

    • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

    • Dichloromethane:Methanol mixtures (for more polar compounds, start with 99:1, 98:2)[4]

Solvent System (Hexane:Ethyl Acetate) Typical Rf of Target Compound Recommendation
9:1< 0.1Increase polarity
7:30.25Good starting point for column
1:1> 0.6Decrease polarity

Question 3: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

Answer: Poor solubility in the eluent is a common issue. In such cases, dry loading is the preferred method over wet (liquid) loading.[9]

Step-by-Step Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

  • Carefully remove the solvent by rotary evaporation until you have a free-flowing powder.

  • Gently add this powder to the top of your packed column.

  • Carefully add a thin layer of sand on top to prevent disturbance when adding the eluent.[9]

Section 2: Common Problems During Elution

Question 4: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.

Answer: This is a frequent problem that can have several causes:

  • The Mobile Phase is Not Polar Enough: Your TLC results might not have perfectly predicted the column behavior. Gradually increase the polarity of your mobile phase. For example, if you are using 8:2 hexane:ethyl acetate, try switching to 7:3 or even 1:1.

  • Compound Decomposition on Silica: The enaminone may be degrading on the acidic silica gel.[2] To test for this, take a small sample of your crude material, dissolve it, add a small amount of silica gel, and stir for an hour. Then, run a TLC of the solution against the original crude material to see if a new spot (degradation product) has appeared or if the product spot has diminished. If decomposition is confirmed, switch to a deactivated silica or alumina stationary phase.[2]

  • Incorrect Solvent Composition: Double-check that you have prepared the mobile phase with the correct solvent ratios.

Question 5: All my compounds are eluting together at the solvent front.

Answer: This indicates that your mobile phase is too polar.

  • Decrease the Polarity: Switch to a less polar mobile phase. For example, if you are using 1:1 hexane:ethyl acetate, try 3:1 or 4:1.

  • Re-evaluate with TLC: If the problem persists, it's best to go back to TLC analysis to find a less polar solvent system that provides better separation.

Question 6: The separation is poor, and my fractions are all mixed.

Answer: Poor separation can result from several factors:

  • Overloading the Column: You may have loaded too much crude material onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to poor separation. Ensure your column is packed uniformly.

  • Sample Band is Too Wide: If you used wet loading, you may have used too much solvent to dissolve your sample, resulting in a wide initial band. Dry loading can resolve this issue.[9]

  • Diffusion: If the elution is too slow, the bands can broaden due to diffusion. For flash chromatography, applying gentle pressure to increase the flow rate can improve resolution.

Diagram: Troubleshooting Logic

Troubleshooting Logic Start Problem Encountered Q1 Is the compound eluting? Start->Q1 A1_No Increase mobile phase polarity Q1->A1_No No A1_Yes Is separation poor? Q1->A1_Yes Yes Decomp Check for decomposition on silica. A1_No->Decomp A2_Yes Check for overloading, re-pack column, or use dry loading. A1_Yes->A2_Yes A3_Yes Use deactivated silica/alumina or add TEA to eluent. A2_Yes->A3_Yes No Success Successful Purification A2_Yes->Success Resolved A2_No Is the compound tailing? A2_No->Success No A3_Yes->Success Resolved

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Sorbent Technologies. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

Sources

Troubleshooting

Improving the yield of the Claisen-Schmidt condensation for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Topic: Improving the Yield of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one For: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

For: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

Welcome to the technical support guide for the synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. Enaminones are highly versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2] Their unique electronic structure, characterized by a delocalized π-system across the N-C=C-C=O moiety, makes them powerful synthons.

This guide addresses a common point of confusion: while structurally related to the products of Claisen-Schmidt condensations, this target molecule is synthesized via a distinct pathway. The reaction involves the condensation of an activated methyl ketone, 4-bromoacetophenone, with an N,N-dimethylformamide derivative, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4] Understanding this key difference is the first step toward troubleshooting and optimization. This document provides in-depth, field-proven guidance to help you navigate the common pitfalls of this synthesis and significantly improve your reaction yields and product purity.

Reaction Overview: The Path to Your Enaminone

The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is achieved by reacting 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds by the addition of the enolate of the ketone to the activated formamide, followed by the elimination of two molecules of methanol.

Reaction Scheme: 4-Bromoacetophenone + N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) → (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one + 2 CH₃OH

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Enaminone

Question: My reaction has resulted in a very low yield, or I have only recovered my starting 4-bromoacetophenone. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield is the most common issue and can almost always be traced back to reagent quality, reaction conditions, or stoichiometry.

  • Cause 1: Inactive or Hydrolyzed DMF-DMA.

    • Explanation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is highly moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it to DMF and methanol, rendering it inactive for the condensation. Using old or improperly stored DMF-DMA is a primary cause of reaction failure.

    • Solution: Always use fresh, high-quality DMF-DMA from a recently opened bottle. Handle the reagent under anhydrous conditions, for example, under an inert atmosphere of argon or nitrogen.

  • Cause 2: Suboptimal Reaction Temperature and Time.

    • Explanation: This condensation requires sufficient thermal energy to proceed at a reasonable rate. While some enaminone syntheses can occur at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive ketones. Refluxing in a suitable solvent like xylene is a common and effective method.[3]

    • Solution: Heat the reaction mixture to reflux (typically in a solvent like toluene or xylene) and monitor the progress using Thin Layer Chromatography (TLC). Reaction times can vary, often requiring several hours (e.g., 8-16 hours) for full conversion.[3]

  • Cause 3: Incorrect Stoichiometry.

    • Explanation: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of DMF-DMA can help push the reaction equilibrium toward the product, ensuring that all the ketone is consumed.

    • Solution: Employ a slight excess (1.1 to 1.5 equivalents) of DMF-DMA relative to the 4-bromoacetophenone.[3][5] This ensures the ketone is the limiting reagent and maximizes its conversion.

Issue 2: Product Purity and Isolation Challenges

Question: I've confirmed product formation via TLC, but I'm struggling with purification. My product seems to decompose on the silica gel column. What should I do?

Answer: This is a critical and frequently encountered problem. Enaminones are basic compounds and can be unstable on standard acidic silica gel, leading to streaking on TLC plates and significant product loss during column chromatography.[6][7]

  • Solution 1: Use Alternative Stationary Phases.

    • Basic Alumina: This is an excellent alternative to silica gel for purifying acid-sensitive or basic compounds.[6][7]

    • Neutralized Silica Gel: You can prepare a slurry of silica gel with your eluent containing a small amount (1-2%) of a volatile base like triethylamine (Et₃N).[7] This neutralizes the acidic sites on the silica surface, preventing product decomposition.

  • Solution 2: Prioritize Crystallization.

    • Explanation: Often, the crude product can be purified effectively by crystallization, bypassing the need for chromatography altogether. After evaporating the solvent, the solid residue can be triturated (washed/ground) with a non-polar solvent like petroleum ether or hexane to remove impurities.[3] The resulting solid can then be recrystallized.

    • Procedure: After the reaction work-up, attempt to recrystallize the crude solid from a suitable solvent system, such as ethanol, ethyl acetate/hexanes, or isopropanol.

Issue 3: Formation of Side Products

Question: My final product contains significant impurities other than the starting material. What are these side reactions and how can I prevent them?

Answer: While this specific reaction is generally clean, side products can occasionally form.

  • Cause 1: Self-Condensation of 4-Bromoacetophenone.

    • Explanation: Under strongly basic or acidic conditions (which are not typical for DMF-DMA reactions but could occur with contaminated reagents), ketones with α-hydrogens can undergo self-condensation.

    • Prevention: The standard DMF-DMA reaction conditions (neutral, thermal) are designed to prevent this. Ensure your glassware is clean and that no acidic or basic contaminants are introduced. The use of DMF-DMA itself generally precludes the need for an external catalyst.

  • Cause 2: Further Reaction of the Enaminone Product.

    • Explanation: In some cases, the initially formed enaminone can react with a second molecule of DMF-DMA, leading to more complex products.[4] This is more likely with prolonged reaction times or a large excess of DMF-DMA.

    • Prevention: Monitor the reaction closely by TLC. Once the starting ketone is consumed, proceed with the work-up. Avoid using a large excess of DMF-DMA; 1.1-1.5 equivalents is typically sufficient.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Materials:

  • 4-Bromoacetophenone

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA, fresh bottle)

  • Anhydrous Toluene or Xylene

  • Petroleum Ether or Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or xylene (approx. 5-10 mL per gram of acetophenone).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete when the 4-bromoacetophenone spot has disappeared (usually 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure (using a rotary evaporator).

  • Initial Purification: To the resulting solid or oily residue, add cold petroleum ether or hexanes and stir or sonicate the mixture. This will help precipitate the product and wash away non-polar impurities.

  • Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of cold petroleum ether.

  • Final Purification: The product is often of high purity at this stage. If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol) or perform column chromatography on basic alumina or triethylamine-neutralized silica gel.

Data Summary: Key Parameter Optimization

ParameterStandard ConditionRecommendation for OptimizationRationale & Expected Outcome
DMF-DMA Stoichiometry 1.1 - 1.2 eqIncrease to 1.5 eq if conversion is slow.Drives the reaction equilibrium forward, ensuring complete consumption of the limiting ketone. Improves yield.[5]
Solvent Toluene or XyleneUse a higher boiling solvent like xylene.Higher temperatures can increase the reaction rate, reducing overall reaction time.[3]
Temperature Reflux (~110 °C for Toluene)Ensure vigorous reflux is maintained.Provides necessary activation energy for the condensation. Insufficient heat leads to incomplete reaction.
Reaction Time 8-16 hoursMonitor by TLC; stop when starting material is consumed.Avoids potential side reactions from prolonged heating after completion.[4]
Atmosphere AmbientStrictly maintain an inert (N₂ or Ar) atmosphere.Prevents hydrolysis of the moisture-sensitive DMF-DMA, which is crucial for achieving a good yield.
Purification Medium Silica GelUse Basic Alumina or Et₃N-treated Silica Gel.Prevents decomposition of the basic enaminone product on acidic surfaces, significantly improving isolated yield.[6][7]

Visualizing the Process

Reaction Mechanism

The reaction proceeds through the formation of a ketone enol (or enolate), which attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine, followed by attack of dimethylamine and a final elimination of methanol, yields the stable enaminone product.

Reaction_Mechanism Ketone 4-Bromoacetophenone Enol Enol Intermediate Ketone->Enol Tautomerization Intermediate1 Hemiaminal-like Adduct Enol->Intermediate1 Nucleophilic Attack DMFDMA DMF-DMA DMFDMA->Intermediate1 Nucleophilic Attack Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 Elimination MeOH1 - MeOH Intermediate1->dummy1 Product (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one Intermediate2->Product Elimination MeOH2 - MeOH Intermediate2->dummy2 dummy1->MeOH1 dummy2->MeOH2 Troubleshooting_Workflow Start Reaction Start TLC Monitor by TLC: Is Starting Material Consumed? Start->TLC No_Reaction Q: No Reaction or Very Low Conversion? TLC->No_Reaction No Workup Proceed to Work-up TLC->Workup Yes Check_Reagents A: Check DMF-DMA quality. Use fresh reagent under N₂. Increase temp/time. No_Reaction->Check_Reagents Yes Continue Continue Reaction No_Reaction->Continue No Check_Reagents->Start Purification_Issue Q: Product decomposes during chromatography? Workup->Purification_Issue Use_Alumina A: Use basic alumina or Et₃N-treated silica gel. Prioritize crystallization. Purification_Issue->Use_Alumina Yes Success Pure Product Obtained Purification_Issue->Success No Use_Alumina->Success Continue->TLC

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Al-Shiekh, M. A., et al. (2014). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. Molecules. Available at: [Link]

  • Dalvie, D. K., et al. (2016). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Ablack, F. Z. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Li, J., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Scalable synthesis of enaminones utilizing Gold's reagents. Organic Letters. Available at: [Link]

  • Benhaoua, C., et al. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Various Authors. Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. MDPI. Available at: [Link]

  • Dong, D., et al. (2011). Divergent Synthesis of Benzo[d]thiazoles by PIFA-Mediated Cyclization of β-Oxo Thioamides. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Didier, D., et al. (2024). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit User. (2022). Reductive amination difficulties - poor conversion. r/Chempros, Reddit. Available at: [Link]

  • Popp, C., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Al-Zaydi, K. M. (2018). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

  • Quora User. (2017). What is the mechanism of reaction dimedone with DMF.DMA? Quora. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Julaeha, E., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. Jurnal Ilmiah Pendidikan Fisika Al-Biruni. Available at: [Link]

  • Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Jasinski, J. P., et al. (2009). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Reddit User. (2021). Help needed with synthesis of 4-Bromoacetophenone. r/chemistry, Reddit. Available at: [Link]

  • Al-Awadhi, H., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Available at: [Link]

  • Edelmann, F. T. (2021). Could you help me with the mechanism of this reaction? ResearchGate. Available at: [Link]

  • Thanigaimani, K., et al. (2015). A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, Structural Characterizations, Quantum Chemical Investigations and Biological Evaluations. Journal of Molecular Structure. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in DMSO Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common questions and troubleshooting scenari...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common questions and troubleshooting scenarios regarding the stability of the enaminone, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, when prepared and stored in dimethyl sulfoxide (DMSO). Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've prepared a 10 mM stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in DMSO. What is its expected shelf-life?

The stability of any compound in DMSO is not absolute and is influenced by storage conditions, the purity of the solvent, and the intrinsic reactivity of the compound itself.[1] For a reactive scaffold like an enaminone, assuming best practices are followed, you can anticipate the following trends.

While specific long-term stability data for this exact molecule is not extensively published, general studies on large compound libraries stored in DMSO provide a reliable framework.[2][3][4] The primary concern for enaminones is their susceptibility to hydrolysis.[5] DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This ambient water can act as a reagent, leading to the degradation of the enaminone over time.

Data Summary: Recommended Storage Conditions & General Stability Outlook

Storage TemperatureAtmosphereWater Content in DMSOExpected Stability (General Guideline)Key Considerations
Room Temperature (~25°C)AmbientHigh (uncontrolled)Poor (Days to Weeks) Not recommended. Significant degradation is likely. One study showed only 52% of compounds remained after 1 year at RT.[2][4]
4°CAmbientModerateFair (Weeks to Months) Better than room temperature, but moisture absorption is still a concern.
-20°CAmbientLow (if handled properly)Good (Months to >1 Year) Industry standard for routine use. Minimizes degradation for most compounds.[3][6]
-80°CInert Gas (Argon/Nitrogen)Anhydrous Grade (<0.01%)Excellent (Years) Optimal for long-term archival storage. Minimizes both hydrolysis and oxidation.
Q2: My biological assay results using this compound are inconsistent. Could the stock solution be degrading?

Yes, inconsistent results are a classic indicator of compound instability. For enaminones, the most probable cause of degradation in DMSO is hydrolysis, which cleaves the molecule and results in a loss of the pharmacologically active parent compound.[5][7]

The core structure of your compound, an enaminone, contains a vinylogous amide system. This conjugated system is susceptible to acid-catalyzed hydrolysis, a reaction that can be facilitated by trace amounts of acidic impurities or, more commonly, by water present in the DMSO.[5]

Initial Troubleshooting Steps:

  • Visual Inspection: Check your stock solution for any color changes or precipitation.

  • Analytical Verification: Do not rely on visual checks alone. The concentration of the active compound may decrease significantly without any visible change. A quick analytical check is necessary.

  • Review Handling Practices: Were the stock solutions left at room temperature for extended periods? How many freeze-thaw cycles have they undergone?[8]

Below is a logical workflow to diagnose the problem.

G A Inconsistent Experimental Results B Is Compound Stability a Factor? A->B C Check Storage Conditions (Temp, Age, Freeze/Thaw Cycles) B->C Yes D Perform Analytical Check (UV-Vis or LC-MS) C->D E Degradation Confirmed D->E F Prepare Fresh Stock from Solid Material E->F Yes H Compound is Stable E->H No G Implement Best Storage Practices (See Q5) F->G I Troubleshoot Other Experimental Variables (Assay, Reagents, etc.) H->I

Caption: Troubleshooting workflow for inconsistent results.

Q3: How can I definitively test the stability of my compound in its DMSO solution?

To get a conclusive answer, you must perform an analytical experiment. Here are two common protocols, ranging from a quick assessment to a highly detailed analysis.

This method is fast and accessible, leveraging the strong UV absorbance of the enaminone's conjugated system to monitor its concentration over time.[9]

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of the compound in high-purity, anhydrous DMSO.

  • Establish Baseline (T=0):

    • Take a small aliquot of the stock solution.

    • Dilute it to a final concentration within the linear range of your spectrophotometer (e.g., 10 µM) using a relevant aqueous buffer (e.g., PBS, pH 7.4).

    • Immediately scan the UV-Vis spectrum (e.g., 200-500 nm) to determine the maximum absorbance wavelength (λ_max) and the initial absorbance value (A_0).

  • Incubate Solution: Store the parent DMSO stock solution under the condition you wish to test (e.g., room temperature on the benchtop).

  • Time-Point Analysis:

    • At regular intervals (e.g., T= 1h, 4h, 8h, 24h, 48h), repeat step 2 with a new aliquot from the same stock solution.

    • Record the absorbance (A_t) at the same λ_max.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point: % Remaining = (A_t / A_0) * 100.

    • A significant decrease in absorbance over time indicates degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It not only quantifies the parent compound but can also help identify degradation products.[1]

Workflow:

  • Prepare T=0 Sample: Prepare a sample for injection by diluting your stock solution in a suitable solvent (e.g., acetonitrile).

  • Analyze T=0 Sample: Run the sample on an LC-MS system. Record the peak area of the parent compound (with the expected mass-to-charge ratio, m/z).

  • Incubate Stock: Store the DMSO stock as desired.

  • Analyze at Time 't': At subsequent time points, prepare and analyze new samples from the stock.

  • Analyze Data: Compare the peak area of the parent compound at each time point to the T=0 value. Look for the appearance of new peaks, which could be degradation products.

Q4: What is the likely degradation product and how does it form?

The primary degradation pathway for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in the presence of water is hydrolysis . This reaction cleaves the enamine C=C-N bond.

Mechanism: The reaction is typically catalyzed by trace acid (H⁺).

  • Protonation: The β-carbon of the enamine (the carbon adjacent to the nitrogen) is protonated. This is often the rate-determining step.[5]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the resulting iminium ion.

  • Proton Transfer & Elimination: A series of proton transfers occurs, ultimately leading to the elimination of dimethylamine.

  • Final Products: The reaction yields 1-(4-bromophenyl)-3-oxopropanal (a β-ketoaldehyde) and dimethylamine .

Caption: Simplified schematic of enaminone hydrolysis.

Q5: What are the best practices for preparing and storing my DMSO stock solutions to maximize stability?

Adhering to strict handling protocols is the most effective way to prevent compound degradation and ensure experimental reproducibility.

Step-by-Step Best Practices:

  • Use High-Quality Solvent: Start with a new, unopened bottle of high-purity, anhydrous DMSO (water content < 0.01%).

  • Prepare Concentrated Stock: Prepare a high-concentration primary stock solution (e.g., 10-20 mM). This minimizes the relative amount of headspace and potential water exposure.

  • Aliquot for Use: Immediately after preparation, divide the primary stock into smaller, single-use aliquots in appropriate vials (low-retention polypropylene or amber glass vials are suitable).[1] This is the most critical step to avoid repeated freeze-thaw cycles. Studies have shown that multiple freeze-thaw cycles can contribute to compound degradation, though the effect varies.[8]

  • Seal and Purge (Optional but Recommended): For long-term archival, flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing tightly.

  • Store Cold: Store the aliquots at -20°C for regular use or at -80°C for long-term storage.[3][6]

  • Proper Thawing: When you need to use an aliquot, thaw it completely and bring it to room temperature before opening the cap. This prevents condensation of atmospheric moisture onto the cold DMSO solution.

  • Discard After Use: Once an aliquot is thawed and opened, use what you need and discard the remainder. Do not re-freeze a partially used aliquot.

By following these guidelines, you can significantly extend the viable lifetime of your (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one stock solutions and ensure the integrity and reproducibility of your research.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Enaminone Compounds.
  • Kozik, V. et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2015). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Kozik, V. et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Cheng, X. et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Klopman, G. & Fercu, D. (1994). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences. [Link]

  • Asif, M. (2012). Reactions of Enamines: Hydrolysis With Aqueous Acid. Master Organic Chemistry. [Link]

  • Rieker, K. et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • BenchChem. (2025).
  • PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Troubleshooting low solubility of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in aqueous media

Technical Support Center: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Introduction This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering low aqueous solubility with the compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one . This enaminone derivative possesses structural features—a large, hydrophobic 4-bromophenyl group and a basic dimethylamino moiety—that intrinsically limit its solubility in neutral aqueous media.[1] This document offers a systematic, mechanism-driven approach to overcoming these challenges to ensure reliable and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO for a stock solution, but it immediately precipitated when I diluted it into my aqueous cell culture media/buffer. Why did this happen?

This is a classic sign of a compound with poor aqueous solubility. While (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one may readily dissolve in a polar aprotic solvent like DMSO, this does not guarantee its solubility when introduced to a predominantly aqueous environment. The DMSO concentration in your final solution is likely too low to maintain solubility, causing the compound to "crash out." This is a common issue in early-stage drug discovery when moving from stock solutions to aqueous assays.[2]

Q2: What are the primary molecular features of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one causing its low solubility?

The poor solubility arises from two main aspects of its structure:

  • Hydrophobic Moiety: The 4-bromophenyl group is large, non-polar, and rigid. This part of the molecule is hydrophobic ("water-fearing") and contributes significantly to low aqueous solubility.[1]

  • Crystal Lattice Energy: The planar nature of the enaminone system can promote strong intermolecular stacking in the solid state, which requires substantial energy to break apart during the dissolution process.[1]

  • Weakly Basic Group: The dimethylamino group is a tertiary amine, which is a weak base. In neutral water (pH ~7), this group is predominantly in its neutral, non-ionized form, which is less soluble than its protonated, cationic form.

Q3: What is the fastest method to try for improving solubility for a quick preliminary screening experiment?

For a rapid initial test, pH adjustment is the most direct and mechanistically supported approach. The dimethylamino group can be protonated under acidic conditions to form a more soluble salt.[3][] Preparing your aqueous medium with a lower pH (e.g., pH 4-5) before adding the compound can often achieve the desired concentration without precipitation. This is generally the first-line strategy for weakly basic compounds.

Section 2: Systematic Troubleshooting Workflow

A structured approach is crucial for efficiently identifying the optimal solubilization strategy. The following workflow guides the user from the simplest, most direct methods to more complex formulation strategies.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategy cluster_2 Phase 3: Secondary Strategies cluster_3 Phase 4: Validation & Final Formulation Start Start: Compound Precipitates in Aqueous Media Analyze Analyze Structure: - Hydrophobic bromophenyl group - Basic dimethylamino group (pKa ~9-10?) Start->Analyze Identify Problem pH_Mod Strategy 1: pH Modification (Target pH < pKa - 2) Analyze->pH_Mod First-line approach pH_Check Solubility Adequate? pH_Mod->pH_Check CoSolvent Strategy 2: Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) pH_Check->CoSolvent No Success Success: Stable Solution Achieved Proceed with Experiment pH_Check->Success Yes Surfactant Strategy 3: Surfactants (e.g., Tween® 80, Poloxamer 188) CoSolvent->Surfactant If insufficient or incompatible CoSolvent->Success Cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD) Surfactant->Cyclodextrin If micellar approach fails Surfactant->Success Cyclodextrin->Success Reassess Reassess Experimental Needs (e.g., Solid Dispersion, Nanotechnology) Cyclodextrin->Reassess If all else fails

Caption: Systematic workflow for troubleshooting low aqueous solubility.

Section 3: In-Depth Troubleshooting Guides & Protocols

Strategy 1: pH Modification - The Primary Approach

Mechanism of Action: The dimethylamino group (-N(CH₃)₂) on the enaminone is a tertiary amine, which acts as a weak base. In an acidic environment, it accepts a proton (H⁺) to form a positively charged dimethylammonium salt (-N⁺H(CH₃)₂). This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[3][] The effectiveness of this strategy is governed by the Henderson-Hasselbalch equation. As a rule of thumb, solubility is significantly enhanced when the pH of the solution is at least 2 units below the pKa of the basic functional group. The pKa of similar tertiary amines is typically in the range of 9.0-11.0.[5]

Caption: Protonation of the dimethylamino group at low pH increases solubility.

Experimental Protocol: pH Range-Finding Study

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dispense Compound: In separate microcentrifuge tubes, add a small, precise volume of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically ≤1%).

  • Equilibrate: Vortex each tube briefly and allow them to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation against a dark background.

  • Quantification (Self-Validation): Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). The highest concentration achieved without precipitation indicates the optimal pH.

Strategy 2: Co-solvent Systems

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7][8] This reduction in polarity makes the environment more favorable for dissolving hydrophobic molecules like (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one by weakening the hydrogen-bonding network of water that opposes the solvation of non-polar solutes.[6]

Data Presentation: Common Pharmaceutical Co-solvents

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol 1 - 20%Can have biological effects on cells; potential for evaporation.
Propylene Glycol (PG) 5 - 40%Generally well-tolerated; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; effective for many compounds.[9]
Glycerin 5 - 30%High viscosity; good safety profile.[8]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v of Ethanol, PG, and PEG 400 in your primary buffer).

  • Prepare Stock Solution: Use the same concentrated DMSO stock solution as in the pH study.

  • Test Solubility: Add the DMSO stock to each co-solvent mixture to the target final concentration.

  • Equilibrate and Observe: Vortex, equilibrate for 1-2 hours, and visually inspect for precipitation.

  • Quantify: Centrifuge and quantify the supernatant concentration to determine the most effective co-solvent and its optimal concentration. Note: Be aware that high concentrations of co-solvents can be toxic to cells in biological assays.[6]

Strategy 3: Surfactant-Based Formulations

Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[11][12][13]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose non-ionic surfactants commonly used in biological research, such as Tween® 80 (Polysorbate 80) or Poloxamer 188.[14]

  • Prepare Surfactant Solutions: Prepare solutions of the surfactants in your chosen buffer at concentrations above their CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add the compound (either from a DMSO stock or as a dry powder) to the surfactant solutions.

  • Equilibrate: Vortex and allow to equilibrate, potentially with gentle heating or sonication to facilitate micelle formation and encapsulation.

  • Observe and Quantify: Check for clarity and quantify the concentration in the supernatant after centrifugation.

Strategy 4: Complexation with Cyclodextrins

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a truncated cone or "donut" shape.[15] They have a hydrophilic exterior and a hydrophobic internal cavity.[16] The hydrophobic 4-bromophenyl portion of your compound can fit into this cavity, forming a "host-guest" inclusion complex.[][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[15][16]

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[15][16]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

  • Add Compound: Add the compound to the cyclodextrin solution.

  • Promote Complexation: Stir or shake the mixture for an extended period (several hours to overnight) at room temperature to allow for the formation of the inclusion complex.

  • Filter and Quantify: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and quantify the filtrate to determine the solubility enhancement.

Section 4: Summary & Recommendations

MethodMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Ionization (Salt Formation)Simple, inexpensive, mechanistically direct.[]Only effective for ionizable compounds; pH may affect experimental system.Initial screening; in vitro assays where pH can be controlled.
Co-solvents Reduces solvent polarityEasy to prepare; effective for many compounds.[8]Potential for biological toxicity; may affect protein conformation.Formulations where some organic solvent is tolerable.
Surfactants Micellar EncapsulationHigh solubilization capacity.Can interfere with assays; potential for cell lysis at high concentrations.Highly insoluble compounds; when co-solvents are not viable.
Cyclodextrins Inclusion ComplexationGood safety profile; high efficiency.[]Can be more expensive; may alter drug-receptor interactions.In vivo studies; when minimizing organic solvents is critical.

Final Recommendation:

  • Always start with pH modification. Given the presence of the basic dimethylamino group, this is the most logical and targeted first step.

  • If pH adjustment is insufficient or incompatible with your experimental system, proceed to screen co-solvents , starting with PEG 400 due to its efficacy and low toxicity.

  • For very challenging cases or for formulations intended for in vivo use, cyclodextrins like HP-β-CD offer a powerful and often biocompatible solution.[16]

  • It is also possible to combine approaches, such as using a low concentration of a co-solvent in an acidified buffer, which can have synergistic effects.[19]

References

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. Available from: [Link]

  • PubChem. (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Gherman, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. (2023). Examples of surfactants used in pharmaceutical formulations. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available from: [Link]

  • MDPI. (2023). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available from: [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of some enaminone derivatives under solvent-free process. Journal of Saudi Chemical Society. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available from: [Link]

  • ResearchGate. (2011). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Available from: [Link]

  • ResearchGate. (2020). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Available from: [Link]

  • Koduri, N. D., et al. (2012). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Available from: [Link]

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available from: [Link]

  • Búcsi, A., et al. (2015). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

  • Khashaba, R., et al. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Available from: [Link]

  • Hsieh, C.-H., et al. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Photochemical & Photobiological Sciences. Available from: [Link]

  • Slideshare. (2016). Surfactants and their applications in pharmaceutical dosage form. Available from: [Link]

  • MySkinRecipes. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

  • Al-Omran, F. A. M. (2007). Studies on enaminones. Trade Science Inc. Available from: [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]

  • Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules. Available from: [Link]

  • Bárdos, V., et al. (2022). pH Shift of solubility suspensions upon preparation. ResearchGate. Available from: [Link]

  • Yalkowsky, S. H., & Millard, J. W. (2009). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. Available from: [Link]

Sources

Optimization

Preventing decomposition of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one during synthesis

Welcome to the technical support center for the synthesis and handling of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile enaminone intermediate. Enaminones are powerful building blocks in organic synthesis due to their unique electronic properties, featuring both nucleophilic and electrophilic centers.[1] However, this reactivity also makes them susceptible to decomposition if not handled with care.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis, ultimately enabling you to improve yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows the starting ketone is still present along with multiple unidentified spots. What are the likely causes?

Answer: This is a common issue that typically points to one of three primary causes: incomplete reaction, thermal degradation, or unintended side reactions due to moisture.

  • Causality - Incomplete Reaction: The condensation of 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) is a reversible equilibrium reaction that produces methanol as a byproduct. If this methanol is not effectively removed, it can push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.

  • Causality - Thermal Degradation: While heat is required to drive this reaction, enaminones are thermally sensitive. Prolonged exposure to excessive temperatures (e.g., aggressive reflux in high-boiling solvents) can lead to decomposition, resulting in a complex mixture of byproducts and a lower yield of the desired product.[2]

  • Causality - Hydrolysis: Enaminones are susceptible to hydrolysis, especially in the presence of trace acid or water. The enamine functionality can be cleaved, reverting the compound back to the starting ketone (4-bromoacetophenone) and dimethylamine. This can occur if reagents or solvents are not properly dried.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, xylene). Ensure all glassware is oven- or flame-dried before use.

  • Optimize Temperature and Time: The reaction should be heated sufficiently to facilitate the removal of methanol but not so aggressively that it causes decomposition. Refluxing in toluene (approx. 110°C) is generally effective.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting ketone spot has been consumed, proceed with the workup promptly to avoid unnecessary heating.

  • Use a Stoichiometric Excess of DMF-DMA: Employing a slight excess (1.2-1.5 equivalents) of DMF-DMA can help drive the reaction to completion.

Question 2: The final product isolated is a dark, oily substance or a discolored solid, not the expected off-white or pale yellow crystalline material. What causes this discoloration and how can it be prevented?

Answer: Product discoloration is almost always an indicator of impurities, which are likely polymeric or conjugated byproducts formed from thermal decomposition.

  • Causality - Decomposition Products: Overheating the reaction mixture is a primary cause. When the target enaminone decomposes, it can form highly colored, often tar-like, side products. Longer reaction times can exacerbate this issue, leading to significant degradation.[2]

  • Causality - Impure Reagents: Using old or impure 4-bromoacetophenone or DMF-DMA can introduce contaminants that either are colored themselves or promote side reactions. DMF-DMA, in particular, can degrade over time.

Preventative and Remedial Actions:

  • Strict Temperature and Time Control: As mentioned above, do not overheat or prolong the reaction time unnecessarily. Use a temperature-controlled heating mantle and monitor via TLC.

  • Purify by Recrystallization: This is the most effective method for removing colored impurities. After initial isolation (e.g., by filtration after cooling), dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and allow it to cool slowly. The pure enaminone should crystallize out, leaving the colored impurities in the mother liquor.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering it. The carbon will adsorb many of the colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Check Reagent Quality: Ensure your starting materials are of high purity. If in doubt, purify the 4-bromoacetophenone by recrystallization and use freshly opened or distilled DMF-DMA.

Question 3: During the aqueous workup or recrystallization, I experience a dramatic loss of product. What is happening?

Answer: Significant product loss during these stages strongly suggests hydrolysis.

  • Causality - Hydrolysis during Workup: The C=C-N bond system in the enaminone is susceptible to cleavage by water. Washing the reaction mixture with neutral or, even worse, acidic aqueous solutions will hydrolyze the enaminone back to 4-bromoacetophenone, which may then be lost in the aqueous or organic layers depending on the workup procedure. The enaminone itself is the key intermediate, and its stability is paramount.[4][5]

Optimized Workup and Purification Protocol:

  • Avoid Aqueous Washes: For this specific synthesis, an aqueous workup is often unnecessary and detrimental. The preferred method is non-aqueous.

  • Direct Crystallization: After the reaction is complete (as determined by TLC), simply allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath. The product often crystallizes directly from the reaction solvent.

  • Solvent Removal and Trituration: Alternatively, remove the reaction solvent (e.g., toluene) under reduced pressure. To the resulting crude residue, add a cold, non-polar solvent like hexane or diethyl ether. The product should precipitate as a solid, while unreacted DMF-DMA and some impurities will remain in the solvent. The solid can then be collected by filtration.

  • Recrystallization Solvent Choice: Choose a solvent system that does not require water. A mixture of ethanol and hexane or ethyl acetate and hexane often works well for recrystallization, providing pure, crystalline material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and robust protocol for synthesizing (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one?

A1: The most common and effective method is the direct condensation of 4-bromoacetophenone with DMF-DMA in a non-polar, anhydrous solvent. A detailed, optimized protocol is provided below.

Optimized Synthesis Protocol
ParameterRecommended SpecificationRationale
Reactants 4-bromoacetophenone (1.0 eq)Key carbonyl component.
Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)Serves as both the dimethylamine and carbon source. A slight excess drives the reaction.
Solvent Anhydrous TolueneInert solvent, azeotropically removes the methanol byproduct at reflux (~110°C).
Temperature 110-115°C (Reflux)Optimal temperature for reaction progression without significant thermal decomposition.
Reaction Time 2-4 hours (Monitor by TLC)Avoids prolonged heating which can lead to byproduct formation.[2]
Workup Non-aqueous: Cool, filter, and wash with cold hexane.Prevents hydrolytic decomposition of the product.
Purification Recrystallization (e.g., from Ethanol/Hexane)Effectively removes impurities to yield a high-purity crystalline solid.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromoacetophenone (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (approx. 5 mL per gram of ketone), followed by DMF-DMA (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), visualizing under UV light. The reaction is complete when the 4-bromoacetophenone spot is no longer visible.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold hexane to remove residual solvent and impurities.

  • Drying & Purification: Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system like hot ethanol with the addition of hexane until turbidity is observed, followed by slow cooling.

Q2: What are the most critical parameters to control for a successful synthesis?

A2: The three most critical parameters are:

  • Anhydrous Conditions: Moisture is the primary enemy of this reaction, leading to low yields via hydrolysis.

  • Temperature Management: Sufficient heat is needed, but overheating will degrade your product. Precise control is key.

  • Reaction Monitoring: Using TLC to determine the reaction endpoint is crucial to prevent byproduct formation from unnecessary heating.

Q3: How should I properly store the final, purified product to ensure its long-term stability?

A3: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one should be stored in a tightly sealed container in a cool (-20°C to 4°C), dry, and dark environment. For optimal long-term stability, store it under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) to protect it from atmospheric moisture and oxygen.

Part 3: Mechanistic Insights & Process Visualization

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism, the primary decomposition pathway, and a logical troubleshooting workflow.

SynthesisMechanism cluster_reactants Reactants cluster_process Process cluster_byproduct Byproduct R1 4-Bromoacetophenone I1 Hemiaminal Intermediate R1->I1 Nucleophilic attack R2 DMF-DMA R2->I1 P1 (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one I1->P1 Elimination of Methanol B1 Methanol (x2) I1->B1

Caption: Synthesis of the target enaminone via condensation.

DecompositionPathway cluster_start Product cluster_reagent Reagent cluster_products Decomposition Products P1 (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one I1 Tetrahedral Intermediate P1->I1 1. Protonation 2. H₂O Attack R1 Water (H₂O) (from moisture/workup) R1->I1 D1 4-Bromoacetophenone D2 Dimethylamine I1->D1 Collapse & Tautomerization I1->D2 Elimination

Caption: Primary decomposition pathway via hydrolysis.

TroubleshootingWorkflow Start Problem: Low Yield / Impure Product Q1 Was the reaction run under anhydrous conditions? Start->Q1 Q2 Was temperature strictly controlled (~110°C)? Q1->Q2 Yes Cause1 Root Cause: Hydrolysis of Reactants/ Product Q1->Cause1 No Q3 Was reaction monitored by TLC to endpoint? Q2->Q3 Yes Cause2 Root Cause: Thermal Decomposition Q2->Cause2 No Q4 Was an aqueous workup used? Q3->Q4 Yes Q3->Cause2 No Cause3 Root Cause: Product Hydrolysis during Isolation Q4->Cause3 Yes Solution4 Solution: Use non-aqueous workup. Precipitate from non-polar solvent. Q4->Solution4 Solution1 Solution: Use oven-dried glassware and anhydrous solvents. Cause1->Solution1 Solution2 Solution: Use controlled heating mantle. Avoid aggressive heating. Cause2->Solution2 Solution3 Solution: Stop reaction once SM is gone. Avoid prolonged reflux. Cause2->Solution3

Caption: Logical workflow for troubleshooting synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • El-Sattar, N. E. A. (2012). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Organic Chemistry: An Indian Journal, 8(10). Retrieved from [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480.
  • Pérez-Pérez, R., et al. (2024). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 20, 110–117. Retrieved from [Link]

  • Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E62(10), o4829-o4831.
  • Lettan, R. B., & Scheidt, K. A. (2008). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of organic chemistry, 73(17), 6889–6892. Retrieved from [Link]

  • Kumar, R., et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. Retrieved from [Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Technical Support Center: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Welcome to the dedicated technical support guide for the analysis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This resourc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Welcome to the dedicated technical support guide for the analysis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This resource provides in-depth answers and troubleshooting protocols for researchers encountering challenges with the NMR spectral interpretation of this complex enaminone.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows two distinct singlets around 3 ppm for the N-methyl groups. Is this correct? I expected a single 6H singlet.

A1: Yes, observing two separate signals for the N-methyl groups is not only correct but also a key structural feature of this molecule. This phenomenon arises from restricted rotation around the C-N bond of the dimethylamino group.[1][2]

  • Causality: The lone pair of electrons on the nitrogen atom is delocalized into the conjugated π-system of the enaminone backbone (C=C-C=O). This delocalization imparts significant double-bond character to the C-N bond.[2] Rotation around a double bond is energetically unfavorable and slow on the NMR timescale at room temperature.[3][4]

  • Consequence: Because rotation is restricted, the two methyl groups are in chemically non-equivalent environments. One methyl group is cis to the vinylic proton, while the other is trans. This difference in their magnetic environment results in two distinct chemical shifts. You will typically observe two singlets, each integrating to 3 protons.[5]

Q2: How can I confidently assign the (2E)-stereochemistry of the double bond?

A2: The stereochemistry is unequivocally determined by the coupling constant (J-value) between the two vinylic protons (H-2 and H-3).

  • The Rule: For protons on a C=C double bond, the coupling constant for a trans relationship is significantly larger than for a cis relationship.

    • 3Jtrans: Typically ranges from 11 to 18 Hz.[6]

    • 3Jcis: Typically ranges from 6 to 15 Hz.[6]

  • Application: For the (2E) isomer, you should observe a large coupling constant, usually in the range of 12-16 Hz , between the two vinylic protons, which will appear as doublets. For a similar compound, (E)-1-(4-bromophenyl)-3-phenyl-2-propene-1-one, the trans coupling constant is reported as 15.6 Hz.[7]

Q3: The aromatic region of my 1H NMR is complex. How do I assign the protons of the 4-bromophenyl group?

A3: The 4-bromophenyl group presents a classic AA'BB' spin system . While it may appear complex, it simplifies to what looks like two doublets.

  • Pattern Recognition: You should expect to see two signals in the aromatic region, each integrating to 2 protons.

    • The protons ortho to the electron-withdrawing carbonyl group (H-α) will be deshielded and appear further downfield.

    • The protons meta to the carbonyl group (and ortho to the bromine, H-β) will appear further upfield.

  • Coupling: Both signals will appear as doublets due to coupling with their adjacent proton. The coupling constant is typically in the range of 8-9 Hz for ortho coupling on a benzene ring.[6]

Q4: What are the expected chemical shifts for the key protons and carbons in this molecule?

A4: The following tables summarize the expected chemical shift ranges in CDCl₃. Note that solvent choice can influence these values.[8]

Table 1: Expected 1H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
N(CH₃)₂~2.9 - 3.2Two separate singlets3H eachN/ATwo non-equivalent methyl groups due to restricted C-N rotation.[5]
Vinylic H-2~5.6 - 5.8Doublet1H3J ≈ 12-16 HzCoupled to H-3. Upfield position due to shielding from the amino group.
Vinylic H-3~7.6 - 7.9Doublet1H3J ≈ 12-16 HzCoupled to H-2. Downfield due to proximity to nitrogen and conjugation.[5]
Aromatic H-β~7.5 - 7.7Doublet2H3J ≈ 8-9 HzProtons ortho to the bromine atom.
Aromatic H-α~7.8 - 8.0Doublet2H3J ≈ 8-9 HzProtons ortho to the carbonyl group. Deshielded.

Table 2: Expected 13C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
N(C H₃)₂~38 and ~45Two signals due to restricted rotation.
Vinylic C-2~90 - 95Shielded carbon due to the strong electron-donating effect of the amino group.
Aromatic C-β~129 - 131Carbons bearing protons ortho to the bromine.
Aromatic C-α~131 - 133Carbons bearing protons ortho to the carbonyl.
Aromatic C (ipso-Br)~125 - 128Quaternary carbon attached to bromine.
Aromatic C (ipso-CO)~138 - 141Quaternary carbon attached to the carbonyl group.
Vinylic C-3~150 - 155Very deshielded due to the attached nitrogen.
Carbonyl C=O~185 - 190Typical range for an α,β-unsaturated ketone.[9][10]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Very broad peaks for all signals. 1. Poor magnetic field homogeneity (shimming).2. Sample is too concentrated.3. Compound has poor solubility/is precipitating.1. Re-shim the spectrometer.[11]2. Dilute the sample.3. Use a different deuterated solvent or gently warm the sample.
The two N-methyl signals have merged into one broad singlet. The sample temperature is at or near the coalescence temperature for the C-N bond rotation.This is an opportunity for a dynamic NMR experiment. Record spectra at various temperatures (e.g., from 25°C to 100°C) to observe the peaks sharpen into two distinct signals at lower temperatures and merge at higher temperatures. This can be used to calculate the energy barrier to rotation.[3][4]
Aromatic signals are overlapping and difficult to interpret. Accidental isochrony (similar chemical shifts) in the chosen solvent.Change the NMR solvent. Aromatic solvents like Benzene-d₆ often induce different chemical shifts due to their anisotropy, which can resolve overlapping signals.[8][11]
An unexpected peak is present around 1.56 ppm or 7.26 ppm. Residual water in the solvent (H₂O/HOD) or residual proteo-solvent (e.g., CHCl₃ in CDCl₃).These are common solvent impurity peaks. Consult an NMR solvent data chart to confirm.[12] Ensure you are using high-purity deuterated solvent.
Cannot assign the quaternary carbons with confidence. 13C NMR alone does not provide connectivity information. Quaternary carbon signals are often weak.Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This will show correlations between protons and carbons over 2-3 bonds, allowing unambiguous assignment of quaternary carbons.[13][14]

Key Experimental Workflows

Protocol 1: Unambiguous Structure Confirmation using 2D NMR

This workflow provides a systematic approach to assigning all proton and carbon signals, confirming the molecular structure.

  • Acquire 1D Spectra: Obtain high-quality 1H and 13C{1H} spectra.

  • Acquire 1H-1H COSY: This experiment reveals proton-proton couplings.[15]

    • Interpretation: Look for a cross-peak connecting the two vinylic doublets. You should also see correlations between the ortho- and meta-protons in the AA'BB' system of the bromophenyl ring.

  • Acquire 1H-13C HSQC: This experiment correlates protons with their directly attached carbons.[16]

    • Interpretation: Use this to assign all protonated carbons. For example, the proton at ~5.7 ppm will show a cross-peak to the carbon at ~92 ppm (C-2).

  • Acquire 1H-13C HMBC: This experiment shows long-range (2-3 bond) correlations between protons and carbons.[13] This is crucial for assigning quaternary carbons and piecing the fragments together.

    • Interpretation: Look for the key correlations outlined in the diagram below to confirm the overall structure.

Caption: Workflow for complete NMR-based structure elucidation.

Visualizing Key HMBC Correlations

The diagram below illustrates the most informative HMBC correlations that confirm the connectivity between the key fragments of the molecule.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Enaminones, such as (2E)-1-(4-bromophenyl)-3-(di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Enaminones, such as (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Molecular Formula: C₁₁H₁₂BrNO, CAS: 73387-60-7), are valuable intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] Their utility is predicated on their precise molecular architecture. This guide provides a comprehensive comparison of standard spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this target enaminone. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the data derived from each technique to build an unassailable structural proof.

The Molecular Blueprint: Key Structural Features for Validation

The validation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one requires confirmatory evidence for several distinct structural motifs:

  • The 4-Bromophenyl Moiety : Confirmation of a para-substituted benzene ring and the presence of a bromine atom.

  • The Enaminone System : A conjugated system comprising a ketone, a carbon-carbon double bond, and a nitrogen atom (C=O)-C=C-N). This system influences the electronic and, therefore, the spectral properties of the molecule.

  • (E)-Stereochemistry : The trans configuration of the protons across the C=C double bond is a critical stereochemical feature.

  • The Dimethylamino Group : The presence of two methyl groups attached to the nitrogen atom.

Our analytical approach must be designed to interrogate each of these features specifically and collectively.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides a complete structural picture. True validation lies in the convergence of data from orthogonal methods. The following sections detail the role of each primary spectroscopic technique in the structural elucidation of our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution.[3] We will examine both ¹H and ¹³C NMR data.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[4] For our target molecule, we anticipate distinct signals for the aromatic, vinylic, and dimethylamino protons.

  • Aromatic Protons : The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substitution. Protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield compared to the protons ortho to the bromine atom.

  • Vinylic Protons : The two protons on the C=C double bond (H-2 and H-3) are in different chemical environments and will couple to each other, appearing as two distinct doublets.[5] The key diagnostic feature is the coupling constant (J). A large coupling constant, typically in the range of 12-16 Hz, is definitive for a trans or (E) configuration.

  • Dimethylamino Protons : The two methyl groups are chemically equivalent and will appear as a single, sharp singlet, integrating to six protons. Its chemical shift will be influenced by the electron-donating nitrogen atom. In some enaminone systems, restricted rotation around the C-N bond can lead to two separate singlets for the methyl groups.[6]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (C-1) : This will be the most downfield signal, typically appearing in the δ 185-195 ppm range.[7]

  • Aromatic Carbons : Four signals are expected for the bromophenyl ring due to symmetry. The carbon bearing the bromine (C-Br) will have a characteristic chemical shift, and the carbon attached to the carbonyl group (ipso-carbon) will also be distinct.[8]

  • Vinylic Carbons (C-2, C-3) : Two distinct signals are expected. C-2, adjacent to the carbonyl, will be downfield relative to C-3, which is attached to the nitrogen.

  • Dimethylamino Carbons : A single signal is expected for the two equivalent methyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[9]

  • C=O Stretch : The carbonyl group of the ketone is a strong absorber. In a simple ketone, this stretch appears around 1715 cm⁻¹. However, in our enaminone system, conjugation with both the C=C double bond and the lone pair on the nitrogen atom delocalizes electron density, weakening the C=O bond. This results in a significant shift to a lower frequency, typically in the 1640-1660 cm⁻¹ region.[2][10]

  • C=C Stretch : The alkene double bond stretch, also part of the conjugated system, will appear in the 1550-1600 cm⁻¹ region.

  • C-N Stretch : The stretch associated with the dimethylamino group will be visible in the 1350-1250 cm⁻¹ range.[11]

  • Aromatic C-H and C=C Stretches : Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic ring C=C stretching vibrations will be seen as a series of absorptions between 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[12]

  • Molecular Ion Peak (M⁺) : The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For C₁₁H₁₂BrNO, the expected monoisotopic mass is approximately 253.01 and 255.01 u.

  • Bromine Isotopic Pattern : A definitive feature for a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity (approximately 1:1 ratio).[13] This is due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br.

  • Fragmentation : Common fragmentation pathways for related chalcones and enaminones involve cleavage at the bonds adjacent to the carbonyl group.[14][15] Expected fragments could include the loss of the bromophenyl group or the dimethylamino moiety. The presence of the [M-Br]⁺ ion is also a possibility.[16]

Comparative Analysis Workflow

The validation process follows a logical workflow where each technique provides a piece of the puzzle, culminating in a single, coherent structural assignment.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Validation mol (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one NMR NMR Spectroscopy (¹H & ¹³C) mol->NMR Sample FTIR FT-IR Spectroscopy mol->FTIR Sample MS Mass Spectrometry mol->MS Sample NMR_data Connectivity (H-H, C-H) (E)-Stereochemistry (J-value) Carbon Skeleton NMR->NMR_data Provides FTIR_data Functional Groups: Conjugated C=O C=C, C-N FTIR->FTIR_data Provides MS_data Molecular Weight Elemental Formula (Br) Fragmentation Pattern MS->MS_data Provides Validation Unambiguous Structure Confirmed NMR_data->Validation Convergent Evidence FTIR_data->Validation Convergent Evidence MS_data->Validation Convergent Evidence

Caption: Spectroscopic validation workflow for the target enaminone.

Data Summary: Expected vs. Alternative Structures

The power of this multi-technique approach lies in its ability to exclude alternative isomers or structures. For instance, the (Z)-isomer would show a significantly smaller vinylic coupling constant in the ¹H NMR spectrum. A constitutional isomer where the bromophenyl and dimethylaminopropenone groups are rearranged would yield entirely different NMR spectra and MS fragmentation patterns.

Technique Parameter Expected Result for Target Structure Why it is a Key Validator
¹H NMR Vinylic CouplingJ = 12-16 HzConfirms (E)-stereochemistry. A (Z)-isomer would have J = 7-12 Hz.
Aromatic SignalsTwo doublets (AA'BB' system)Confirms para-substitution on the phenyl ring.
Dimethylamino SignalSinglet (6H)Confirms the -N(CH₃)₂ group.
¹³C NMR Carbonyl Signalδ ≈ 188 ppmCharacteristic of a conjugated ketone.
FT-IR C=O Stretch~1650 cm⁻¹Lower frequency confirms conjugation with both C=C and the amino group.
Mass Spec. Molecular IonM⁺ and M+2 peaks (m/z ≈ 253, 255)Confirms molecular formula and the presence of one bromine atom.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific hardware used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR : Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR : Acquire using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Processing : Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the residual CHCl₃ signal to 77.16 ppm (for ¹³C). Integrate ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal.

  • Sample Collection : Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Preparation : Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Analysis : Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). Use a standard electron energy of 70 eV.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis : Identify the molecular ion peak and the characteristic M+2 peak for bromine. Analyze the fragmentation pattern to correlate with the proposed structure.

Conclusion

The structural validation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is achieved not by a single measurement, but by the synergistic and self-reinforcing data obtained from NMR, FT-IR, and Mass Spectrometry. ¹H NMR provides the definitive stereochemical and connectivity information, FT-IR confirms the presence and electronic nature of the key functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition. This comparative guide demonstrates that a multi-faceted spectroscopic approach provides the robust and unambiguous evidence required by the scientific community, ensuring the integrity of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Al-Harbi, N. O., & El-Brollosy, N. R. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 28(10), 1230-8.
  • Duffin, K. L., & Busch, K. L. (1968). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 3, 306-310.
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem.
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra.
  • Menezes, J. C., et al. (2013). Electrospray tandem mass spectrometry analysis of methylenedioxy chalcones, flavanones and flavones. Rapid Communications in Mass Spectrometry, 27(13), 1517-26.
  • Ö. T. Işık, et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
  • NIST. (n.d.). Fragmentation and Interpretation of Spectra.
  • ResearchGate. (2025). Synthesis, reactions and uses of enaminone esters.
  • Al-Zahrani, K. A. (2014). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 4, 257-266.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Zhang, Y., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Molecules, 24(5), 934.
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • S. Asiri, A. M., et al. (2011). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • ResearchGate. (n.d.). ¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...
  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy.
  • Sinfoo Biotech. (n.d.). (2E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Analogs

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of chalcone an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of chalcone analogs centered around the (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one scaffold. We will delve into the synthesis, comparative biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of these compounds.

Introduction: The Promise of Chalcones in Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile scaffold is a precursor in the biosynthesis of all flavonoid-type natural products and has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]

The core structure of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one presents a compelling starting point for SAR studies. The presence of a bromine atom on one aromatic ring and a dimethylamino group on the other provides distinct electronic and steric features that can be systematically modified to probe their influence on biological activity. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1] This reaction is valued for its simplicity, generally good yields, and the ability to introduce a wide variety of substituents onto the aromatic rings.

SynthesisWorkflow ReactantA 4-Bromoacetophenone Reaction Claisen-Schmidt Condensation ReactantA->Reaction ReactantB Substituted Benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) ReactantB->Reaction Catalyst Base Catalyst (e.g., NaOH or KOH in Ethanol) Catalyst->Reaction Intermediate Aldol Adduct (Unstable) Reaction->Intermediate Step 1 Dehydration Dehydration Intermediate->Dehydration Step 2 Product Chalcone Analog Dehydration->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Experimental Protocol: Synthesis of (2E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone analog via the Claisen-Schmidt condensation.

Materials and Reagents:

  • 4-Bromoacetophenone

  • 4-(Dimethylamino)benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 4-bromoacetophenone (e.g., 1.0 mmol) and 4-(dimethylamino)benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

  • Catalyst Addition: Prepare a 40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. The reaction mixture will typically develop a distinct color.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate of the chalcone will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Biological Evaluation: Unraveling the SAR

The biological activity of chalcone analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. Here, we will focus on the anticancer and antimicrobial activities, which are the most extensively studied therapeutic areas for this class of compounds.

Anticancer Activity

The cytotoxic effects of chalcone analogs are typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is determined to quantify the cytotoxic potential of the compounds.

AnticancerAssayWorkflow CellCulture Cancer Cell Lines (e.g., MCF-7, A549) Seeding Seed cells in 96-well plates CellCulture->Seeding Treatment Treat with Chalcone Analogs (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formation of Formazan Crystals MTT->Formazan Solubilization Solubilize Formazan (e.g., with DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Chalcone Analogs

CompoundR1 (on Phenyl Ring A)R2 (on Phenyl Ring B)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
Parent 4-Br4-N(CH₃)₂----
Analog 1 4-BrH>100>100>100[3]
Analog 2 4-Cl4-N(CH₃)₂15.221.818.5Fictional Data
Analog 3 4-Br4-OH8.712.39.9Fictional Data
Analog 4 4-Br4-OCH₃12.518.915.1Fictional Data
Analog 5 4-Br3,4-(OCH₃)₂5.27.86.1Fictional Data
Analog 6 H4-N(CH₃)₂25.632.128.4Fictional Data

Note: Fictional data is used for illustrative purposes to demonstrate SAR principles where specific data for the exact parent compound's analogs is not available in a single cohesive study. The principles are derived from general findings on chalcone SAR.

Structure-Activity Relationship Insights (Anticancer):

  • Role of the 4-Bromo Substituent (Ring A): The presence of a halogen, such as bromine, at the para-position of Ring A is often associated with enhanced cytotoxic activity. Comparing a hypothetical analog without the bromo group (Analog 6) to the parent scaffold suggests that the bromine atom contributes positively to the anticancer effect. This could be due to increased lipophilicity, facilitating cell membrane penetration, or through specific interactions with biological targets.

  • Influence of the Amino Group (Ring B): The dimethylamino group is a strong electron-donating group. Its presence generally contributes to the biological activity of chalcones.[1] Modification of this group can significantly impact potency. For instance, replacement with a hydroxyl group (Analog 3) or a methoxy group (Analog 4) can modulate the activity, with the hydroxyl group often leading to more potent compounds.

  • Effect of Methoxy Groups (Ring B): The number and position of methoxy groups on Ring B play a crucial role. The introduction of multiple methoxy groups, as seen in Analog 5, often leads to a significant increase in anticancer activity. This is a well-documented trend in chalcone SAR, with some methoxy-substituted chalcones showing potent tubulin polymerization inhibitory activity.[1]

  • Halogen Substitution on Ring A: Comparing Analog 2 (4-Cl) with the parent compound (4-Br) would provide insight into the effect of different halogens. Generally, the order of activity for halogens can vary depending on the specific biological target and cell line.

Antimicrobial Activity

Chalcone analogs have also demonstrated significant potential as antimicrobial agents. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

AntimicrobialAssayWorkflow Strains Bacterial/Fungal Strains (e.g., S. aureus, E. coli) Inoculum Prepare Standardized Inoculum Strains->Inoculum Dilution Serial Dilution of Chalcone Analogs Inoculum->Dilution Incubation Inoculate and Incubate Dilution->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine MIC (Lowest concentration with no visible growth) Observation->MIC

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Chalcone Analogs

CompoundR1 (on Phenyl Ring A)R2 (on Phenyl Ring B)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Parent 4-Br4-N(CH₃)₂----
Analog 1 4-BrH64>128128[2]
Analog 7 4-Cl4-N(CH₃)₂163232Fictional Data
Analog 8 4-Br4-OH81616Fictional Data
Analog 9 4-Br4-NO₂326464Fictional Data

Note: Fictional data is used for illustrative purposes to demonstrate SAR principles where specific data for the exact parent compound's analogs is not available in a single cohesive study. The principles are derived from general findings on chalcone SAR.

Structure-Activity Relationship Insights (Antimicrobial):

  • Importance of Substituents: The unsubstituted chalcone analog (Analog 1) generally shows weak antimicrobial activity. The introduction of substituents on both aromatic rings is crucial for potent antimicrobial effects.

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups like dimethylamino (Parent, Analog 7) and hydroxyl (Analog 8) on Ring B appears to be favorable for antimicrobial activity. Conversely, a strong electron-withdrawing group like a nitro group (Analog 9) can also confer activity, suggesting that the electronic properties of the substituents play a complex role in interacting with microbial targets.

  • Halogen Effects: Similar to anticancer activity, the nature of the halogen on Ring A can influence antimicrobial potency. A comparison between the parent compound (4-Br) and Analog 7 (4-Cl) would be necessary to determine the optimal halogen for a given microbial strain.

Mechanistic Considerations

The diverse biological activities of chalcones stem from their ability to interact with a multitude of cellular targets. In cancer, chalcones have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Some of the key molecular targets include tubulin, various protein kinases, and transcription factors like NF-κB. The antimicrobial mechanism of chalcones is less well-defined but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial efflux pumps.

SAR_Logic cluster_A Modifications on Ring A cluster_B Modifications on Ring B cluster_L Modifications on Linker Chalcone Chalcone Scaffold (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one RingA Ring A (4-Bromophenyl) Chalcone->RingA RingB Ring B (Dimethylaminophenyl) Chalcone->RingB Linker Enone Linker Chalcone->Linker SAR_A1 Halogen Identity (F, Cl, Br, I) RingA->SAR_A1 SAR_A2 Halogen Position (ortho, meta, para) RingA->SAR_A2 SAR_B1 Amino Group Analogs (-NH₂, -NHR, -NR₂) RingB->SAR_B1 SAR_B2 Electron-Donating Groups (-OH, -OCH₃) RingB->SAR_B2 SAR_B3 Electron-Withdrawing Groups (-NO₂, -CN) RingB->SAR_B3 SAR_L1 α,β-Saturation Linker->SAR_L1 SAR_L2 Heterocyclic Analogs Linker->SAR_L2 Activity Biological Activity (Anticancer, Antimicrobial) SAR_A1->Activity SAR_A2->Activity SAR_B1->Activity SAR_B2->Activity SAR_B3->Activity SAR_L1->Activity SAR_L2->Activity

Conclusion and Future Directions

The (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, though complex, reveal several key trends:

  • Halogenation of Ring A: The presence of a bromine or other halogen atom at the para-position of the phenyl ring attached to the carbonyl group is generally beneficial for both anticancer and antimicrobial activities.

  • Substitution on Ring B: Electron-donating groups, particularly hydroxyl and multiple methoxy groups, on the second phenyl ring tend to enhance biological potency. The dimethylamino group itself is a key contributor to the activity.

  • The Enone Linker: The α,β-unsaturated carbonyl system is crucial for the biological activity of chalcones, acting as a Michael acceptor and interacting with biological nucleophiles.

Future research should focus on the synthesis and evaluation of a broader range of analogs with systematic modifications to further refine the SAR. This includes exploring a wider variety of substituents on both aromatic rings, investigating the effects of heterocyclic replacements for the aromatic rings, and conducting in-depth mechanistic studies to identify the specific molecular targets of the most potent analogs. Such a data-driven approach will be instrumental in optimizing the therapeutic potential of this versatile class of compounds.

References

  • A Comprehensive Review of Aminochalcones. PMC - PubMed Central - NIH. [Link]

  • 3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking S. Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Synthesis, Characterization, and Comparative Analysis

Introduction: The Significance of Enaminones in Modern Drug Discovery Enaminones are a compelling class of organic compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enaminones in Modern Drug Discovery

Enaminones are a compelling class of organic compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich chemical reactivity, making them versatile building blocks in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Their utility spans various applications in medicinal chemistry, including the development of anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents. The presence of a bromine atom in the phenyl ring of our target molecule, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is of particular interest, as halogen substitution is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive cross-validation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. We will delve into a detailed, field-proven protocol for its synthesis and rigorous characterization. Furthermore, we will conduct an objective comparative analysis of its performance metrics against relevant alternative compounds, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this class of compounds in their research endeavors.

Synthetic Workflow and Rationale

The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is efficiently achieved through the condensation of 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). This method is favored for its high efficiency and the direct formation of the enaminone system.

Synthesis_Workflow reagent1 4-Bromoacetophenone reaction Condensation Reaction reagent1->reaction reagent2 Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->reaction solvent Toluene solvent->reaction Heat product (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one purification Purification (Column Chromatography) reaction->purification Crude Product purification->product

Caption: Synthetic workflow for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

The causality behind this experimental choice lies in the reactivity of the reagents. The highly electrophilic nature of the acetal carbon in DMF-DMA facilitates the nucleophilic attack by the enolate of 4-bromoacetophenone, which is formed in situ. The subsequent elimination of methanol drives the reaction towards the formation of the stable, conjugated enaminone product. Toluene is selected as the solvent due to its suitable boiling point for this reaction and its inertness under the reaction conditions.

Detailed Experimental Protocols

Synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

This protocol is adapted from a reliable method for the synthesis of analogous enaminones.

Materials and Reagents:

  • 4-Bromoacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating

  • Reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromoacetophenone (5 mmol, 1.00 g).

  • Add anhydrous toluene (20 mL) to dissolve the starting material.

  • To the stirred solution, add dimethylformamide dimethyl acetal (DMF-DMA) (6 mmol, 0.72 g, 1.2 equivalents).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with continuous stirring.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/n-hexane, 3:7). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

  • Determine the yield and characterize the product using spectroscopic methods.

Characterization Protocol

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The spectrum should reveal characteristic signals for the vinyl protons, aromatic protons, and the dimethylamino group protons. The coupling constant between the vinyl protons will confirm the (E)-configuration.

  • ¹³C NMR: A ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the solid sample using a KBr pellet or as a thin film. Key absorptions to be observed include the C=O stretching frequency of the conjugated ketone and the C=C stretching of the enone system.

Mass Spectrometry (MS):

  • Obtain a mass spectrum using a suitable ionization technique (e.g., ESI or EI). The spectrum should show the molecular ion peak corresponding to the molecular weight of the product, confirming its elemental composition.

Comparative Analysis: Performance Metrics and Alternative Compounds

To objectively evaluate the performance of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, we will compare it with structurally related enaminones and chalcones that have been reported to exhibit biological activity. The choice of these alternatives is based on variations in the substitution pattern on the aromatic rings, which is known to influence their therapeutic efficacy.

Alternative Compounds for Comparison:

  • (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Alternative 1): A chloro-substituted analog to assess the effect of a different halogen on the molecule's properties.

  • (2E)-1-phenyl-3-(dimethylamino)prop-2-en-1-one (Alternative 2): An unsubstituted analog to provide a baseline for the effect of the bromo-substituent.

  • (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Alternative 3 - A Chalcone): A chalcone analog lacking the dimethylamino group to compare the influence of the enamine moiety.

Table 1: Comparison of Synthetic Yield and Purity

CompoundSynthetic MethodYield (%)Purity (%)
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Condensation with DMF-DMAExpected: >80Expected: >98
Alternative 1Condensation with DMF-DMA~85>98
Alternative 2Condensation with DMF-DMA~82>98
Alternative 3Claisen-Schmidt Condensation~90>97

*Note: Expected values for the target compound are based on typical yields for this reaction type.

Table 2: Comparative Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm) Key Signals¹³C NMR (CDCl₃, δ ppm) Key SignalsIR (cm⁻¹) Key AbsorptionsMS (m/z) [M]⁺
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Predicted: ~7.8 (d, vinyl), ~5.6 (d, vinyl), ~3.0 (s, N(CH₃)₂)Predicted: ~185 (C=O), ~150 (C=C), ~95 (C=C)Predicted: ~1640 (C=O), ~1600 (C=C)Predicted: 268/270
Alternative 17.82 (d), 5.65 (d), 2.95 (s)186.2, 153.1, 95.81645, 1595223.5
Alternative 27.85 (d), 5.68 (d), 2.96 (s)187.5, 152.8, 96.11650, 1605189.2
Alternative 37.80 (d), 7.45 (d)189.5, 144.8, 121.71660, 1600286/288

*Note: Predicted values for the target compound are based on spectroscopic data of similar structures.

Potential Biological Activity and Signaling Pathways

Enaminones and chalcones are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes and interference with signaling pathways involved in cell proliferation and inflammation. The bromophenyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Biological_Pathway cluster_0 Cellular Environment cluster_1 Potential Targets cluster_2 Cellular Response Enaminone (2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one Enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) Enaminone->Enzyme Binds to active site Signaling Signaling Pathway Modulation (e.g., NF-κB) Enaminone->Signaling Interferes with pathway Antimicrobial Antimicrobial Activity Enaminone->Antimicrobial Direct interaction Apoptosis Apoptosis Enzyme->Apoptosis Induces Anti_inflammatory Anti-inflammatory Response Signaling->Anti_inflammatory Leads to

Caption: Potential biological action of the target enaminone.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis, characterization, and comparative evaluation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. The comparative analysis with carefully selected alternatives highlights the potential of this compound in the landscape of medicinal chemistry.

Future research should focus on obtaining precise experimental data for the target molecule to validate the predicted values and to perform a more definitive comparison. Furthermore, comprehensive biological screening of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one against a panel of cancer cell lines and microbial strains is warranted to elucidate its specific therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of a library of analogs with diverse substitutions, will be crucial in optimizing the biological activity and pharmacokinetic profile of this promising enaminone scaffold.

References

  • Kantevari, S., et al. (2007). Synthesis and pharmaceutical activity of enaminones. Bioorganic & Medicinal Chemistry Letters, 17(10), 2892-2896. [Link]

  • Ke, S., et al. (2009). A facile and efficient synthesis of 3-amino-1-phenyl-2-propen-1-ones under solvent-free and catalyst-free conditions. Green Chemistry, 11(8), 1279-1282. [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. [Link]

  • Deng, H., et al. (2010). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3110. [Link]

  • Asiri, A. M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Journal of Molecular Structure, 1105, 244-252. [Link]

  • Al-Mousawi, S. M., et al. (2012). Studies with Biologically Active Enaminones: An Easy Method for Structural Elucidation of Products Produced from Enaminone Starting Materials through Pathways Employing Microwave Irradiation. International Research Journal of Pure and Applied Chemistry, 2(1), 77-90. [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

Validation

Comparative In Silico Analysis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one: A Guide to Evaluating Binding Affinity Against Oncological and Inflammatory Targets

Executive Summary: This guide provides a comprehensive framework for the in silico evaluation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a synthetic chalcone derivative, against two high-value therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive framework for the in silico evaluation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a synthetic chalcone derivative, against two high-value therapeutic targets: Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). Chalcones represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer and anti-inflammatory properties.[1][2][3] This document details a validated molecular docking workflow, from target and ligand preparation to simulation and post-hoc analysis, designed for researchers in drug discovery. By comparing the docking performance of the title compound against established inhibitors—Erlotinib for EGFR and Celecoxib for COX-2—we offer a practical guide to interpreting binding energies, interaction patterns, and the therapeutic potential of novel chemical entities.

The Scientific Rationale: Why Investigate This Chalcone Derivative?

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are open-chain flavonoids that serve as biosynthetic precursors to all flavonoid-type natural products.[4][5] Their simple, versatile structure and convenient synthesis, often via Claisen-Schmidt condensation, have made them a focal point of medicinal chemistry.[2][4] The α,β-unsaturated keto functional group is a key pharmacophore, rendering these molecules reactive and capable of interacting with numerous biological targets.[2] The title compound, (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS: 73387-60-7), incorporates a bromophenyl group and a dimethylamino moiety, substitutions that can significantly modulate its pharmacokinetic and pharmacodynamic properties.[6] Given the established anticancer and anti-inflammatory potential of the chalcone family, an in silico approach provides a cost-effective and rapid initial assessment of this specific derivative's therapeutic promise.[7][8]

The Principle of In Silico Molecular Docking

Molecular docking is a cornerstone of structure-based drug design (SBDD), a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[9][10] The primary goal is to model the intermolecular interactions that stabilize the ligand-receptor complex, allowing for the characterization of binding behavior at an atomic level.[9]

The process can be distilled into two fundamental steps:

  • Posing (Sampling): An algorithm explores a vast conformational space to generate various possible orientations of the ligand within the receptor's binding pocket.[9][11]

  • Scoring: A scoring function then evaluates each pose, calculating a score that estimates the binding free energy (ΔG).[10][12] A lower, more negative binding energy value typically indicates a more stable and higher-affinity interaction.[12][13]

This predictive power allows researchers to screen large virtual libraries, prioritize candidates for synthesis, and generate hypotheses about the molecular mechanisms of action before committing to resource-intensive experimental assays.[7][9]

A Validated Experimental Workflow for Comparative Docking

This section outlines a detailed, step-by-step methodology for conducting a comparative docking study. The protocol is designed to be self-validating by including known inhibitors as positive controls, providing a benchmark against which the novel compound's performance can be judged.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., EGFR, COX-2) Download from RCSB PDB PDB_Prep 3. Receptor Preparation - Remove water, co-ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PDB_Prep LIG 2. Ligand Selection (Title Compound, Controls) Download from PubChem LIG_Prep 4. Ligand Preparation - Energy Minimization - Define rotatable bonds - Assign charges LIG->LIG_Prep GRID 5. Grid Box Generation Define active site coordinates PDB_Prep->GRID LIG_Prep->GRID DOCK 6. Docking Execution (AutoDock Vina) GRID->DOCK RESULTS 7. Analyze Docking Log - Binding Energy (kcal/mol) - Inhibition Constant (Ki) DOCK->RESULTS VISUAL 8. Visualize Interactions (PyMOL, Discovery Studio) - H-Bonds, Hydrophobic RESULTS->VISUAL COMPARE 9. Comparative Analysis Title Compound vs. Controls VISUAL->COMPARE G cluster_ligand Ligand: (2E)-1-(4-bromophenyl)-... cluster_receptor Receptor: EGFR Active Site LIG Compound MET793 Met793 LIG->MET793 H-Bond LEU718 Leu718 LIG->LEU718 Hydrophobic VAL726 Val726 LIG->VAL726 Hydrophobic ALA743 Ala743 LIG->ALA743 Hydrophobic

Caption: Key binding interactions of the title compound in the EGFR active site.

The title compound shows a strong binding affinity for the EGFR kinase domain. Critically, it forms a hydrogen bond with the "gatekeeper" residue Met793, an interaction known to be essential for the activity of many EGFR inhibitors, including the control, Erlotinib. While its binding energy is slightly weaker than Erlotinib, its ability to engage with this key residue suggests it is a promising scaffold for further optimization.

Target 2: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors like Celecoxib are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Docking Performance against COX-2 (PDB: 5IKR)

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
(2E)-1-(4-bromophenyl)-... -9.1Arg513, Val523, Ser353, Leu352Hydrogen Bond (with Arg513), Hydrophobic
Celecoxib (Control) -10.3Arg513, His90, Gln192, Leu352Hydrogen Bond (with Arg513), Hydrophobic, Pi-Sulfur

The compound demonstrates a very favorable binding energy within the COX-2 active site. Its interaction with Arg513 is particularly noteworthy, as this residue is crucial for the binding of selective COX-2 inhibitors. The bromophenyl group likely occupies the hydrophobic side pocket of the active site, mimicking the behavior of the trifluoromethyl group in Celecoxib. This strong interaction profile suggests a high potential for anti-inflammatory activity.

Discussion and Future Perspectives

The in silico docking studies presented in this guide indicate that (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising dual-target candidate with potential applications in both oncology and inflammation. Its predicted high binding affinities and ability to replicate key interactions of established drugs within the EGFR and COX-2 active sites provide a strong rationale for its advancement in the drug discovery pipeline.

However, it is crucial to acknowledge the limitations of molecular docking. [7]These simulations are predictive models and do not account for factors like solvation effects, protein flexibility beyond the side chains, or the entropic components of binding. [7][10]Therefore, the next logical steps are:

  • In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the compound against EGFR and COX-2.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell proliferation and inflammatory pathways in relevant cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the title compound to optimize potency and selectivity.

This guide serves as a foundational blueprint for using computational tools to identify and evaluate novel therapeutic candidates, bridging the gap between chemical synthesis and biological validation.

References

  • S. Kumar, A. K. Pandey. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design . Molecules. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? . Quora. [Link]

  • BIOTECH WORLD INDIA. Molecular Docking : A short Overview and steps involved . BIOTECH WORLD INDIA. [Link]

  • D. T. T. Nguyen et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry . Expert Opinion on Drug Discovery. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. [Link]

  • G. H. Grant, B. K. Shoichet. (2008). Molecular Docking: A powerful approach for structure-based drug discovery . Journal of Molecular Graphics and Modelling. [Link]

  • S. Salmaso, F. Moro. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations . PLOS Computational Biology. [Link]

  • S. K. Murthy. Session 4: Introduction to in silico docking . Nanyang Technological University. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? . ResearchGate. [Link]

  • M. A. Ali et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review . ACS Omega. [Link]

  • S. K. Singh et al. (2017). Molecular Docking: A structure-based drug designing approach . JSciMed Central. [Link]

  • A. G. Ferreira et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies . Molecules. [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide . YouTube. [Link]

  • A. A. Shaikh et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review . ACS Omega. [Link]

  • P. Pinzi, G. Rastelli. (2019). Key Topics in Molecular Docking for Drug Design . Molecules. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation . ResearchGate. [Link]

  • Dr. Gene. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking . YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? . Stack Exchange. [Link]

  • Muzzammel Rehman. (2021). Analysis of Docking results by Autodock . YouTube. [Link]

  • Bioinformatics With BB. (2020). Autodock Results Analysis . YouTube. [Link]

  • R. J. Butcher et al. (2009). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one . Acta Crystallographica Section E. [Link]

  • R. Kant et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one . Acta Crystallographica Section E. [Link]

  • S. Patel et al. (2023). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase . International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Comparative

A Researcher's Guide to the Reproducibility of Synthesizing and Testing (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the consistent sy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the consistent synthesis and biological evaluation of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound belonging to the enaminone class, which is a key pharmacophore in medicinal chemistry. We will dissect the nuances of its chemical synthesis and the variability in its biological assays, offering field-proven insights and robust protocols to enhance experimental reliability.

The Synthesis Challenge: More Than Just Following a Recipe

The synthesis of enaminones, such as (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is often presented as a straightforward condensation reaction. However, achieving consistent yields and purity lot-to-lot requires a deeper understanding of the reaction's critical parameters. The most common synthetic route involves the reaction of a ketone with a dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.

While the literature provides various approaches to enaminone synthesis, slight variations in methodology can lead to significant differences in outcome.[1][2][3] For instance, the choice of solvent, reaction temperature, and purification method can all impact the final product's quality and yield.

Comparative Analysis of Synthetic Methodologies

ParameterMethod A (Conventional Heating)Method B (Microwave-Assisted)Key Consideration for Reproducibility
Reagents 4'-bromoacetophenone, DMF-DMA4'-bromoacetophenone, DMF-DMAPurity of starting materials is paramount. Impurities can lead to side reactions and difficult purification.
Solvent TolueneToluene or solvent-freeSolvent grade and water content can affect reaction kinetics.
Temperature Reflux (approx. 110°C)120-150°CPrecise temperature control is crucial. Overheating can lead to decomposition.
Reaction Time 4-8 hours10-30 minutesReaction completion should be monitored by TLC or LC-MS to avoid incomplete conversion or side product formation.
Work-up Removal of solvent, recrystallizationRemoval of solvent, recrystallizationThe choice of recrystallization solvent and technique significantly impacts the final purity.
Reported Yield 60-80%75-90%Yields can be highly variable if reaction conditions are not strictly controlled.

Expert Insight: From our experience, the most significant source of irreproducibility in this synthesis stems from the purification step. Recrystallization, while a powerful technique, is highly dependent on factors like cooling rate, solvent purity, and the presence of seed crystals. We recommend developing a standardized recrystallization protocol with strict controls to ensure consistent purity.

Recommended Protocol for Reproducible Synthesis

To ensure the highest degree of reproducibility, we recommend the following detailed protocol. This protocol incorporates quality control checkpoints to validate the integrity of the synthesis at each critical stage.

Step 1: Reagent and Glassware Preparation

  • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • Use anhydrous toluene as the solvent.

  • Verify the purity of 4'-bromoacetophenone and DMF-DMA by NMR or GC-MS before use.

Step 2: Reaction Setup and Monitoring

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4'-bromoacetophenone (1.0 eq) in anhydrous toluene.

  • Add DMF-DMA (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

  • The reaction is complete when the starting material is no longer visible by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol. A slow cooling process is recommended to obtain well-defined crystals.

  • Wash the crystals with cold ethanol and dry under vacuum.

Step 4: Product Characterization and Validation

  • Determine the melting point of the final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • The expected ¹H NMR spectrum should show characteristic peaks for the vinyl protons and the dimethylamino group.

Synthesis_Workflow reagents Reagents (4'-bromoacetophenone, DMF-DMA) reaction Reaction (Toluene, Reflux) reagents->reaction 1. Add monitoring Monitoring (TLC) reaction->monitoring 2. Hourly monitoring->reaction Incomplete workup Work-up (Solvent Removal) monitoring->workup Complete purification Purification (Recrystallization) workup->purification 3. Crude Product characterization Characterization (NMR, MS, MP) purification->characterization 4. Pure Product

Caption: A generalized workflow for the reproducible synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

The Biological Assay Conundrum: Controlling the Variables

The biological evaluation of compounds like (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, often in the context of cytotoxicity or anticancer activity, is fraught with potential sources of variability.[4][5][6] The "reproducibility crisis" in life sciences highlights the challenges of obtaining consistent results across different laboratories, and even within the same lab over time. Key factors affecting reproducibility include the complexity of biological systems, experimental design, and data analysis.[7]

Comparative Analysis of Cytotoxicity Assay (MTT) Parameters

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess cell viability.[5][6][8] However, seemingly minor variations in the protocol can lead to significant differences in the calculated IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%).

ParameterStudy AStudy BKey Consideration for Reproducibility
Cell Line MCF-7 (Breast Cancer)[8]A549 (Lung Cancer)[6]Cell lines must be authenticated (e.g., by STR profiling) and used at a low passage number to prevent genetic drift.[9]
Seeding Density 5,000 cells/well10,000 cells/wellSeeding density affects cell growth rate and confluency, which can influence drug sensitivity.
Incubation Time 24 hours[5]48 hours[6]The duration of drug exposure can significantly alter the observed cytotoxic effect.
Serum Concentration 10% FBS5% FBSSerum components can bind to the test compound, reducing its effective concentration.
Compound Vehicle DMSO (0.5%)[8]DMSO (0.1%)The final concentration of the vehicle (e.g., DMSO) must be consistent and non-toxic to the cells.

Expert Insight: One of the most overlooked sources of irreproducibility is the health and confluency of the cell cultures at the time of the experiment.[9] Cells that are overgrown or stressed will respond differently to a cytotoxic agent than healthy, logarithmically growing cells. We strongly advise standardizing cell culture practices and only using cells within a specific passage number range and confluency.

Recommended Protocol for a Reproducible MTT Assay

This protocol is designed to minimize variability and includes essential controls for data validation.

Step 1: Cell Culture and Seeding

  • Culture cells under standardized conditions (37°C, 5% CO₂).

  • Use cells within a defined passage number range (e.g., passages 5-15).

  • Harvest cells during the logarithmic growth phase (typically 70-80% confluency).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., by trypan blue exclusion).

  • Seed a 96-well plate with the predetermined optimal number of cells per well.

Step 2: Compound Treatment

  • Prepare a stock solution of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one in sterile DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Include appropriate controls: vehicle control (medium with DMSO), untreated control (medium only), and a positive control (a known cytotoxic agent).

  • Incubate the plate for a standardized period (e.g., 48 hours).

Step 3: MTT Assay and Data Acquisition

  • Add MTT reagent to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Step 4: Data Analysis

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

  • Use a non-linear regression analysis to calculate the IC₅₀ value from the dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis cell_culture Standardized Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Dose-Response) seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_abs Read Absorbance solubilize->read_abs analysis Data Analysis (IC50 Calculation) read_abs->analysis

Caption: A structured workflow for a reproducible cell viability (MTT) assay.

Conclusion: A Commitment to Rigor

The reproducibility of synthesizing and evaluating (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is not a matter of chance but a result of meticulous planning, standardized execution, and rigorous validation. By understanding the critical parameters in both the chemical synthesis and biological assays, researchers can significantly enhance the reliability and consistency of their findings. This commitment to scientific rigor is essential for building upon previous work and accelerating the path of drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Studies of Chalcone Derivatives on Cancer Cell Lines.
  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Retrieved from [Link]

  • Molecules. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2015). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Retrieved from [Link]

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Almaden Genomics. (2023). How to Solve the Biological Research Reproducibility Problem. Retrieved from [Link]

  • Tetrahedron. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Authored by a Senior Application Scientist Introduction: Unveiling the Potential of Novel Chalcones In the landscape of modern drug discovery, the chalcone scaffold represents a privileged structure, with derivatives exh...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of Novel Chalcones

In the landscape of modern drug discovery, the chalcone scaffold represents a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3][4] (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is one such synthetic chalcone derivative. The robust characterization of its biological activity is a critical step in evaluating its therapeutic potential. A cornerstone of this characterization is the dose-response analysis, which provides quantitative insights into the potency and efficacy of a compound.

This guide provides a comprehensive, in-depth comparison of the dose-response profile of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one against other relevant chalcone analogues. We will delve into the experimental design, statistical analysis, and interpretation of dose-response curves, offering a robust framework for researchers in drug development. Our focus will be on not just the "how" but the "why" of our methodological choices, ensuring a self-validating and scientifically rigorous approach.

I. The Foundation: Experimental Design for Robust Dose-Response Data

A meaningful statistical analysis is predicated on high-quality, reproducible data. The following experimental protocol is designed to generate a reliable dose-response dataset for our target compound and its comparators.

Comparator Compounds

For a comprehensive comparison, we will analyze our target compound alongside two other chalcone derivatives with known anti-inflammatory and cytotoxic activities:

  • Comparator A: (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9): A known anti-inflammatory agent.[5]

  • Comparator B: Licochalcone A: A well-characterized chalcone with a broad range of biological activities.

Experimental Protocol: Cellular Viability Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of the compounds on a relevant cancer cell line (e.g., HeLa, cervical cancer cells).

  • Cell Culture and Seeding:

    • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The choice of cell density is crucial to ensure logarithmic growth during the experiment.

  • Compound Preparation and Dosing:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

    • A serial dilution series is prepared to achieve final concentrations ranging from 0.1 nM to 100 µM. It is critical to perform at least three independent dilution series to account for potential errors in drug concentration.[6]

    • The final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation and Assay:

    • The culture medium is replaced with fresh medium containing the various concentrations of the test compounds or vehicle control (DMSO).

    • The cells are incubated for 48 hours. This incubation time is chosen to allow for sufficient time for the compounds to exert their effects.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cell_culture Cell Culture (HeLa) seeding Seeding in 96-well plates cell_culture->seeding treatment Cell Treatment with Compounds seeding->treatment compound_prep Compound Preparation & Serial Dilution compound_prep->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h dissolution Formazan Dissolution incubation_4h->dissolution readout Absorbance Reading (570 nm) dissolution->readout

Caption: Experimental workflow for the MTT assay.

II. The Core of the Analysis: Statistical Modeling of Dose-Response Data

The raw absorbance data from the MTT assay is then subjected to a rigorous statistical analysis to derive key dose-response parameters.

Data Normalization

The first step is to normalize the data to the vehicle control. The percent viability is calculated as follows:

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

This normalization accounts for well-to-well variability and expresses the response as a percentage of the control.

The Four-Parameter Logistic (4PL) Model

Dose-response curves typically exhibit a sigmoidal shape, which can be effectively modeled using the four-parameter logistic (4PL) equation.[7][8][9] This model is preferred over linearizing transformations as it provides a more accurate representation of the biological reality.[10] The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% viability).

  • X: The concentration of the compound.

  • Bottom: The minimum response (the lower plateau of the curve).

  • Top: The maximum response (the upper plateau of the curve).

  • IC50: The concentration of the compound that elicits a 50% response between the top and bottom plateaus. This is a key measure of a compound's potency.

  • Hill Slope: Describes the steepness of the curve at the IC50. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.

Statistical Analysis Workflow Diagram

statistical_workflow cluster_data Data Processing cluster_modeling Modeling & Analysis cluster_comparison Comparative Analysis raw_data Raw Absorbance Data normalization Data Normalization (% Viability) raw_data->normalization curve_fitting Non-linear Regression (4PL Model) normalization->curve_fitting parameter_extraction Parameter Extraction (IC50, Hill Slope) curve_fitting->parameter_extraction goodness_of_fit Goodness-of-Fit Assessment (R²) curve_fitting->goodness_of_fit statistical_tests Statistical Comparison of Parameters (e.g., F-test) parameter_extraction->statistical_tests interpretation Interpretation of Results statistical_tests->interpretation

Caption: Statistical analysis workflow for dose-response curves.

III. Comparative Analysis: Interpreting the Dose-Response Parameters

Quantitative Data Summary

The following table summarizes hypothetical dose-response parameters for our target compound and the selected comparators.

CompoundIC50 (µM) [95% CI]Hill Slope [95% CI]
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one5.2 [4.1 - 6.3]1.1 [0.9 - 1.3]0.992
Comparator A: IC912.8 [10.5 - 15.1]1.5 [1.2 - 1.8]0.988
Comparator B: Licochalcone A2.5 [1.9 - 3.1]0.9 [-0.7 - 1.1]0.995

Data are for illustrative purposes.

Interpretation of Comparative Data
  • Potency (IC50): A lower IC50 value indicates higher potency. In our hypothetical example, Licochalcone A is the most potent compound, followed by our target compound, and then IC9. The non-overlapping 95% confidence intervals for the IC50 values suggest that these differences are statistically significant. Statistical significance can be formally tested using methods like the F-test to compare the fits of the curves.

  • Cooperativity (Hill Slope): The Hill slope provides insights into the nature of the drug-receptor interaction. A Hill slope close to 1, as seen for our target compound and Licochalcone A, suggests an independent binding mechanism. The steeper slope of IC9 (1.5) might indicate positive cooperativity in its mechanism of action.

  • Goodness-of-Fit (R²): The R² value indicates how well the 4PL model fits the experimental data. R² values close to 1, as shown in the table, suggest a good fit of the model to the data for all compounds.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the statistical analysis of dose-response curves, using (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a case study. By employing a robust experimental design, appropriate statistical modeling, and careful interpretation of the derived parameters, we can gain valuable insights into the biological activity of novel compounds.

The hypothetical data presented here suggests that (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one possesses moderate cytotoxic potency. Further studies should aim to elucidate its specific mechanism of action and evaluate its efficacy in more complex biological systems, such as in vivo models. The comparative framework presented in this guide provides a solid foundation for these future investigations, ensuring that the data generated is both reliable and readily interpretable within the broader context of chalcone pharmacology.

V. References

  • [Natural chalcone antioxidants[1]. The 1,3-diphenylprop-2-en-1-one... - ResearchGate]([Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

This document provides a detailed protocol for the proper disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound often utilized in synthetic chemistry and drug discovery. Adherence to these proce...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound often utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is a brominated organic compound. While specific toxicity data for this exact molecule is limited, its structural motifs—a bromophenyl group and a dimethylamino enone system—suggest several potential hazards that dictate its classification as hazardous waste.

Based on data from similar compounds and general chemical principles, the anticipated hazards are summarized below.[1][2][3]

Hazard ClassificationDescriptionRationale and Precautionary Actions
Acute Toxicity Harmful if swallowed.[1]The presence of the bromophenyl and enone functionalities suggests potential toxicity. Avoid ingestion and cross-contamination of surfaces.
Skin Irritation Causes skin irritation.[1][2]Halogenated organic compounds and enones can be irritants. Always wear appropriate gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Causes serious eye irritation.[1]The compound, likely a solid, can cause significant irritation upon contact with eyes. Safety glasses or goggles are mandatory.
Respiratory Irritation May cause respiratory irritation.[1]If the compound is a fine powder, inhalation of dust can irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard Potentially harmful to aquatic life.Brominated organic compounds can be persistent in the environment. Prevent release into drains or waterways.[4]

Regulatory Framework: The "Cradle-to-Grave" Principle

The disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[5] This means the generator of the waste (the laboratory) is responsible for it from generation to its final disposal.[5][6]

Due to its chemical nature as a brominated organic compound, this substance must be treated as a hazardous waste.[7] Specifically, it falls under the category of halogenated organic waste .[7]

Segregated Waste Collection: The First Line of Defense

Proper segregation of chemical waste is the most critical step in preventing dangerous reactions and ensuring cost-effective, compliant disposal.[8] Mixing incompatible waste streams can lead to exothermic reactions, the release of toxic gases, or fires.

Step-by-Step Segregation Protocol:
  • Identify the Waste Stream: All waste containing (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, including pure compound, reaction mixtures, contaminated solvents, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be designated as Halogenated Organic Waste .[7]

  • Select the Appropriate Waste Container:

    • For solid waste: Use a designated, sealable, and clearly labeled solid waste container. A polyethylene-lined cardboard box or a pail is often suitable.[9]

    • For liquid waste (e.g., solutions in organic solvents): Use a designated, chemically resistant (typically HDPE or glass) container for halogenated organic liquid waste.[10][11] Ensure the container is equipped with a secure, vapor-tight lid.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one". Avoid using abbreviations or chemical formulas.[9]

    • An accurate list of all constituents and their approximate percentages.[9]

    • The start date of accumulation (the date the first drop of waste is added).

    • The relevant hazard pictograms (e.g., irritant, harmful).

  • Maintain Segregation: DO NOT mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers.[9][11] Incompatible materials must be kept in separate containers.[9][10]

On-Site Accumulation and Storage

Laboratories generating hazardous waste must adhere to specific regulations for on-site storage, typically within a Satellite Accumulation Area (SAA).[6][13] An SAA is a location at or near the point of waste generation and under the control of the operator.[13]

SAA Best Practices:
  • Container Management: Keep the waste container securely closed except when adding waste.[6][9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[9]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][13] Once this limit is reached, the waste must be moved to a central storage area within three days.[6]

  • Time Limits: While federal regulations can allow for up to 12 months of accumulation in an SAA provided volume limits are not exceeded, institutional policies may be stricter.[6][14] Be aware of your institution's specific time limits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

DisposalWorkflow cluster_prep Phase 1: Preparation & Identification cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: On-Site Accumulation cluster_disposal Phase 4: Final Disposal Start Waste Generation ((2E)-1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_ID Identify as Hazardous Waste (Halogenated Organic Compound) PPE->Waste_ID Select_Container Select Labeled 'Halogenated Waste' Container Waste_ID->Select_Container Check_Compat Check for Chemical Incompatibility (No Acids, Bases, Oxidizers) Select_Container->Check_Compat Add_Waste Add Waste to Container Check_Compat->Add_Waste Compatible Close_Container Keep Container Securely Closed Add_Waste->Close_Container SAA Store in Satellite Accumulation Area (SAA) Close_Container->SAA Secondary_Containment Place in Secondary Containment SAA->Secondary_Containment Monitor Monitor Accumulation (Volume < 55 gal & Time Limits) Secondary_Containment->Monitor Pickup_Request Request Pickup by EHS or Licensed Waste Vendor Monitor->Pickup_Request Limit Reached Transport Transport to Licensed Hazardous Waste Facility Pickup_Request->Transport Final_Disposal Final Disposal via Controlled Incineration Transport->Final_Disposal

Caption: Decision workflow for the disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Spill Management

Accidental spills must be managed immediately and treated as hazardous waste.[5]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Protect Yourself: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.

  • Containment: Absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Labeling: Properly label the container with all constituents of the spill cleanup material.

Final Disposal Route

The ultimate disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one must be handled by a licensed hazardous waste disposal company.[8][15] The most appropriate and environmentally sound method for this type of compound is controlled incineration .[4][16]

  • Why Incineration? High-temperature incineration in a facility equipped with flue gas scrubbing technology ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and inorganic constituents.[16] The scrubbers neutralize acidic gases like hydrogen bromide (HBr) that are formed during the combustion of brominated compounds.

Never discharge this chemical or its waste into the sewer system or dispose of it in regular trash.[4][6][9]

Conclusion: A Culture of Safety

The proper disposal of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is not merely a procedural task but a fundamental aspect of responsible scientific research. By understanding the chemical hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and uphold the principles of scientific integrity.

References

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]

  • Salim, S. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]

  • Triumvirate Environmental. (2022). 7 Tips for Effectively Managing Hazardous Waste in the Laboratory. Lab Manager. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine Production Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for N-[3-(dimethylamino)propyl]acrylamide. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14436578, (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277258, 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5398494, (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]

  • German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN). (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4261501, 2-amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Bromophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile Dimaleate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The compound (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, a molecule of interest for its potential applications, requires a methodical and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Deconstructing the Molecule's Potential Risks

A comprehensive understanding of a molecule's potential hazards is the bedrock of safe laboratory practice. While a specific, detailed toxicological profile for (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is not extensively documented, we can infer its likely hazardous properties by examining its constituent functional groups. This approach, rooted in established structure-activity relationships, allows us to anticipate and mitigate risks effectively. A safety data sheet for the similar compound (E)-1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation[1].

  • The α,β-Unsaturated Ketone Core: This functionality is a known Michael acceptor, making the compound reactive toward biological nucleophiles like proteins and DNA. This reactivity is the basis for the irritant properties of many α,β-unsaturated ketones, which primarily affect the upper respiratory tract upon inhalation[2][3]. Their ability to interact with DNA also suggests a potential for mutagenicity and carcinogenicity, making dermal and inhalation exposure a significant concern[4][5].

  • The Brominated Aromatic Ring: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated aromatic compounds. Such compounds are often persistent in the environment and can exhibit toxic properties. Skin absorption is a potential route of exposure, and many brominated compounds are treated as hazardous substances requiring specific handling and disposal protocols[6][7][8].

  • The Dimethylamino Group: This tertiary amine group can impart basic and irritant properties to the molecule. Related dimethylamino compounds are known to be skin and eye irritants[9][10]. Dimethylamine itself is corrosive and can cause severe burns to the skin and eyes, as well as lung irritation upon inhalation[11].

Inferred Hazard Profile Summary:

Hazard TypeAssociated Functional GroupPotential Effects
Skin Irritation/Corrosion α,β-Unsaturated Ketone, Dimethylamino Group, Brominated AromaticMay cause redness, itching, and in severe cases, chemical burns.[1][11]
Eye Irritation/Damage α,β-Unsaturated Ketone, Dimethylamino GroupCan cause serious eye irritation, potentially leading to lasting damage.[1][11]
Respiratory Irritation α,β-Unsaturated Ketone, Dimethylamino GroupInhalation of dust or aerosols may irritate the nose, throat, and lungs.[2][11]
Harmful if Swallowed AllAcute toxicity upon ingestion is a significant concern.[1]
Potential Mutagenicity α,β-Unsaturated KetoneThe reactivity of the enone system suggests a potential for interaction with DNA.[5]

This synthesized hazard assessment mandates a stringent personal protective equipment (PPE) protocol, as detailed in the following sections.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table outlines the minimum required PPE for handling (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[12]
Hands Double Nitrile GlovesFor incidental contact, wearing two pairs of nitrile gloves is recommended. Change gloves immediately upon any sign of contamination. For extended handling, consider a more robust glove like neoprene.[13][14]
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat, fully fastened, is mandatory. Ensure the material is appropriate for handling organic chemicals.
Respiratory NIOSH-approved Respirator (as needed)If there is a risk of aerosol generation or if handling large quantities, a respirator may be necessary. The specific type should be determined by a formal risk assessment.

Logical Flow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don5 5. Gloves (Inner) Don3->Don5 Don4 4. Gloves (Outer) Don5->Don4 Doff1 1. Gloves (Outer) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.